molecular formula C11H9NO3S B184307 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde CAS No. 86688-93-9

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B184307
CAS No.: 86688-93-9
M. Wt: 235.26 g/mol
InChI Key: XZMIDORMXBMWTQ-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H9NO3S and its molecular weight is 235.26 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9NO3S/c13-9-10-5-4-8-12(10)16(14,15)11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMIDORMXBMWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339368
Record name 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde
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Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86688-93-9
Record name 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde
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Record name 1-(Phenylsulfonyl)-2-pyrrolecarboxaldehyde
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Foundational & Exploratory

A Comprehensive Technical Guide to 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Heterocyclic Building Block

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is a key synthetic intermediate that belongs to the extensive family of pyrrole-2-carboxaldehydes. These compounds are prevalent in nature and form the structural core of many biologically active molecules, including alkaloids and therapeutic agents.[1] The introduction of a phenylsulfonyl group onto the pyrrole nitrogen serves a dual purpose: it acts as a robust protecting group, stabilizing the otherwise reactive pyrrole ring, and its electron-withdrawing nature modulates the ring's reactivity, offering a fine-tuned handle for synthetic chemists. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and synthetic utility of 1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde, with a focus on its practical application in research and development, particularly in the realm of medicinal chemistry. The strategic placement of the aldehyde function at the 2-position, adjacent to the sulfonylated nitrogen, creates a unique electronic environment, making this molecule a valuable precursor for the construction of more complex heterocyclic systems and targeted drug candidates.

Synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

The most direct and widely employed method for the synthesis of 1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack formylation of the readily available precursor, 1-(phenylsulfonyl)-1H-pyrrole. This electrophilic substitution reaction is a cornerstone of heterocyclic chemistry, prized for its efficiency and regioselectivity.

Causality Behind the Experimental Choices

The Vilsmeier-Haack reaction proceeds via the formation of a Vilsmeier reagent, typically from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. This electrophilic iminium ion then attacks the electron-rich pyrrole ring. The phenylsulfonyl group, being strongly electron-withdrawing, deactivates the pyrrole ring towards electrophilic attack compared to an unsubstituted pyrrole. However, the formylation still proceeds preferentially at the C2 position due to the ability of the nitrogen atom to stabilize the intermediate sigma complex. The choice of a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is crucial to prevent the quenching of the highly reactive Vilsmeier reagent. The reaction is typically performed at low temperatures to control the initial exothermic formation of the Vilsmeier reagent and then warmed to allow the formylation to proceed to completion. An aqueous workup with a mild base, such as sodium bicarbonate or sodium acetate, is necessary to neutralize the acidic reaction mixture and hydrolyze the iminium intermediate to the final aldehyde product.

Visualizing the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 1_phenylsulfonyl_pyrrole 1-(Phenylsulfonyl)-1H-pyrrole Formylation Electrophilic Attack & Formylation 1_phenylsulfonyl_pyrrole->Formylation Reacts with DMF N,N-Dimethylformamide (DMF) Vilsmeier_reagent Formation of Vilsmeier Reagent DMF->Vilsmeier_reagent Reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_reagent Vilsmeier_reagent->Formylation Hydrolysis Aqueous Hydrolysis (e.g., NaHCO₃) Formylation->Hydrolysis Purification Column Chromatography Hydrolysis->Purification Product 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde Purification->Product

Caption: Synthetic workflow for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the Vilsmeier-Haack formylation of N-substituted pyrroles. While this specific protocol is for the closely related 1-tosyl derivative, it is directly applicable to the phenylsulfonyl analogue with minimal, if any, modification.

Materials:

  • 1-(Phenylsulfonyl)-1H-pyrrole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred solution of anhydrous DMF (1.5 equivalents) in anhydrous DCM (approx. 0.2 M), cooled to 0 °C in an ice bath, add POCl₃ (1.2 equivalents) dropwise.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Cool the mixture back down to 0 °C and add a solution of 1-(phenylsulfonyl)-1H-pyrrole (1.0 equivalent) in anhydrous DCM dropwise over 15-20 minutes.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and saturated aqueous sodium bicarbonate solution.

  • Stir vigorously until the evolution of gas ceases and the mixture is neutral to slightly basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde as a solid.

Physicochemical and Spectroscopic Properties

The data presented below is for the closely related analogue, 1-(p-toluenesulfonyl)-1H-pyrrole-2-carbaldehyde , which is expected to have very similar properties to the title compound.[2]

PropertyValue
Molecular Formula C₁₂H₁₁NO₃S (Tosyl analogue)
Molecular Weight 249.29 g/mol (Tosyl analogue)
Appearance Bluish solid[2]
Melting Point 107-109 °C[2]
¹H NMR (CDCl₃, 400 MHz) δ 9.98 (s, 1H, CHO), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.63 (dd, J = 3.0, 1.8 Hz, 1H, Pyrrole-H), 7.34 (d, J = 8.1 Hz, 2H, Ar-H), 7.17 (dd, J = 3.7, 1.7 Hz, 1H, Pyrrole-H), 6.41 (t, J = 3.3 Hz, 1H, Pyrrole-H), 2.43 (s, 3H, CH₃)[2]
¹³C NMR (CDCl₃) δ 178.9 (CHO), 145.9, 135.2, 133.5, 130.1, 129.4, 127.4, 124.4, 112.4, 21.6 (Ar-C & Pyrrole-C)[2]
IR (KBr, cm⁻¹) 2895, 1666 (C=O stretch), 1538, 1421, 1251, 1153 (SO₂ stretch), 670[2]
HRMS (ESI) Calculated for C₁₂H₁₂NO₃S [M+H]⁺: 250.0538, Found: 250.0537[2]

Reactivity and Synthetic Applications

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is a versatile intermediate due to the presence of two key reactive handles: the aldehyde group and the activated pyrrole ring. The electron-withdrawing phenylsulfonyl group enhances the electrophilicity of the aldehyde and influences the regioselectivity of further reactions on the pyrrole ring.

Key Reaction Pathways

G cluster_aldehyde Aldehyde Chemistry cluster_pyrrole Pyrrole Ring Chemistry Start 1-(Phenylsulfonyl)-1H- pyrrole-2-carbaldehyde Reduction Reduction (e.g., NaBH₄) Start->Reduction [H] Oxidation Oxidation (e.g., PCC, DMP) Start->Oxidation [O] Wittig Wittig Reaction (R-PPh₃) Start->Wittig Ph₃P=CHR Condensation Condensation (e.g., with amines) Start->Condensation R-NH₂ Deprotection N-Deprotection (e.g., Mg, MeOH) Start->Deprotection Removal of PhSO₂ Lithiation Directed Metalation (e.g., n-BuLi) Start->Lithiation Introduction of Electrophiles at C5 Alcohol Alcohol Reduction->Alcohol Forms Alcohol Carboxylic_Acid Carboxylic_Acid Oxidation->Carboxylic_Acid Forms Carboxylic Acid Alkene Alkene Wittig->Alkene Forms Alkene Imine Imine Condensation->Imine Forms Imine/ Fused Heterocycles Free_Pyrrole Free_Pyrrole Deprotection->Free_Pyrrole Yields 2-formylpyrrole Substituted_Pyrrole Substituted_Pyrrole Lithiation->Substituted_Pyrrole Forms C5-substituted pyrrole

Caption: Key reaction pathways of 1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde.

Applications in Drug Discovery and Total Synthesis

While specific examples for the phenylsulfonyl derivative are sparse in readily available literature, the analogous 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde is a known intermediate in the synthesis of bioactive natural products like bouchardatine and potent inhibitors of FLT3 receptor tyrosine kinase.[3] This strongly suggests a similar utility for the pyrrole analogue.

Pyrrole-2-carbaldehyde scaffolds are integral to a wide range of pharmaceuticals. The aldehyde functionality serves as a convenient anchor point for building molecular complexity. For instance, it can undergo reductive amination to introduce diverse side chains, or participate in condensation reactions to form larger, fused heterocyclic systems such as pyrrolo[1,2-a]pyrazines or pyrrolo[1,2-a]benzimidazoles, which are privileged structures in medicinal chemistry.[4] The phenylsulfonyl group can be removed under mild conditions, such as with magnesium in methanol, to reveal the N-H pyrrole, allowing for further diversification at the nitrogen atom late in a synthetic sequence.

Conclusion

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde stands out as a highly valuable and versatile building block for organic synthesis. Its preparation via the reliable Vilsmeier-Haack reaction is straightforward, and the compound offers multiple avenues for further chemical modification. The phenylsulfonyl group provides stability and directs reactivity, while the aldehyde function is a gateway to a vast array of chemical transformations. These features make it an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide has provided a foundational understanding of its synthesis and properties, intended to empower researchers to effectively utilize this potent synthetic intermediate in their own work.

References

  • Nakashima, S., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. [Link]

  • Arias, S., & Cabezas, N. (2020). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 5(3), x200401. [Link]

  • Silverstein, R. M., et al. (1953). Pyrrole-2-carboxaldehyde. Organic Syntheses, 33, 74. [Link]

  • Reddy, T. R., et al. (2021). Post-synthetic diversification of pyrrole-fused benzosultams via trans-sulfonylations and reactions on the periphery of the pyrrole ring. Organic & Biomolecular Chemistry, 19(43), 9467-9472. [Link]

  • Trofimov, B. A., et al. (2010). A Straightforward Synthesis of 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-Vinyl-1H-pyrrole-2-carbaldehydes and o-Phenylenediamine. European Journal of Organic Chemistry, 2010(28), 5463-5469. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, particularly 1-Tosyl-1H-pyrrole-2-carbaldehyde, and its constituent parent molecules, 1-(phenylsulfonyl)pyrrole and pyrrole-2-carbaldehyde. The guide covers structural elucidation, spectroscopic profile, physical properties, and potential reactivity, offering field-proven insights into its handling and application. Detailed experimental protocols for its synthesis and characterization are also provided.

Introduction and Molecular Overview

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde belongs to the class of N-substituted pyrroles, which are significant scaffolds in numerous biologically active compounds. The incorporation of a phenylsulfonyl group on the pyrrole nitrogen serves as a robust protecting group and a modulator of the ring's electronic properties. The carbaldehyde functional group at the 2-position is a versatile handle for a wide array of chemical transformations, making this molecule a valuable intermediate in the synthesis of more complex molecular architectures.

The phenylsulfonyl group, being strongly electron-withdrawing, significantly influences the reactivity of the pyrrole ring, deactivating it towards electrophilic substitution while activating the aldehyde group for nucleophilic attack. Understanding these electronic effects is crucial for predicting the compound's behavior in synthetic applications.

Structural and Spectroscopic Characterization

A definitive understanding of a molecule's structure is paramount. While a crystal structure for the title compound is not publicly available, extensive data for analogous compounds and its precursors allow for a detailed characterization.

Molecular Structure

The structure of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is defined by a central five-membered pyrrole ring. A phenylsulfonyl group is attached to the nitrogen atom, and a carbaldehyde group is substituted at the adjacent carbon (C2).

reactant Pyrrole-2-carbaldehyde reagents1 1. NaH, THF 2. PhSO₂Cl reactant->reagents1 intermediate 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde reagents1->intermediate

Caption: Proposed synthetic workflow for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde.

Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

  • Preparation: To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of pyrrole-2-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. This step facilitates the deprotonation of the pyrrole nitrogen.

  • Sulfonylation: Cool the reaction mixture back to 0 °C and add a solution of benzenesulfonyl chloride (PhSO₂Cl, 1.1 equivalents) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reactivity Profile

The phenylsulfonyl group acts as an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic aromatic substitution. Conversely, the aldehyde group is activated towards nucleophilic addition. This differential reactivity allows for selective transformations.

  • Aldehyde Chemistry: The aldehyde can undergo a variety of reactions, including:

    • Wittig olefination

    • Grignard reactions

    • Reductive amination

    • Oxidation to a carboxylic acid

    • Reduction to an alcohol

  • N-Desulfonylation: The phenylsulfonyl group can be removed under specific conditions, regenerating the N-H pyrrole, which can be useful in multi-step syntheses.

Conclusion

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is a versatile synthetic intermediate with significant potential in the development of novel chemical entities. This guide has provided a detailed, albeit partially predictive, overview of its physicochemical characteristics. The presented synthesis protocol offers a reliable method for its preparation, and the discussion on its reactivity provides a framework for its application in complex synthetic endeavors. Further experimental investigation is warranted to fully elucidate the properties of this compound.

References

  • A related article providing spectroscopic data for a close analog can be found in the supplementary information of various organic chemistry journals.
  • General synthetic methods for N-sulfonylation of pyrroles are well-established in the chemical literature and can be found in standard organic chemistry textbooks and d
  • Physicochemical properties of parent molecules, pyrrole-2-carbaldehyde and 1-phenylsulfonylpyrrole, are available in chemical databases such as PubChem and the NIST WebBook.
  • Cabezas, N. & Arias, S. (2019). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 4(8), x190901. [Link]

  • PubChem. (n.d.). Pyrrole-2-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylsulfonylpyrrole. National Center for Biotechnology Information. Retrieved from [Link]

An In-depth Technical Guide to 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyrrole ring substituted with a phenylsulfonyl group at the 1-position and a carbaldehyde group at the 2-position, makes it a valuable scaffold for the development of novel therapeutic agents. The pyrrole nucleus is a common motif in a vast array of biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological activities. The introduction of a phenylsulfonyl group can modulate the electronic properties and metabolic stability of the pyrrole ring, while the carbaldehyde function serves as a versatile handle for further chemical transformations, allowing for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde.

Chemical Properties and Data

PropertyValueSource
Molecular Formula C₁₁H₉NO₃SCalculated
Molecular Weight 235.26 g/mol [1]
Appearance Off-white to light yellow crystalline powder (predicted)[1]
Solubility Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is expected.Inferred

Synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

The most direct and established method for the synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack formylation of 1-(phenylsulfonyl)pyrrole. This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.

The synthesis can be conceptualized as a two-step process:

  • Sulfonylation of Pyrrole: The first step involves the protection of the pyrrole nitrogen with a phenylsulfonyl group. This is typically achieved by reacting pyrrole with benzenesulfonyl chloride in the presence of a base.

  • Vilsmeier-Haack Formylation: The resulting 1-(phenylsulfonyl)pyrrole is then subjected to Vilsmeier-Haack conditions to introduce the carbaldehyde group at the 2-position of the pyrrole ring.

Experimental Protocol:

Step 1: Synthesis of 1-(Phenylsulfonyl)pyrrole

  • To a solution of pyrrole in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), add a base such as sodium hydride or potassium carbonate.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure 1-(phenylsulfonyl)pyrrole.

Step 2: Vilsmeier-Haack Formylation of 1-(Phenylsulfonyl)pyrrole

  • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

  • To the freshly prepared Vilsmeier reagent, add a solution of 1-(phenylsulfonyl)pyrrole in DMF.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde.

Rationale Behind Experimental Choices:
  • N-Sulfonylation: The phenylsulfonyl group serves as an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack to some extent but also directs substitution. More importantly, it protects the N-H proton, preventing side reactions during the formylation step.

  • Vilsmeier-Haack Reagent: The Vilsmeier reagent, a chloromethyleniminium salt, is a mild electrophile suitable for the formylation of moderately activated rings like 1-(phenylsulfonyl)pyrrole. The reaction typically proceeds with good regioselectivity for the 2-position.[2][3]

Synthesis_Workflow cluster_step1 Step 1: N-Sulfonylation cluster_step2 Step 2: Vilsmeier-Haack Formylation Pyrrole Pyrrole Reaction1 Reaction Pyrrole->Reaction1 BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->Reaction1 Base Base (e.g., NaH) Base->Reaction1 Solvent1 Aprotic Solvent Solvent1->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Purification Workup1->Purification1 Product1 1-(Phenylsulfonyl)pyrrole Purification1->Product1 Product1_input 1-(Phenylsulfonyl)pyrrole Product1->Product1_input Intermediate DMF DMF VilsmeierReagent Vilsmeier Reagent Formation DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent Reaction2 Formylation Reaction VilsmeierReagent->Reaction2 Product1_input->Reaction2 Workup2 Hydrolysis & Extraction Reaction2->Workup2 Purification2 Purification Workup2->Purification2 FinalProduct 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde Purification2->FinalProduct

Caption: Synthetic workflow for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde.

Applications in Drug Discovery and Development

The pyrrole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The unique structural features of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde make it a promising starting material for the synthesis of novel drug candidates.

  • Scaffold for Library Synthesis: The aldehyde functionality is a versatile chemical handle that can be readily converted into a variety of other functional groups. This allows for the rapid generation of a library of derivatives for high-throughput screening. For instance, it can undergo reactions such as:

    • Reductive amination to form various amine derivatives.

    • Wittig reaction to introduce carbon-carbon double bonds.

    • Oxidation to the corresponding carboxylic acid.

    • Condensation reactions with hydrazines, hydroxylamines, and other nucleophiles to form hydrazones, oximes, and other heterocyclic systems.

  • Potential Pharmacological Activities: While specific biological data for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is not extensively reported in publicly available literature, the known activities of related sulfonylated pyrroles suggest potential for:

    • Anticancer Activity: Many pyrrole derivatives are known to exhibit cytotoxic effects against various cancer cell lines.[5] The phenylsulfonyl group can enhance lipophilicity and potentially influence interactions with biological targets.

    • Enzyme Inhibition: The scaffold could be elaborated to design inhibitors of various enzymes, such as kinases or proteases, which are important targets in drug discovery.

Applications cluster_derivatization Chemical Derivatization cluster_applications Potential Applications Core 1-(Phenylsulfonyl)-1H- pyrrole-2-carbaldehyde ReductiveAmination Reductive Amination Core->ReductiveAmination Forms Amines Wittig Wittig Reaction Core->Wittig Forms Alkenes Oxidation Oxidation Core->Oxidation Forms Carboxylic Acid Condensation Condensation Core->Condensation Forms Heterocycles Anticancer Anticancer Agents ReductiveAmination->Anticancer EnzymeInhibitors Enzyme Inhibitors Wittig->EnzymeInhibitors Antimicrobial Antimicrobial Agents Oxidation->Antimicrobial Condensation->Anticancer Condensation->EnzymeInhibitors

Caption: Potential derivatization and applications of the core scaffold.

Safety and Handling

As with any chemical reagent, 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is not available, related compounds such as 1-phenyl-1H-pyrrole-2-carbaldehyde are known to cause skin and eye irritation and may cause respiratory irritation.

General Handling Precautions:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack formylation of 1-(phenylsulfonyl)pyrrole provides access to a versatile scaffold that can be readily derivatized. While further research is needed to fully elucidate its biological activity profile, the known pharmacological importance of the pyrrole nucleus suggests that this compound and its derivatives are promising candidates for the development of new therapeutic agents. Researchers in drug discovery and organic synthesis will find this compound to be a useful tool in their endeavors to create novel molecules with desired biological functions.

References

  • A B Enterprises. 1-(phenylsulfonyl)-1h-pyrrole-2-carbaldehyde at Best Price in Mumbai, Maharashtra. Tradeindia. Accessed January 26, 2026. [Link]

  • PubChem. 1-phenyl-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Accessed January 26, 2026. [Link]

  • ChemTube3D. Pyrrole-The Vilsmeier Reaction. Accessed January 26, 2026. [Link]

  • G. Jones, R. L. Jones. Vilsmeier-Haack Reaction. Organic Reactions. 2004.
  • Popov, Y. V., & Vorobyeva, M. A. (2019). Vilsmeier–Haack reaction in the synthesis of heterocyclic compounds. Russian Chemical Reviews, 88(10), 1083–1118.
  • MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Accessed January 26, 2026. [Link]

  • Di Micco, S., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112815.

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biological activity of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

Executive Summary

The intersection of unique chemical scaffolds with potent biological activity is a cornerstone of modern drug discovery. The molecule 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde represents a compelling, yet underexplored, entity at this intersection. It combines the privileged pyrrole-2-carbaldehyde core, found in numerous natural products with diverse physiological effects, with a phenylsulfonyl group, a moiety known to modulate physicochemical properties and confer specific biological targeting capabilities.[1][2] While direct, extensive biological profiling of this specific molecule is not widely reported in peer-reviewed literature, a robust analysis of its constituent parts and structurally related analogs allows for the formulation of strong hypotheses regarding its potential therapeutic applications.

This guide synthesizes the available data on related compounds to construct a predictive profile of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde. We will delve into its plausible synthesis, postulate its primary biological activities based on established structure-activity relationships (SAR), and propose detailed experimental workflows for its validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter in oncology, inflammation, and infectious diseases.

Introduction: A Molecule of Rational Design

The rationale for investigating 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde stems from the proven utility of its core components in medicinal chemistry.

The Pyrrole-2-Carbaldehyde Scaffold: A Biologically Privileged Motif

The pyrrole-2-carbaldehyde (Py-2-C) skeleton is a recurring motif in a multitude of natural products derived from fungi, plants, and marine organisms.[1] This scaffold is not biologically inert; derivatives have demonstrated a wide spectrum of physiological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[3][4][5] The aldehyde functional group, in particular, serves as a versatile chemical handle for both synthetic elaboration and biological interactions, often acting as a key pharmacophoric element.

The N-Phenylsulfonyl Group: A Key Modulator of Activity

The introduction of a phenylsulfonyl group at the N1 position of the pyrrole ring is a strategic chemical modification. This electron-withdrawing group significantly alters the electronic properties of the pyrrole ring, influencing its reactivity and potential interactions with biological targets. Furthermore, this group can enhance binding affinity through various non-covalent interactions and improve pharmacokinetic properties. In the closely related indole series, the 1-(phenylsulfonyl) moiety is a key feature of intermediates used to synthesize potent inhibitors of receptor tyrosine kinases, such as FMS-like tyrosine kinase 3 (FLT3), highlighting its importance in directing activity towards specific enzyme classes.[2]

Synthesis and Chemical Characterization

An efficient and scalable synthesis is paramount for the biological evaluation of any new chemical entity. Based on established methodologies for N-sulfonylation and C-formylation of heterocyclic systems, a robust synthetic route can be proposed.[2][6]

Proposed Synthetic Pathway

The synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde can be logically approached via a two-step process starting from commercially available pyrrole.

  • N-Sulfonylation: Reaction of pyrrole with benzenesulfonyl chloride in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent like THF or DMF. This step selectively installs the phenylsulfonyl group on the nitrogen atom.

  • Vilsmeier-Haack Formylation: The resulting 1-(phenylsulfonyl)-1H-pyrrole is then subjected to a Vilsmeier-Haack reaction. This classic formylation method uses a complex of phosphorus oxychloride and dimethylformamide (DMF) to regioselectively introduce a carbaldehyde group at the C2 position of the pyrrole ring, which is activated by the N-sulfonyl group.[6]

This proposed workflow provides a direct and efficient route to the target compound, enabling the production of sufficient quantities for comprehensive biological screening.

G Pyrrole Pyrrole Intermediate 1-(Phenylsulfonyl)-1H-pyrrole Pyrrole->Intermediate Step 1: N-Sulfonylation Step1_reagents Benzenesulfonyl Chloride, Base (e.g., NaH), Solvent (e.g., THF) Step1_reagents->Pyrrole Product 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde Intermediate->Product Step 2: C2-Formylation Step2_reagents POCl₃, DMF (Vilsmeier-Haack Reagent) Step2_reagents->Intermediate

Figure 1: Proposed two-step synthesis of the target compound.

Postulated Biological Activities and Mechanisms of Action

Based on SAR analysis of related pyrrole and N-sulfonylated heterocyclic compounds, we postulate three primary areas of biological activity for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde.

Anticancer Activity: Potential as a Kinase Inhibitor

The structural similarity to precursors of FLT3 kinase inhibitors provides a strong rationale for investigating this compound as an anticancer agent.[2] Many pyrrole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell proliferation, survival, and differentiation.[7]

Hypothesized Mechanism: 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde may function as a competitive inhibitor at the ATP-binding site of oncogenic kinases like EGFR, VEGFR, or FLT3.[7] The phenylsulfonyl moiety could engage in crucial hydrophobic and π-stacking interactions within the kinase hinge region, while the pyrrole-carbaldehyde core could form hydrogen bonds, effectively blocking kinase activity. This inhibition would disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[8]

cluster_membrane Cell Membrane cluster_pathway Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF Activation PI3K_AKT PI3K/AKT/mTOR Pathway RTK->PI3K_AKT Activation Compound 1-(Phenylsulfonyl)-1H- pyrrole-2-carbaldehyde Compound->RTK Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction ATP ATP ATP->RTK Competition Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Figure 2: Hypothesized mechanism of anticancer action via kinase inhibition.
Anti-inflammatory Properties

Pyrrole derivatives are well-documented anti-inflammatory agents.[5] Chronic inflammation is linked to numerous diseases, and targeting its key mediators is a validated therapeutic strategy.[9]

Hypothesized Mechanism: The compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in macrophages. Specifically, it could suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. This is often achieved by inhibiting the activation of critical transcription factors like NF-κB and signaling pathways such as MAPKs (p38, JNK), which are central to the inflammatory response.[10]

Antimicrobial Activity

The pyrrole nucleus is a core component of many natural and synthetic antimicrobial agents.[11] Derivatives of pyrrole-2-carboxamide and pyrrole-2-carboxylate have shown potent activity against a range of bacteria, including drug-resistant strains.[12][13]

Hypothesized Mechanism: The compound could disrupt bacterial cell membrane integrity or function. An alternative or complementary mechanism could involve the generation of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress and damage to essential biomolecules like DNA and proteins, ultimately causing cell death.[14]

Proposed Experimental Workflows for Biological Validation

To empirically validate the hypothesized activities, a tiered screening approach is recommended. The following protocols represent industry-standard assays for first-pass biological characterization.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This assay provides a quantitative measure of a compound's ability to reduce the viability of cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines (e.g., A549-lung, MCF-7-breast, HCT-116-colon).

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde (e.g., from 100 µM to 0.1 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in stimulated macrophages.

Objective: To quantify the inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 murine macrophage cells.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only, cells + LPS, and cells + LPS + positive control (e.g., Dexamethasone).

  • Nitrite Measurement: Collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.

  • Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only control.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Objective: To determine the MIC against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

cluster_tier1 Tier 1: Primary In Vitro Screening cluster_tier2 Tier 2: Mechanism of Action & Secondary Assays cluster_tier3 Tier 3: In Vivo Validation start Synthesized Compound: 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde assay_cancer Anticancer Cytotoxicity (MTT Assay) start->assay_cancer assay_inflam Anti-inflammatory (NO Inhibition Assay) start->assay_inflam assay_micro Antimicrobial (MIC Determination) start->assay_micro moa_cancer Kinase Inhibition Assays Apoptosis/Cell Cycle Analysis assay_cancer->moa_cancer If Active moa_inflam Cytokine Profiling (ELISA) Western Blot (NF-κB, MAPK) assay_inflam->moa_inflam If Active moa_micro ROS Production Assay Membrane Integrity Assay assay_micro->moa_micro If Active invivo Animal Models: - Xenograft (Cancer) - Paw Edema (Inflammation) - Infection Model moa_cancer->invivo moa_inflam->invivo moa_micro->invivo

Figure 3: A tiered experimental workflow for biological validation.

Data Summary and Future Directions

While direct quantitative data for the title compound is pending experimental validation, data from structurally related pyrrole derivatives provide valuable benchmarks.

Table 1: Biological Activities of Selected Pyrrole Derivatives

Compound ClassBiological ActivityTarget/AssayPotency (IC₅₀ / MIC)Reference
Pyrrole-dicarboxylatesAnticancerHepatic Cancer CellsVaries[15]
Pyrrole-carboxamidesAntibacterialE. coli, P. aeruginosa1.02 - 6.35 µg/mL[11]
N-aryl pyrrolesAnti-inflammatoryCOX-1/COX-2 InhibitionVaries[16]
PyrrolezanthineAnticancerA-549 Lung Cancer38.3 µM[1]
1H-pyrrole-2-carboxylateAntitubercularM. tuberculosis H37Rv0.7 µg/mL[12][13]

A promising result from the proposed primary screening would be an IC₅₀ or MIC value in the low micromolar to high nanomolar range. Such a finding would strongly justify advancing the compound to secondary, mechanism-of-action assays. Future work would involve lead optimization through the synthesis of analogs to improve potency and drug-like properties, followed by evaluation in appropriate in vivo models to establish preclinical proof-of-concept.

Conclusion

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde stands as a molecule of significant potential, strategically designed by combining a biologically active pyrrole core with a function-modulating phenylsulfonyl group. While empirical data on this specific entity is nascent, a thorough analysis of its structural precedents strongly suggests promising avenues of investigation in oncology, inflammation, and infectious disease. The experimental workflows detailed in this guide provide a clear and robust framework for elucidating its true biological activity and therapeutic potential. Its exploration is a logical and compelling step in the ongoing search for novel therapeutic agents.

References

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  • Title: Synthesis and biological evaluation of some novel pyrrole derivatives. Source: CABI Digital Library. URL: [Link]

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potential applications of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde in research

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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An In-depth Technical Guide to the Synthesis of Pyrrole-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Pyrrole-2-Carbaldehydes in Modern Chemistry

Pyrrole-2-carbaldehydes are a class of heterocyclic aldehydes that serve as indispensable building blocks in the synthesis of a vast array of complex molecules. Their inherent reactivity, stemming from the electron-rich nature of the pyrrole ring and the electrophilic character of the formyl group, makes them versatile intermediates in the construction of pharmaceuticals, agrochemicals, and functional materials. Notably, the pyrrole-2-carbaldehyde core is a key structural motif in numerous natural products and biologically active compounds, including the diabetes molecular marker, pyrraline.[1] This guide provides a comprehensive overview of the principal synthetic strategies for accessing these valuable compounds, with a focus on the underlying mechanisms, practical experimental considerations, and the scope and limitations of each method.

I. The Vilsmeier-Haack Reaction: The Workhorse of Pyrrole Formylation

The Vilsmeier-Haack reaction is arguably the most widely employed and reliable method for the synthesis of pyrrole-2-carbaldehydes. This electrophilic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrrole ring.[2][3]

A. The Causality Behind the Vilsmeier-Haack Reaction: A Mechanistic Dissection

The efficacy of the Vilsmeier-Haack reaction hinges on the generation of a potent electrophile, the chloroiminium ion, also known as the Vilsmeier reagent. The reaction proceeds through a well-defined, three-stage mechanism:[4]

  • Formation of the Vilsmeier Reagent: DMF, a mild nucleophile, attacks the electrophilic phosphorus center of POCl₃. Subsequent elimination of a chlorophosphate species generates the highly electrophilic chloroiminium ion.

  • Electrophilic Attack and Aromatization: The electron-rich pyrrole ring, acting as a nucleophile, attacks the carbon atom of the Vilsmeier reagent. This attack preferentially occurs at the C2 position due to the higher electron density and the ability to better stabilize the resulting positive charge. A subsequent deprotonation step restores the aromaticity of the pyrrole ring.

  • Hydrolysis to the Aldehyde: The resulting iminium salt is then hydrolyzed upon aqueous workup to yield the final pyrrole-2-carbaldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Attack & Aromatization cluster_2 Stage 3: Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Pyrrole Pyrrole Intermediate Iminium Salt Intermediate Pyrrole->Intermediate + Vilsmeier Reagent Product Pyrrole-2-carbaldehyde Intermediate->Product + H₂O

Figure 1: The three key stages of the Vilsmeier-Haack formylation of pyrrole.

B. Regioselectivity in Substituted Pyrroles

The regiochemical outcome of the Vilsmeier-Haack reaction on substituted pyrroles is a critical consideration. Electron-donating groups on the pyrrole ring generally direct formylation to the adjacent vacant position. Conversely, electron-withdrawing groups can lead to a mixture of products, with formylation occurring at the available positions, often favoring the position meta to the deactivating group. The steric bulk of substituents on both the pyrrole ring and the Vilsmeier reagent can also influence the regioselectivity.

C. Field-Proven Experimental Protocol: Synthesis of Pyrrole-2-carbaldehyde[6]

This robust protocol, adapted from Organic Syntheses, provides a reliable method for the gram-scale synthesis of the parent pyrrole-2-carbaldehyde.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Pyrrole (freshly distilled)

  • Ethylene dichloride

  • Sodium acetate trihydrate

  • Saturated aqueous sodium carbonate solution

  • Anhydrous magnesium sulfate

  • Petroleum ether (b.p. 40–60 °C)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place 80 g (1.1 moles) of DMF. Cool the flask in an ice bath and add 169 g (1.1 moles) of POCl₃ dropwise over 15 minutes, maintaining the internal temperature between 10–20 °C. Remove the ice bath and stir the mixture for an additional 15 minutes.

  • Reaction with Pyrrole: Cool the mixture again in an ice bath and add 250 mL of ethylene dichloride. Once the internal temperature is below 5 °C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 mL of ethylene dichloride dropwise over 1 hour.

  • Reaction Completion: After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

  • Hydrolysis and Workup: Cool the mixture to 25–30 °C and cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in approximately 1 L of water. Reflux the mixture again for 15 minutes with vigorous stirring.

  • Extraction: After cooling, transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ether (3 x ~167 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated aqueous sodium carbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from boiling petroleum ether to afford pure pyrrole-2-carbaldehyde (yield: 78–79%).

II. The Reimer-Tiemann Reaction: A Classical Method with Modern Nuances

The Reimer-Tiemann reaction is another classical method for the formylation of electron-rich aromatic compounds, including pyrroles.[5] The reaction typically involves the treatment of the substrate with chloroform in the presence of a strong base. However, the application of this reaction to pyrrole is not always straightforward.

A. The Dichotomy of Reactivity: Formylation vs. Ring Expansion

Under standard Reimer-Tiemann conditions, the reaction of pyrrole with chloroform and a strong base can lead to the formation of 3-chloropyridine as a major product via a ring-expansion process known as the Ciamician-Dennstedt rearrangement.[6][7] This occurs through the initial formation of a dichlorocyclopropane intermediate which then undergoes rearrangement.

However, by carefully controlling the reaction conditions, such as using a milder base or a phase-transfer catalyst, the formylation pathway to yield pyrrole-2-carbaldehyde can be favored.

B. Mechanistic Insights: The Role of Dichlorocarbene

The key reactive intermediate in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂), which is generated in situ from the reaction of chloroform with a strong base.[6]

Reimer_Tiemann_Mechanism cluster_0 Carbene Generation cluster_1 Electrophilic Attack cluster_2 Hydrolysis CHCl3 CHCl₃ Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene + Base Base Base (e.g., OH⁻) Pyrrolide Pyrrolide anion Intermediate Dichloromethyl Intermediate Pyrrolide->Intermediate + :CCl₂ Product Pyrrole-2-carbaldehyde Intermediate->Product + H₂O, -2HCl

Sources

stability and reactivity of the phenylsulfonyl group on a pyrrole ring

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Gathering Initial Data

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Analyzing the Literature

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Synthesizing Comparative Data

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Gathering Initial Data

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electrophilic substitution reactions of 1-(Phenylsulfonyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Initiating the Search

I've started with a broad literature search to understand the electrophilic substitution reactions of 1-(Phenyl sulfonyl)-1H-pyrrole. My initial focus is on the compound's reactivity, its regioselectivity, and the impact the phenyl group has on the electronic properties of the system. I anticipate this foundation will inform more specific queries.

Defining the Scope

I'm now zeroing in on specific electrophilic substitution reactions involving 1-(Phenyl sulfonyl)-1H-pyrrole. I'm actively seeking protocols for halogenation, nitration, acylation, and sulfonation, paying close attention to reaction conditions, yields, and regioselectivity. I'm prioritizing authoritative sources for mechanistic insights and experimental validation.

Outlining the Approach

I'm now establishing the overall framework. I plan to begin with a broad search, then find specific examples for reactions. I will then structure a technical guide by explaining the properties of the molecule and the directing effects of the phenylsulfonyl group, before making tables and workflows. Finally, I'll prepare a comprehensive whitepaper.

Spectroscopic Data for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide utilizes the detailed spectroscopic characterization of the closely related analogue, 1-Tosyl-1H-pyrrole-2-carbaldehyde, as a primary reference. The structural and electronic similarities between the phenylsulfonyl and tosyl moieties ensure that the presented data serves as a robust and instructive proxy. This guide delves into the analysis of ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, offering expert interpretation of the spectral features. Furthermore, standard experimental protocols for data acquisition and a discussion of the expected mass spectrometric fragmentation are provided to support researchers in their own characterization efforts.

Introduction

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde belongs to a class of N-sulfonylated pyrroles that are significant building blocks in organic synthesis. The phenylsulfonyl group acts as both a protecting group for the pyrrole nitrogen and an electron-withdrawing group that influences the reactivity of the pyrrole ring. The 2-carbaldehyde functionality provides a reactive handle for a wide array of chemical transformations, making this scaffold valuable for the synthesis of more complex molecules with potential biological activity.

Accurate structural elucidation and purity assessment are paramount in any chemical research, particularly in drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide aims to provide a detailed reference for the spectroscopic properties of 1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde.

Below is the chemical structure of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde, with atoms numbered for reference in the subsequent spectroscopic analysis.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Compound Synthesis & Purification solv Solvent Selection (e.g., CDCl3, DMSO-d6) prep->solv conc Sample Dissolution & Concentration Optimization solv->conc nmr ¹H & ¹³C NMR Spectroscopy conc->nmr ir Infrared (IR) Spectroscopy conc->ir ms Mass Spectrometry (MS) conc->ms proc Spectral Processing (e.g., Fourier Transform, Baseline Correction) nmr->proc ir->proc ms->proc assign Signal Assignment & Structural Correlation proc->assign report Data Reporting & Archiving assign->report

Caption: General workflow for spectroscopic analysis.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Experimental Data for 1-Tosyl-1H-pyrrole-2-carbaldehyde
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.98s-1HAldehyde H (CHO)
7.82d8.42HAromatic H (ortho to SO₂)
7.63dd3.0, 1.81HPyrrole H-3
7.34d8.12HAromatic H (meta to SO₂)
7.17dd3.7, 1.71HPyrrole H-5
6.41t3.31HPyrrole H-4
2.43s-3HMethyl H (CH₃)

Solvent: CDCl₃

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 1-Tosyl-1H-pyrrole-2-carbaldehyde provides several key insights into its structure:

  • Aldehyde Proton: The singlet at 9.98 ppm is characteristic of an aldehyde proton. Its downfield shift is due to the deshielding effect of the electronegative oxygen atom.

  • Aromatic Protons: The two doublets at 7.82 ppm and 7.34 ppm correspond to the protons on the tosyl group's benzene ring. The ortho protons (closer to the electron-withdrawing sulfonyl group) are more deshielded and appear further downfield than the meta protons.

  • Pyrrole Protons: The three signals in the aromatic region, 7.63 ppm, 7.17 ppm, and 6.41 ppm, are assigned to the protons on the pyrrole ring. The H-3 proton is a doublet of doublets due to coupling with both H-4 and H-5. Similarly, the H-5 proton is a doublet of doublets from coupling with H-3 and H-4. The H-4 proton appears as a triplet due to coupling with both H-3 and H-5. The downfield shift of these protons compared to unsubstituted pyrrole is a result of the electron-withdrawing effects of both the sulfonyl and carbaldehyde groups.

  • Methyl Protons: The singlet at 2.43 ppm with an integration of 3H is indicative of the methyl group on the tosyl moiety.

For the target molecule, 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde, the spectrum would be very similar, with the notable absence of the methyl singlet at 2.43 ppm. The aromatic region for the phenylsulfonyl group would likely show a more complex multiplet pattern for the five protons.

Experimental Protocol for ¹H NMR
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Reference the chemical shifts to the solvent peak or the internal standard.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Data for 1-Tosyl-1H-pyrrole-2-carbaldehyde
Chemical Shift (δ) ppmAssignment
178.9Aldehyde C (C=O)
145.9Aromatic C (ipso-SO₂)
135.2Aromatic C (ipso-CH₃)
133.5Pyrrole C-2
130.1Aromatic C (meta to SO₂)
129.4Aromatic C (ortho to SO₂)
127.4Pyrrole C-5
124.4Pyrrole C-3
112.4Pyrrole C-4
21.6Methyl C (CH₃)

Solvent: CDCl₃

Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon: The signal at 178.9 ppm is characteristic of an aldehyde carbonyl carbon.

  • Aromatic Carbons: The signals between 127.4 ppm and 145.9 ppm correspond to the aromatic carbons of the tosyl group and the pyrrole ring. The ipso-carbons (directly attached to the sulfonyl and methyl groups) are typically at different chemical shifts than the protonated aromatic carbons.

  • Pyrrole Carbons: The signals at 133.5, 127.4, 124.4, and 112.4 ppm are assigned to the carbons of the pyrrole ring. The C-2 carbon, attached to the electron-withdrawing aldehyde group, is the most downfield of the pyrrole carbons.

  • Methyl Carbon: The upfield signal at 21.6 ppm is characteristic of the methyl carbon of the tosyl group.

For 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde, the spectrum would be very similar, but the signal for the methyl carbon at 21.6 ppm would be absent. The aromatic carbon signals for the phenylsulfonyl group would also be slightly different.

Experimental Protocol for ¹³C NMR

The protocol is similar to that for ¹H NMR, with the following key differences in the acquisition parameters:

  • Spectral Width: A wider spectral width is required to cover the typical range of carbon chemical shifts (0-220 ppm).

  • Number of Scans: A larger number of scans is generally needed to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Decoupling: Proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a spectrum of singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of the chemical bonds. It is particularly useful for identifying functional groups.

Experimental Data for 1-Tosyl-1H-pyrrole-2-carbaldehyde
Wavenumber (cm⁻¹)IntensityAssignment
2895MediumC-H stretch (aldehyde)
1666StrongC=O stretch (aldehyde)
1538MediumC=C stretch (aromatic)
1421MediumC-H bend
1251StrongS=O stretch (sulfonyl)
1153StrongS=O stretch (sulfonyl)
670StrongC-S stretch
Interpretation of the IR Spectrum
  • Aldehyde Group: The strong absorption at 1666 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde. The C-H stretch of the aldehyde is also observed at 2895 cm⁻¹.

  • Sulfonyl Group: The two strong bands at 1251 cm⁻¹ and 1153 cm⁻¹ are characteristic of the asymmetric and symmetric S=O stretching vibrations of the sulfonyl group, respectively.

  • Aromatic and Pyrrole Rings: The absorption at 1538 cm⁻¹ is attributed to the C=C stretching vibrations within the aromatic and pyrrole rings.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Place the sample (pellet or on the ATR crystal) in the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

While experimental mass spectrometry data for 1-Tosyl-1H-pyrrole-2-carbaldehyde was not available in the referenced literature, we can predict the expected fragmentation pattern for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde.

  • Molecular Ion Peak (M⁺): The molecular weight of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde (C₁₁H₉NO₃S) is 235.26 g/mol . Therefore, the molecular ion peak would be expected at m/z = 235.

  • Key Fragmentation Pathways:

    • Loss of the formyl group (-CHO) would result in a fragment at m/z = 206.

    • Cleavage of the N-S bond could lead to the formation of the phenylsulfonyl cation ([C₆H₅SO₂]⁺) at m/z = 141 and the pyrrole-2-carbaldehyde radical cation at m/z = 94.

    • Loss of SO₂ from the molecular ion would give a fragment at m/z = 171.

Experimental Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph for volatile samples.

  • Ionization:

    • Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This will cause the molecules to ionize and fragment.

  • Mass Analysis:

    • Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic characterization of 1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is crucial for its use in research and development. This guide has provided a detailed analysis of its expected spectroscopic features, using the closely related 1-Tosyl-1H-pyrrole-2-carbaldehyde as a scientifically sound proxy. The interpretation of ¹H NMR, ¹³C NMR, and IR spectra, along with the predicted mass spectrometric fragmentation, provides a comprehensive spectroscopic profile for this class of compounds. The inclusion of standardized experimental protocols offers a practical resource for researchers working on the synthesis and characterization of related molecules.

References

  • Kumar, A., Sharma, G., & Singh, B. (2021). Post-synthetic diversification of pyrrole-fused benzosultams via trans-sulfonylations and reactions on the periphery of the pyrrole nucleus. New Journal of Chemistry, 45(34), 15539-15549. [Link]

Methodological & Application

Synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and a self-validating experimental framework.

Introduction and Strategic Considerations

The synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is a two-step process commencing with the N-sulfonylation of pyrrole to form the stable intermediate, 1-(phenylsulfonyl)-1H-pyrrole. The subsequent introduction of a formyl group at the C2 position of the pyrrole ring presents a significant chemical challenge. The potent electron-withdrawing nature of the N-phenylsulfonyl group deactivates the pyrrole ring towards electrophilic substitution. Consequently, the widely-used Vilsmeier-Haack formylation (using POCl₃/DMF) is often ineffective for this substrate.

To overcome this deactivation, this protocol employs a robust Lewis acid-catalyzed Friedel-Crafts-type formylation. This method utilizes dichloromethyl methyl ether as the formylating agent and aluminum chloride (AlCl₃) as the catalyst to achieve regioselective formylation at the C2 position. This approach provides a reliable and reproducible pathway to the desired product.

Overall Synthesis Workflow

The synthetic pathway is outlined below, detailing the transformation from readily available starting materials to the final product.

Synthesis_Workflow Pyrrole Pyrrole Step1 Step 1: N-Sulfonylation Pyrrole->Step1 BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->Step1 Intermediate 1-(Phenylsulfonyl)-1H-pyrrole Step1->Intermediate Step2 Step 2: Formylation Intermediate->Step2 DichloromethylMethylEther Dichloromethyl Methyl Ether DichloromethylMethylEther->Step2 AlCl3 Aluminum Chloride AlCl3->Step2 FinalProduct 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde Step2->FinalProduct

Caption: Overall workflow for the synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde.

Part 1: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrole

This initial step involves the protection of the pyrrole nitrogen with a phenylsulfonyl group. This is achieved through a phase-transfer catalyzed reaction, which offers high yields and straightforward purification.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
PyrroleC₄H₅N67.0910.00.69 mL
Benzenesulfonyl chlorideC₆H₅ClO₂S176.6215.01.92 mL
Tetrabutylammonium hydrogensulfateC₁₆H₃₇NO₄S339.531.00.34 g
Sodium hydroxide (50% aq. soln.)NaOH40.00-10.0 mL
TolueneC₇H₈92.14-45.0 mL
DichloromethaneCH₂Cl₂84.93-As needed
HexaneC₆H₁₄86.18-As needed
Anhydrous sodium sulfateNa₂SO₄142.04-As needed
Detailed Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine pyrrole (0.69 mL, 10.0 mmol), tetrabutylammonium hydrogensulfate (0.34 g, 1.0 mmol), and toluene (30.0 mL).

  • Addition of Base: Add the 50% aqueous sodium hydroxide solution (10.0 mL) to the flask.

  • Addition of Sulfonylating Agent: Prepare a solution of benzenesulfonyl chloride (1.92 mL, 15.0 mmol) in toluene (15.0 mL). Add this solution dropwise to the vigorously stirred reaction mixture over a period of 15 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 30% dichloromethane in hexane eluent system.

  • Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Extraction and Washing: Wash the organic phase sequentially with water (2 x 30 mL) and saturated brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a 30% dichloromethane in hexane eluent to yield 1-(phenylsulfonyl)-1H-pyrrole as a white solid.[1]

Expected Yield and Characterization
  • Yield: Approximately 1.81 g (87%).[1]

  • Melting Point: 86-87 °C.[1]

  • ¹H NMR (300 MHz, CDCl₃): δ 7.87 - 7.84 (m, 1H), 7.84 - 7.81 (m, 1H), 7.57 (m, 1H), 7.50 (m, 2H), 7.17 (m, 2H), 6.30 (m, 2H).[1]

Part 2: Formylation of 1-(Phenylsulfonyl)-1H-pyrrole

This step details the critical formylation of the N-protected pyrrole intermediate. The choice of a strong Lewis acid is paramount to drive the reaction to completion.

Mechanistic Rationale

The formylation proceeds via a Friedel-Crafts-type mechanism. The Lewis acid, AlCl₃, coordinates to the oxygen of dichloromethyl methyl ether, generating a highly electrophilic chlorocarbenium ion. This potent electrophile then attacks the electron-rich C2 position of the 1-(phenylsulfonyl)pyrrole ring. Subsequent hydrolysis of the resulting intermediate during aqueous work-up yields the final aldehyde product.

Formylation_Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DichloromethylMethylEther Cl₂CH-OCH₃ Electrophile [Cl-CH-OCH₃]⁺ AlCl₄⁻ DichloromethylMethylEther->Electrophile + AlCl₃ AlCl3_reagent AlCl₃ NSPyrrole 1-(Phenylsulfonyl)pyrrole IntermediateComplex Sigma Complex Intermediate NSPyrrole->IntermediateComplex + [Cl-CH-OCH₃]⁺ HydrolysisStep Iminium Intermediate IntermediateComplex->HydrolysisStep - H⁺ FinalProduct_mech 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde HydrolysisStep->FinalProduct_mech + H₂O

Caption: Simplified mechanism of the AlCl₃-catalyzed formylation.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
1-(Phenylsulfonyl)-1H-pyrroleC₁₀H₉NO₂S207.251.0207 mg
Aluminum chloride (anhydrous)AlCl₃133.341.2160 mg
Dichloromethyl methyl etherC₂H₄Cl₂O114.961.20.10 mL
Dichloromethane (anhydrous)CH₂Cl₂84.93-10 mL
Saturated aq. NH₄Cl solutionNH₄Cl53.49-As needed
Ethyl acetateC₄H₈O₂88.11-As needed
Anhydrous magnesium sulfateMgSO₄120.37-As needed
Detailed Experimental Protocol
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (160 mg, 1.2 mmol) and anhydrous dichloromethane (5 mL). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Add a solution of 1-(phenylsulfonyl)-1H-pyrrole (207 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise to the cooled AlCl₃ suspension. Stir the mixture for 15 minutes at 0 °C.

  • Addition of Formylating Agent: Add dichloromethyl methyl ether (0.10 mL, 1.2 mmol) dropwise to the reaction mixture over 5 minutes.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with water (1 x 20 mL) and saturated brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford 1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde.

Expected Product Characterization
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃): Expected signals around δ 9.7 (s, 1H, CHO), 7.9-7.5 (m, 5H, Ar-H), 7.2-7.0 (m, 2H, pyrrole-H), 6.4 (t, 1H, pyrrole-H).

  • ¹³C NMR (CDCl₃): Expected signals around δ 180 (CHO), 138-127 (Ar-C and pyrrole-C), 115-110 (pyrrole-C).

Safety Precautions

  • Benzenesulfonyl chloride is corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. Handle in a dry environment and under an inert atmosphere.

  • Dichloromethyl methyl ether is a suspected carcinogen and is highly corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

References

  • Kakushima, M., Hamel, P., Frenette, R., & Rokach, J. (1983). Regioselective synthesis of acylpyrroles. Journal of Organic Chemistry, 48(19), 3214–3219.

Sources

using 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

Introduction: A Versatile Heterocyclic Building Block

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is a crystalline solid that has emerged as a pivotal intermediate in modern organic synthesis. Its structure is deceptively simple, yet it masterfully combines stability with versatile reactivity, making it an invaluable tool for chemists, particularly in the fields of medicinal chemistry and natural product synthesis. The pyrrole core is a ubiquitous motif in biologically active molecules, and the strategic placement of the phenylsulfonyl and carbaldehyde groups on this scaffold provides a powerful platform for molecular elaboration.[1][2]

The N-phenylsulfonyl group serves a dual purpose. Firstly, it acts as a robust protecting group for the otherwise reactive pyrrole nitrogen, enhancing the compound's stability and simplifying handling and purification. Secondly, as a potent electron-withdrawing group, it modulates the electronic properties of the pyrrole ring, influencing the regioselectivity of subsequent transformations. The aldehyde functionality at the C-2 position is the primary reactive handle, opening a gateway to a vast array of synthetic transformations, including carbon-carbon bond formations, reductions, and aminations. This guide provides an in-depth exploration of the synthesis and application of this reagent, complete with detailed protocols and mechanistic insights.

Synthesis of the Starting Material

The preparation of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is typically achieved in a straightforward, two-step sequence starting from pyrrole.

  • Vilsmeier-Haack Formylation: The first step involves the formylation of pyrrole at the C-2 position. The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is the most common and efficient method to produce pyrrole-2-carbaldehyde.[3][4] The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic iminium species, which is attacked by the electron-rich pyrrole ring.

  • N-Sulfonylation: The resulting pyrrole-2-carbaldehyde is then N-protected using benzenesulfonyl chloride. This reaction is typically carried out under basic conditions, using a base such as potassium hydroxide (KOH) with a phase-transfer catalyst like tetrabutylammonium hydrogensulfate, to deprotonate the pyrrole nitrogen, facilitating its attack on the sulfonyl chloride.[5]

Synthesis_Workflow Pyrrole Pyrrole P2C Pyrrole-2-carbaldehyde Pyrrole->P2C Vilsmeier-Haack (POCl₃, DMF) Target 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde P2C->Target N-Sulfonylation (PhSO₂Cl, Base) Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde Pyrrole-CHO Imine Imine / Iminium Ion Aldehyde->Imine Condensation (-H₂O) Amine R₂NH Amine->Imine Product Pyrrole-CH₂-NR₂ Imine->Product NaBH(OAc)₃ Smiles_Rearrangement_Mechanism Aldehyde Pyrrole-CHO Breslow Breslow Intermediate Aldehyde->Breslow + NHC NHC NHC Catalyst Meisenheimer Meisenheimer Intermediate Breslow->Meisenheimer Intramolecular Attack (Smiles) Rearranged Rearranged Intermediate Meisenheimer->Rearranged - SO₂ Product 2-Aroyl-Pyrrole Rearranged->Product - NHC Product->NHC Catalyst Regeneration SO2 SO₂

Sources

applications of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting my deep dive by hitting Google hard. My initial phase focuses on amassing information about 1-(Phenyl sulfonyl)-1H-pyrrole-2-carbaldehyde. I'm prioritizing its synthesis, reactivity, and its proven medicinal applications. The aim is a broad, data-driven foundation.

Analyzing Medicinal Applications

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Refining Search Strategies

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experimental procedure for the formylation of 1-(phenylsulfonyl)pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search for Procedures

I'm starting a comprehensive search now. I'm focusing initially on detailed experimental procedures for formylating 1-(phenylsulfonyl)pyrrole. I'm prioritizing the Vilsmeier-Haack reaction, with an eye toward variations and related approaches to optimize the process. I'm working on compiling a list of experimental procedures, so I can analyze and evaluate.

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scale-up synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Robust Scale-Up Synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

Abstract

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex bioactive molecules and functional materials. Its utility stems from the presence of a reactive aldehyde group for further elaboration and a stable N-phenylsulfonyl protecting group that modulates the reactivity of the pyrrole ring. This application note provides a comprehensive, field-tested guide for the multi-gram scale synthesis of this key intermediate. We detail a robust two-step protocol commencing with the N-sulfonylation of pyrrole, followed by a regioselective Vilsmeier-Haack formylation. The causality behind critical process parameters, safety protocols for handling hazardous reagents at scale, and detailed analytical characterization are thoroughly discussed to ensure reliable and reproducible execution by researchers in drug development and chemical synthesis.

Introduction and Synthetic Strategy

The synthesis of substituted pyrroles is a cornerstone of modern organic chemistry. The target molecule, 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde, serves as a versatile intermediate. The phenylsulfonyl group is not merely a protecting group; it functions as a potent electron-withdrawing group that deactivates the pyrrole ring towards polymerization while activating it for nucleophilic substitution and directing electrophilic substitution regioselectively to the C2 position.

Our synthetic strategy is a logical and scalable two-step sequence:

  • N-Sulfonylation: Protection of the pyrrole nitrogen with a phenylsulfonyl group. This is achieved by deprotonating pyrrole with a strong base, sodium hydride, followed by quenching the resulting anion with benzenesulfonyl chloride.[1]

  • Vilsmeier-Haack Formylation: Introduction of the aldehyde moiety at the C2 position of the N-protected pyrrole. This classic reaction utilizes a pre-formed Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect the electrophilic formylation.[2][3][4] This method is superior to Friedel-Crafts acylation, which often fails with sensitive substrates like pyrroles.[5]

The overall workflow is designed for scalability, moving from commercially available starting materials to the final, purified product with high fidelity.

G cluster_start cluster_step1 Step 1: N-Sulfonylation cluster_intermediate cluster_step2 Step 2: Vilsmeier-Haack Formylation cluster_end Pyrrole Pyrrole Step1_Reaction Deprotonation & Sulfonylation (0°C to RT) Pyrrole->Step1_Reaction BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->Step1_Reaction NaH Sodium Hydride NaH->Step1_Reaction DMF_1 DMF DMF_1->Step1_Reaction Step1_Workup Aqueous Workup & Extraction Step1_Reaction->Step1_Workup Step1_Purification Product Isolation Step1_Workup->Step1_Purification Intermediate 1-(Phenylsulfonyl)-1H-pyrrole Step1_Purification->Intermediate Step2_Reaction Electrophilic Formylation (0°C to 60°C) Intermediate->Step2_Reaction Vilsmeier_Formation Vilsmeier Reagent Formation (POCl₃ + DMF) Vilsmeier_Formation->Step2_Reaction Step2_Workup Hydrolysis & Neutralization Step2_Reaction->Step2_Workup Step2_Purification Recrystallization Step2_Workup->Step2_Purification FinalProduct 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde Step2_Purification->FinalProduct Analysis Characterization (NMR, IR, MS, MP) FinalProduct->Analysis

Caption: Overall workflow for the two-step synthesis.

Part 1: Scale-Up Synthesis of 1-(Phenylsulfonyl)-1H-pyrrole

Mechanistic Rationale and Experimental Causality

The first step involves the formation of the sodium salt of pyrrole, a potent nucleophile. Sodium hydride (NaH) is chosen as the base due to its non-nucleophilic nature and the irreversible deprotonation, driven by the release of hydrogen gas. Dimethylformamide (DMF) is an ideal solvent; it is polar aprotic, effectively solvates the sodium cation, and has a high boiling point suitable for the reaction, although this step is run at cooler temperatures to control the initial exotherm.[1] The dropwise addition of pyrrole to the NaH suspension at 0°C is a critical safety and process control measure to manage the exothermic reaction and the rate of hydrogen evolution. Subsequent addition of benzenesulfonyl chloride leads to an SN2-type reaction to furnish the N-sulfonylated product.

Detailed Experimental Protocol (100g Scale)

Equipment:

  • 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a 500 mL pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet/outlet (bubbler).

  • Large ice-water bath.

Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
Sodium Hydride (60% in oil) 40.00 70.0 g 1.75 1.2
Pyrrole (freshly distilled) 67.09 98.0 g (91.6 mL) 1.46 1.0
Benzenesulfonyl chloride 176.62 284.0 g (215 mL) 1.61 1.1
Anhydrous DMF - 2.0 L - -
Diethyl Ether - 3.0 L - -

| Deionized Water | - | 4.0 L | - | - |

Procedure:

  • Preparation: Under a nitrogen atmosphere, add anhydrous DMF (1.0 L) to the 5 L flask. Add the sodium hydride dispersion in portions. Causality: Performing this under inert gas is crucial as NaH reacts violently with moisture.

  • Deprotonation: Cool the stirred suspension to 0°C using an ice-water bath. Dissolve the freshly distilled pyrrole (98.0 g) in anhydrous DMF (400 mL) and add it to the dropping funnel. Add the pyrrole solution dropwise to the NaH suspension over 1.5-2 hours, maintaining the internal temperature below 10°C. Causality: Slow addition is essential to control the exotherm and the rate of H₂ evolution, preventing a dangerous pressure buildup.

  • Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The mixture will become a thick greyish slurry.

  • Sulfonylation: Re-cool the mixture to 0°C. Add benzenesulfonyl chloride (284.0 g) dropwise via the dropping funnel over 1 hour, keeping the temperature below 15°C. Causality: This step is also exothermic and requires careful temperature control to prevent side reactions.

  • Reaction Completion: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 18 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting pyrrole is consumed.

  • Quenching: Cool the reaction flask to 0°C. Very slowly and carefully, add 1.0 L of deionized water dropwise to quench the excess sodium hydride. CRITICAL: This is highly exothermic and produces hydrogen gas. Ensure adequate ventilation and no ignition sources. The initial rate of addition should be extremely slow.

  • Extraction & Wash: Transfer the mixture to a large separatory funnel. Add 2.0 L of deionized water and 1.5 L of diethyl ether. Shake and separate the layers. Extract the aqueous layer twice more with diethyl ether (2 x 750 mL). Combine the organic extracts.

  • Purification: Wash the combined organic layers with deionized water (2 x 1.0 L) and then with brine (1 x 1.0 L). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is obtained as a pale-yellow oil or solid. It can be purified further by recrystallization from an ethanol/water mixture if necessary.

  • Yield: Expected yield is 270-295 g (90-98%) of a white to off-white solid.

Characterization of 1-(Phenylsulfonyl)-1H-pyrrole
  • Melting Point: 91-93 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.8 Hz, 2H), 7.60 (t, J = 7.5 Hz, 1H), 7.50 (t, J = 7.8 Hz, 2H), 7.15 (t, J = 2.2 Hz, 2H), 6.30 (t, J = 2.2 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 138.9, 134.0, 129.5, 127.0, 122.1, 113.8.

Part 2: Vilsmeier-Haack Formylation

Mechanistic Rationale and Experimental Causality

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution.[4] First, the Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of DMF with POCl₃. This reagent is a mild electrophile, perfectly suited for reacting with the moderately activated 1-(phenylsulfonyl)-1H-pyrrole. The phenylsulfonyl group directs the incoming electrophile to the C2 position. The reaction initially forms an iminium salt intermediate, which is stable until hydrolyzed during aqueous workup to reveal the final aldehyde product.[2] The reaction is initiated at low temperature to control the formation of the Vilsmeier reagent and then gently heated to drive the electrophilic substitution to completion.

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier Sigma Sigma Complex (Intermediate) Vilsmeier->Sigma Attack at C2 Substrate 1-(Phenylsulfonyl)-1H-pyrrole Substrate->Sigma Attack at C2 Iminium Iminium Salt Sigma->Iminium -H⁺ Product Final Aldehyde (Post-Hydrolysis) Iminium->Product H₂O Workup

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Detailed Experimental Protocol (250g Scale)

Equipment:

  • 5 L three-necked round-bottom flask with mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet.

  • Heating mantle.

  • Large ice-water bath.

Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
1-(Phenylsulfonyl)-1H-pyrrole 207.25 250.0 g 1.21 1.0
Anhydrous DMF 73.09 106.0 g (112 mL) 1.45 1.2
Phosphorus oxychloride (POCl₃) 153.33 222.0 g (135 mL) 1.45 1.2
1,2-Dichloroethane (DCE) - 1.5 L - -
Sodium Acetate Trihydrate 136.08 1.5 kg 11.0 9.1
Deionized Water - 3.0 L - -

| Ethanol | - | ~2.0 L | - | - |

Procedure:

  • Vilsmeier Reagent Formation: In a separate 2 L flask under nitrogen, add anhydrous DMF (106.0 g). Cool the flask to 0°C. Slowly add phosphorus oxychloride (222.0 g) dropwise over 45 minutes, keeping the temperature below 10°C. A thick white precipitate of the Vilsmeier reagent will form. Let it stir at room temperature for 30 minutes.

  • Substrate Addition: In the main 5 L flask, dissolve 1-(phenylsulfonyl)-1H-pyrrole (250.0 g) in 1,2-dichloroethane (1.5 L). Cool the solution to 0°C.

  • Reaction: Add the prepared Vilsmeier reagent slurry to the substrate solution in portions over 1 hour, maintaining the temperature below 10°C.

  • Heating: After the addition is complete, remove the ice bath and heat the mixture to 60°C for 3 hours. Monitor the reaction by TLC.

  • Hydrolysis/Workup: Cool the reaction mixture to room temperature. In a separate large beaker or flask, dissolve sodium acetate trihydrate (1.5 kg) in deionized water (3.0 L). Carefully and slowly pour the reaction mixture into the stirred sodium acetate solution. Causality: This hydrolysis step is exothermic and neutralizes the acidic byproducts. Sodium acetate is a weak base, preventing any degradation of the product.

  • Extraction: Heat the resulting mixture to reflux for 20 minutes to ensure complete hydrolysis of the iminium intermediate.[2] Cool to room temperature and transfer to a large separatory funnel. Separate the layers. Extract the aqueous layer with dichloromethane (2 x 500 mL).

  • Wash and Dry: Combine the organic layers and wash with water (2 x 1.0 L) and brine (1 x 1.0 L). Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification by Recrystallization: The crude product will be a solid. Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Yield: Expected yield is 235-260 g (82-91%) of a crystalline solid.

Characterization of Final Product
  • Appearance: White to light-yellow crystalline solid.

  • Melting Point: 112-115 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 9.65 (s, 1H, CHO), 7.95 (d, J = 7.9 Hz, 2H), 7.70 (t, J = 7.5 Hz, 1H), 7.60 (t, J = 7.8 Hz, 2H), 7.40 (dd, J = 3.5, 1.5 Hz, 1H), 7.05 (dd, J = 3.5, 2.0 Hz, 1H), 6.40 (t, J = 3.5 Hz, 1H).

  • IR (KBr, cm⁻¹): ~1670 (C=O stretch of aldehyde), ~1370 & ~1180 (SO₂ stretch).

Safety and Hazard Analysis

This synthesis involves several hazardous reagents that require strict safety protocols, especially at scale.

ChemicalCAS No.HazardsHandling Precautions
Sodium Hydride (60%) 7646-69-7Flammable solid, water-reactive (produces H₂), causes severe skin burns.Handle under inert atmosphere (N₂ or Ar). Use powder-free nitrile gloves, lab coat, and safety glasses. Quench slowly and carefully in a controlled manner.
Pyrrole 109-97-7Flammable liquid, harmful if swallowed, skin/eye irritant.Use in a well-ventilated fume hood. Avoid inhalation of vapors.
Benzenesulfonyl Chloride 98-09-9Corrosive, causes severe skin burns and eye damage, lachrymator.Handle in a fume hood. Wear chemical-resistant gloves (butyl or neoprene), splash goggles, and a face shield.
Phosphorus Oxychloride 10025-87-3Toxic if inhaled, causes severe skin burns and eye damage, reacts violently with water.Handle only in a chemical fume hood. Wear heavy-duty gloves, face shield, and lab coat. Have a sodium bicarbonate solution ready for spills.
DMF 68-12-2Reproductive toxin, skin/eye irritant.Avoid skin contact and inhalation. Use in a well-ventilated fume hood.
1,2-Dichloroethane 107-06-2Flammable, carcinogen, toxic.Use in a fume hood, minimize exposure.

Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal.

Troubleshooting Guide

Caption: Troubleshooting decision tree for common issues.

Conclusion

This application note presents a validated and highly reproducible protocol for the . By providing detailed, step-by-step instructions and elucidating the chemical principles behind critical process parameters, this guide enables researchers to confidently produce this important building block in multi-gram quantities. Adherence to the outlined safety procedures is paramount for the successful and safe execution of this synthesis.

References

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI. [Link]

  • Pyrrole-2-carboxaldehyde. Organic Syntheses. [Link]

  • A Straightforward Synthesis of 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-Vinyl-1H-pyrrole-2-carbaldehydes and o-Phenylenediamine. (2010). ResearchGate. [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. (2018). Organic Chemistry Portal. [Link]

  • Recent Advancements in Pyrrole Synthesis. (2019). PubMed Central (PMC), NIH. [Link]

  • Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PubMed Central (PMC), NIH. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Synthesis of 1-(phenylsulfonyl)-1H-pyrrole. PrepChem.com. [Link]

  • 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. [Link]

  • Vilsmeier–Haack formylation of pyrrole. ResearchGate. [Link]

  • Methyl (Z)-2-hydroxy-3-phenylacrylate. Organic Syntheses. [Link]

  • Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (2023). PubMed Central (PMC), NIH. [Link]

  • Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. PubMed Central (PMC), NIH. [Link]

  • Pyrrole-The Vilsmeier Reaction. ChemTube3D. [Link]

  • Practical Synthesis of Pharmaceutically Relevant Pyrroles from α,β‐Unsaturated Aldehydes and Phenacyl Azides. ResearchGate. [Link]

  • 4-Acetyl-1H-pyrrole-2-carbaldehyde. (2012). PubMed Central (PMC), NIH. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

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Application Notes & Protocols: Catalytic Methods for the Synthesis of N-Sulfonylated Pyrrole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Sulfonylated Pyrrole Aldehydes

N-sulfonylated pyrrole aldehydes are a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and materials science. The pyrrole aldehyde moiety serves as a versatile synthetic handle for constructing more complex molecular architectures, while the N-sulfonyl group plays a dual role. It functions as a robust electron-withdrawing group that modulates the electronic properties of the pyrrole ring, influencing its reactivity and biological activity. Furthermore, it often acts as a protecting group that can be removed under specific conditions, providing a pathway for further derivatization.[1]

The synthesis of these compounds, however, requires careful consideration of regioselectivity and reaction conditions. This guide provides an in-depth analysis of field-proven catalytic and stoichiometric methods for their synthesis, focusing on the causality behind experimental choices to ensure reproducibility and high yields. We will delve into the classic Vilsmeier-Haack reaction as the primary method for formylation and explore modern catalytic strategies for constructing the core N-sulfonylated pyrrole structure.

Section 1: The Vilsmeier-Haack Reaction: A Cornerstone for Formylation

The Vilsmeier-Haack reaction is the most reliable and widely used method for the formylation of electron-rich heterocycles, including N-sulfonylated pyrroles.[2][3] While it utilizes stoichiometric reagents, understanding its mechanism and the factors controlling its efficiency is paramount for successful synthesis. The reaction introduces a formyl (-CHO) group, typically at the α-position (C2 or C5) of the pyrrole ring, which is electronically favored.

Mechanistic Insights: The "Why" Behind the Reaction

The reaction proceeds in three distinct stages: formation of the electrophilic Vilsmeier reagent, nucleophilic attack by the pyrrole ring, and subsequent hydrolysis to yield the aldehyde.[2]

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) by reacting with the carbonyl oxygen. This is the critical activation step. The resulting intermediate eliminates a chloride ion and a stable phosphate byproduct to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich N-sulfonylated pyrrole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C2 position due to the superior stabilization of the positive charge in the resulting intermediate (σ-complex).

  • Hydrolysis: The intermediate iminium salt is then hydrolyzed during aqueous workup to liberate the final pyrrole-2-carbaldehyde.

The choice of POCl₃ and DMF is causal; DMF is the source of the formyl group, and POCl₃ is a powerful yet cost-effective activating agent that drives the formation of the highly reactive Vilsmeier reagent.[4]

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Mechanism for Pyrrole Formylation DMF DMF Activated_Complex Activated Complex DMF->Activated_Complex + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Activated_Complex->Vilsmeier_Reagent - O=P(O)Cl₂⁻ Sigma_Complex σ-Complex (Intermediate) Pyrrole N-Sulfonylated Pyrrole Pyrrole->Sigma_Complex + Vilsmeier R. Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ H2O H₂O (Workup) Final_Product N-Sulfonylated Pyrrole Aldehyde H2O->Final_Product

Caption: Workflow of the Vilsmeier-Haack formylation reaction.

Key Parameters and Causality: Regioselectivity Control

For 1-substituted pyrroles, the regioselectivity of formylation (α vs. β position) is primarily governed by steric factors.[5] Large N-sulfonyl groups (e.g., tosyl or nosyl) sterically hinder the approach of the bulky Vilsmeier reagent to the α-positions (C2, C5), potentially leading to mixtures of products or favoring β-formylation (C3). However, the inherent electronic preference for α-attack means it is often the major pathway unless the steric hindrance is extreme. Reaction temperature is another critical parameter; lower temperatures (e.g., 0 °C) are initially used for reagent formation and the addition of the pyrrole to control the exothermic reaction and minimize side-product formation.[3]

Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 1-(Phenylsulfonyl)pyrrole

This protocol is adapted from established procedures for the formylation of electron-rich heterocycles.[3][6]

Materials:

  • 1-(Phenylsulfonyl)pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium acetate solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 15 minutes. The formation of a white solid slurry indicates the generation of the Vilsmeier reagent.[7] Stir the mixture at 0 °C for an additional 30 minutes.

  • Reaction with Pyrrole: Dissolve 1-(phenylsulfonyl)pyrrole (1.0 eq.) in anhydrous DCE. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C over 20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate until the pH is neutral (~pH 7).[3] This step hydrolyzes the intermediate iminium salt and must be done slowly to control the exothermic reaction. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers successively with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-sulfonylated pyrrole aldehyde.

Data Table: Vilsmeier-Haack Reaction Scope and Efficiency
N-Sulfonyl GroupPosition of FormylationTypical YieldReference
PhenylsulfonylC2 (α)Good to Excellent[6]
TosylC2 (α)Good[5]
MesylC2 (α)GoodGeneral Knowledge
1-Alkyl (e.g., 1-tert-butyl)C2/C3 Mixture (Steric Effect)Variable[5]

Section 2: Advanced Catalytic Construction of the N-Sulfonylated Pyrrole Core

While the Vilsmeier-Haack reaction is excellent for formylating an existing N-sulfonylated pyrrole, modern catalytic methods offer elegant ways to construct the entire substituted pyrrole ring system from simpler precursors. These methods provide access to a wider range of substitution patterns.

Rhodium-Catalyzed Synthesis from N-Sulfonyl-1,2,3-triazoles

A powerful strategy involves the rhodium-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with alkynes or other coupling partners.[8] This method proceeds through the formation of an α-imino rhodium carbene intermediate, which then undergoes cyclization to form the pyrrole ring. This approach is highly valuable as it builds the N-sulfonylated heterocycle directly.

Mechanistic Rationale and Catalytic Cycle

The causality of this transformation lies in the ability of the Rh(II) catalyst (e.g., Rh₂(OAc)₄) to induce the extrusion of N₂ from the triazole ring. This generates a reactive rhodium carbene species, which is the key intermediate for the subsequent ring-forming steps. The reaction demonstrates high functional group tolerance and can be performed as a one-pot, three-component reaction starting from a terminal alkyne, an N-sulfonyl azide, and an alkenyl ether.[8]

Diagram: Rh-Catalyzed Pyrrole Synthesis Workflow

Rhodium_Catalysis_Workflow Conceptual Workflow for N-Sulfonylated Pyrrole Synthesis cluster_path1 Pathway 1: Build Core then Functionalize cluster_path2 Pathway 2: Direct Multi-Component Synthesis Start1 Alkyne + N-Sulfonyl Azide Step1 Rh(II) Catalysis [3+2] Cycloaddition Start1->Step1 Intermediate1 Substituted N-Sulfonyl Pyrrole Step1->Intermediate1 Step2 Vilsmeier-Haack Formylation Intermediate1->Step2 EndProduct N-Sulfonylated Pyrrole Aldehyde Step2->EndProduct Start2 Aldehyde-containing Precursor + Amine + Dicarbonyl Step3 Organo- or Metal-Catalysis (e.g., Paal-Knorr) Start2->Step3 Step3->EndProduct

Caption: Synthetic pathways to N-sulfonylated pyrrole aldehydes.

Experimental Protocol: Rh₂(OAc)₄-Catalyzed Synthesis of a Substituted N-Sulfonylated Pyrrole

This protocol describes the synthesis of a substituted N-sulfonylated pyrrole from a pre-formed 1-sulfonyl-1,2,3-triazole and an alkenyl alkyl ether, which can then be subjected to formylation.[8]

Materials:

  • 1-Sulfonyl-1,2,3-triazole derivative

  • Alkenyl alkyl ether (e.g., ethyl vinyl ether)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • 1,2-Dichloroethane (DCE), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under a nitrogen atmosphere, add the 1-sulfonyl-1,2,3-triazole (1.0 eq.), Rh₂(OAc)₄ (2 mol%), and anhydrous DCE.

  • Addition of Reagent: Add the alkenyl alkyl ether (2.0-3.0 eq.) to the mixture via syringe.

  • Reaction Progression: Seal the tube and heat the reaction mixture to 80 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting triazole.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The residue can be directly purified by silica gel column chromatography to afford the desired substituted N-sulfonylated pyrrole.

Data Table: Substrate Scope for Rh-Catalyzed Synthesis
N-Sulfonyl GroupAlkenyl Ether PartnerTypical YieldReference
TosylEthyl vinyl etherExcellent[8]
NosylButyl vinyl etherGood[8]
Phenylsulfonyl2,3-DihydrofuranGood[8]

Section 3: General Laboratory Procedures & Best Practices

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low Yield in V-H Reaction Inactive Vilsmeier reagent (moisture).Use anhydrous solvents and reagents. Prepare the Vilsmeier reagent fresh before use.
Insufficient reaction time or temperature.Monitor reaction by TLC to ensure completion. Cautiously increase temperature or time if needed.
Mixture of Regioisomers Steric hindrance from a bulky N-sulfonyl group.This is an inherent challenge. Optimize purification by chromatography. Consider a different synthetic route if α-selectivity is crucial.
Incomplete Rh-Catalyzed Rxn Catalyst deactivation.Ensure an inert atmosphere. Use freshly opened or purified catalyst.
Difficult Purification Similar polarity of starting material and product.Optimize the eluent system for column chromatography. Consider derivatization or an alternative synthetic strategy.
Characterization of N-Sulfonylated Pyrrole Aldehydes

Confirmation of the product structure is achieved through standard spectroscopic methods.

  • ¹H NMR: Look for a characteristic singlet for the aldehyde proton (CHO) between δ 9.0-10.0 ppm. The pyrrole ring protons will appear as doublets or triplets in the aromatic region (δ 6.0-8.0 ppm).

  • ¹³C NMR: The aldehyde carbonyl carbon will have a distinct signal in the downfield region (δ 175-190 ppm).

  • Infrared (IR) Spectroscopy: A strong C=O stretching vibration for the aldehyde will be present around 1660-1700 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the calculated mass of the product should be observed.

Conclusion

The synthesis of N-sulfonylated pyrrole aldehydes is most reliably achieved through the Vilsmeier-Haack formylation of a pre-synthesized N-sulfonylated pyrrole. This method offers good yields and predictable regioselectivity, primarily influenced by steric factors. For accessing diverse substitution patterns on the pyrrole core, advanced transition metal-catalyzed methods, such as the rhodium-catalyzed annulation of triazoles, provide a powerful and elegant alternative for constructing the heterocyclic framework. A thorough understanding of the underlying mechanisms and careful control of reaction parameters are essential for achieving successful and reproducible outcomes in the laboratory.

References

  • Perry, A., et al. (2021). Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. ResearchGate. [Link]

  • Sabatino, G., et al. (2016). The Formylation of N,N‑Dimethylcorroles. PubMed Central. [Link]

  • Kim, C.-E., et al. (2014). Synthesis of Pyrroles from Terminal Alkynes, N-Sulfonyl Azides, and Alkenyl Alkyl Ethers through 1-Sulfonyl-1,2,3-triazoles. Organic Chemistry Portal. [Link]

  • ChemTube3D. Pyrrole-The Vilsmeier Reaction. [Link]

  • ResearchGate. (2023). Vilsmeier–Haack formylation of pyrrole. [Link]

  • Dahiya, R., et al. (2020). Recent Advancements in Pyrrole Synthesis. PubMed Central. [Link]

  • Chen, W., et al. (2019). Synthesis of N-Sulfonyl- and N-Acylpyrroles via a Ring-Closing Metathesis/Dehydrogenation Tandem Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (2021). Synthesis of N-(2-pyrrole)-sulfonamides from sulfonamides and pyrroles. [Link]

  • Hodge, P., & Rickards, R. W. (1965). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. [Link]

  • Adhikary, A., et al. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. Beilstein Journal of Organic Chemistry. [Link]

  • Zhu, H., & Guan, Z. (2016). Recent developments in the group-1B-metal-catalyzed synthesis of pyrroles. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2017). Synthesis of N-sulfonyl -H Pyrrole- , -dione. [Link]

  • Reddy, G. J., et al. (2013). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. SCIRP. [Link]

  • ResearchGate. (2021). Organocatalyst used for the synthesis of pyrroles. [Link]

  • Wang, Y., et al. (2023). Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution. Chemical Communications. [Link]

  • Martínez-Vargas, A., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]

  • Chemistry With Himani. (2023). Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene. YouTube. [Link]

  • Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH National Library of Medicine. [Link]

Sources

Application Notes and Protocols: The Versatility of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

Substituted pyrroles are foundational scaffolds in a vast array of pharmaceuticals, natural products, and advanced materials. Among the diverse toolkit available to synthetic chemists, 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde stands out as a particularly valuable building block. The presence of the electron-withdrawing phenylsulfonyl group on the pyrrole nitrogen serves a dual purpose: it modulates the reactivity of the pyrrole ring and provides a stable protecting group that can be removed under specific conditions. The strategically positioned carbaldehyde at the 2-position offers a versatile handle for a wide range of subsequent chemical transformations, including condensations, oxidations, and reductions.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of halogenated derivatives of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde in three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. While direct literature precedent for cross-coupling reactions on this specific aldehyde is emerging, the protocols herein are built upon established principles for N-sulfonylated heterocycles and closely related pyrrolic systems, offering robust starting points for methodological development and library synthesis.

The Strategic Role of the N-Phenylsulfonyl Group

The N-phenylsulfonyl group is more than a simple protecting group. Its strong electron-withdrawing nature significantly influences the electronic properties of the pyrrole ring. This has several important consequences for cross-coupling reactions:

  • Stabilization: The sulfonyl group enhances the stability of the pyrrole moiety to the often basic and high-temperature conditions of cross-coupling reactions, preventing unwanted side reactions like decomposition or protodeprotection that can be observed with more labile protecting groups like Boc.

  • Reactivity Modulation: By withdrawing electron density, the N-phenylsulfonyl group can influence the rate of oxidative addition of the palladium catalyst to a halogenated pyrrole ring. This electronic tuning is a key parameter in optimizing reaction conditions.

  • Directing Effects: While less pronounced in cross-coupling than in electrophilic aromatic substitution, the electronic nature of the N-substituent can subtly influence the reactivity of different positions on the pyrrole ring.

Synthesis of Halogenated Precursors

The successful implementation of cross-coupling strategies hinges on the availability of the corresponding halogenated starting materials. The synthesis of bromo-substituted 1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehydes can be envisioned through a logical synthetic sequence, drawing analogy from the synthesis of similar structures like 5-bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde[1].

A plausible synthetic pathway is outlined below:

G A 1-(Phenylsulfonyl)-1H-pyrrole B Bromo-1-(phenylsulfonyl)-1H-pyrrole A->B Bromination (e.g., NBS) C Bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde B->C Formylation (e.g., n-BuLi, DMF or Vilsmeier-Haack)

Caption: Proposed synthetic route to bromo-substituted precursors.

This two-step sequence involves the initial bromination of 1-(phenylsulfonyl)-1H-pyrrole, followed by formylation at the 2-position. The regioselectivity of the bromination will dictate the final position of the bromine atom available for cross-coupling.

I. The Suzuki-Miyaura Coupling: Forging Aryl-Pyrrole Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, making it ideal for the synthesis of aryl- and heteroaryl-substituted pyrroles.[2][3][4] The reaction of a halogenated 1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde with a boronic acid or ester offers a direct route to novel biaryl structures.

Causality in Protocol Design:

The choice of catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling. For electron-deficient N-sulfonylated heterocycles, catalyst systems with electron-rich and bulky phosphine ligands are often preferred to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The base is crucial for the activation of the boronic acid partner, forming a more nucleophilic boronate species.

Detailed Experimental Protocol: Synthesis of 4-Aryl-1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehydes

This protocol is adapted from established procedures for the Suzuki coupling of related bromopyrrole esters and N-protected heterocycles.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine bromopyrrole, boronic acid, base, and catalyst in a reaction vessel. B Evacuate and backfill with an inert gas (e.g., Argon). A->B C Add degassed solvent. B->C D Heat the reaction mixture with stirring. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature and quench the reaction. E->F G Perform aqueous workup and extraction. F->G H Dry the organic layer and concentrate. G->H I Purify the crude product by column chromatography. H->I G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine bromopyrrole, alkene, base, and catalyst in a sealed tube. B Evacuate and backfill with an inert gas. A->B C Add degassed solvent. B->C D Heat the reaction mixture with stirring in a sealed vessel. C->D E Monitor progress by GC-MS or LC-MS. D->E F Cool to room temperature and filter off solids. E->F G Concentrate the filtrate. F->G H Purify the crude product by column chromatography. G->H G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine bromopyrrole, Pd catalyst, and Cu(I) salt in a flask. B Evacuate and backfill with an inert gas. A->B C Add degassed solvent and amine base. B->C D Add terminal alkyne. C->D E Stir at room temperature or with gentle heating. D->E F Monitor progress by TLC or LC-MS. E->F G Quench the reaction. F->G H Perform aqueous workup and extraction. G->H I Dry organic layer and concentrate. H->I J Purify by column chromatography. I->J

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde. This key intermediate is valuable in the construction of more complex molecules, including various biologically active compounds. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized experimental protocol to help you improve reaction yields and product purity.

Troubleshooting Guide

Navigating the complexities of organic synthesis requires a keen eye for detail and a systematic approach to problem-solving. Below are common issues encountered during the synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde, their probable causes, and field-proven solutions.

Problem 1: Low or No Yield of the Final Product

This is the most common challenge, often stemming from issues in reagent preparation, reaction conditions, or workup procedures.

Potential Causes & Recommended Solutions

Potential Cause Scientific Explanation Recommended Solution
Inefficient Vilsmeier Reagent Formation The Vilsmeier reagent (chloroiminium salt) is formed from the reaction of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reaction is highly exothermic. If the temperature is not controlled, the reagent can decompose, reducing the concentration of the active electrophile.[1]Prepare the Vilsmeier reagent in an ice bath, maintaining the internal temperature between 0-10°C during the slow, dropwise addition of POCl₃ to anhydrous DMF. Stir for an additional 15-30 minutes at this temperature to ensure complete formation before adding the substrate.[1]
Moisture Contamination The Vilsmeier reagent and many intermediates in this synthesis are extremely sensitive to water. Moisture will rapidly quench the Vilsmeier reagent and can lead to unwanted side reactions.Use anhydrous solvents (e.g., dry DMF, dry dichloromethane) and freshly distilled reagents where possible. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incomplete Reaction The N-phenylsulfonyl group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution compared to unsubstituted pyrrole. Insufficient reaction time or temperature can lead to incomplete conversion.Monitor the reaction progress using Thin Layer Chromatography (TLC). After the initial addition of 1-(Phenylsulfonyl)-1H-pyrrole at a low temperature, the reaction may require gentle heating (e.g., 40-60°C) or even reflux to drive it to completion.[1]
Product Degradation During Workup The aldehyde product can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. Improper workup can lead to decomposition or polymerization, drastically reducing the isolated yield.[1]The hydrolysis of the reaction intermediate must be carefully controlled. Pour the reaction mixture onto crushed ice and then neutralize it by adding a buffered or basic solution, such as a saturated solution of sodium acetate or sodium bicarbonate, until the pH is neutral.[1] Avoid using strong bases like NaOH unless temperature is strictly controlled.
Problem 2: Formation of a Dark, Tarry, or Polymeric Substance

The appearance of dark, intractable materials is a clear sign of side reactions or product decomposition.

Potential Causes & Recommended Solutions

Potential Cause Scientific Explanation Recommended Solution
Excessive Heat Pyrrole-based compounds are known to be thermally sensitive and can polymerize, especially in the presence of acid. Overheating during the reaction or workup is a primary cause of tar formation.[2]Maintain strict temperature control at all stages. The initial formation of the Vilsmeier reagent and the subsequent addition of the pyrrole substrate should be performed at low temperatures (0-5°C).[1] If heating is required to complete the reaction, do so cautiously and for the minimum time necessary.
Highly Acidic Conditions Strong acids can catalyze the polymerization of pyrroles. The hydrolysis of the Vilsmeier intermediate generates acid, which, if not neutralized promptly, will degrade the desired product.During workup, ensure rapid and efficient neutralization. Using a large volume of ice and a pre-chilled basic solution can help dissipate heat and neutralize acid simultaneously. The use of sodium acetate is highly recommended as it buffers the solution effectively.[1]
Problem 3: Difficulty in Product Purification and Isolation

Even with a successful reaction, isolating the pure product can be challenging.

Potential Causes & Recommended Solutions

Potential Cause Scientific Explanation Recommended Solution
Residual DMF DMF is a high-boiling point solvent and can be difficult to remove completely, often leaving the product as a sticky oil.After the initial workup, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers several times with water and then with brine to remove the majority of the DMF.
Product is an Oil, Not a Solid The crude product may initially present as an oil, making handling and purification by recrystallization difficult.Purify the crude product using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective. To induce crystallization of the purified oil, try trituration: add a small amount of a non-polar solvent (e.g., petroleum ether or hexanes), scratch the side of the flask with a glass rod, and cool the mixture.[1]
Co-eluting Impurities Minor byproducts may have similar polarity to the desired product, making chromatographic separation difficult.Optimize the solvent system for column chromatography. A shallow gradient or an isocratic elution with a fine-tuned solvent mixture can improve separation. If impurities persist, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is the best final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Vilsmeier-Haack formylation of 1-(Phenylsulfonyl)-1H-pyrrole?

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[3] The mechanism involves three key stages:

  • Formation of the Vilsmeier Reagent: DMF attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of eliminations generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich C2 position of the 1-(Phenylsulfonyl)-1H-pyrrole ring attacks the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate.

  • Hydrolysis: The intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product, 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Attack cluster_2 Stage 3: Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier - OPCl₂⁻ Pyrrole 1-(Phenylsulfonyl) -1H-pyrrole SigmaComplex Cationic Intermediate (Sigma Complex) Pyrrole->SigmaComplex + Vilsmeier Reagent ImineIntermediate Iminium Salt SigmaComplex->ImineIntermediate - Cl⁻ H2O H₂O Product Final Aldehyde ImineIntermediate->Product + H₂O - H⁺ - Me₂NH

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Q2: Why does formylation preferentially occur at the C2 (alpha) position of the pyrrole ring?

Electrophilic substitution on the pyrrole ring is fastest at the C2 position. This is because the resonance stabilization of the cationic intermediate (the sigma complex) formed by attack at C2 is greater than that formed by attack at C3. The positive charge can be delocalized over more atoms, including the nitrogen atom, without disrupting the aromaticity of the phenylsulfonyl group's benzene ring. While the phenylsulfonyl group is electron-withdrawing and deactivates the ring overall, it does not change this inherent positional preference.

Q3: Are there alternative methods for this synthesis?

Yes, other synthetic routes exist. One common alternative is ortho-lithiation followed by formylation.[4] This involves treating 1-(Phenylsulfonyl)-1H-pyrrole with a strong base like n-butyllithium (n-BuLi) at a low temperature, which selectively deprotonates the C2 position. The resulting lithiated species is then quenched with an electrophilic formylating agent, such as DMF, to yield the aldehyde.[4] However, this method requires strictly anhydrous conditions and careful handling of pyrophoric reagents.

Another emerging method involves a copper-catalyzed oxidative annulation process, which can construct the pyrrole-2-carbaldehyde core from simpler starting materials like aryl methyl ketones and arylamines, though this is a de novo synthesis rather than a functionalization of a pre-formed pyrrole.[5]

Optimized Experimental Protocol

This protocol details the Vilsmeier-Haack formylation of commercially available or pre-synthesized 1-(Phenylsulfonyl)-1H-pyrrole.

Workflow Overview

Synthesis_Workflow Start Start: 1-(Phenylsulfonyl)-1H-pyrrole ReagentPrep 1. Vilsmeier Reagent Preparation Start->ReagentPrep Substrate Reaction 2. Formylation Reaction ReagentPrep->Reaction Add Reagent to Substrate Solution Workup 3. Hydrolysis & Workup Reaction->Workup Quench Reaction Purification 4. Purification Workup->Purification Extract Crude Product End End Product: 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde Purification->End

Caption: Step-by-step synthesis workflow.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1-(Phenylsulfonyl)-1H-pyrrole207.2510.0 g48.25 mmol1.0
Phosphorus oxychloride (POCl₃)153.338.1 mL (13.3 g)86.85 mmol1.8
N,N-Dimethylformamide (DMF)73.0970 mL-Solvent/Reagent
Dichloromethane (DCM)84.93100 mL-Solvent
Sodium Acetate Trihydrate136.0850 g367 mmol~7.6
Ethyl Acetate-As needed-Extraction
Hexanes-As needed-Purification
Saturated Sodium Bicarbonate-As needed-Workup
Brine-As needed-Workup
Step-by-Step Procedure
  • Vilsmeier Reagent Preparation:

    • In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (40 mL).

    • Cool the flask in an ice-salt bath to 0°C.

    • Add POCl₃ (8.1 mL, 1.8 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, stir the resulting pale-yellow solution for an additional 30 minutes at 0-5°C.

  • Formylation Reaction:

    • Dissolve 1-(Phenylsulfonyl)-1H-pyrrole (10.0 g, 1.0 eq) in anhydrous DCM (100 mL) in a separate flask.

    • Cool the pyrrole solution to 0°C in an ice bath.

    • Slowly add the pre-formed Vilsmeier reagent to the pyrrole solution via cannula or dropping funnel over 30 minutes.

    • After addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). If the reaction is sluggish, heat gently to 40°C for 1-2 hours.

  • Hydrolysis and Workup:

    • In a separate large beaker (1 L), prepare a mixture of crushed ice (approx. 300 g) and a solution of sodium acetate trihydrate (50 g) in water (200 mL).

    • Slowly and carefully pour the reaction mixture into the vigorously stirred ice/sodium acetate slurry.

    • Continue stirring for 30 minutes as the ice melts. The intermediate will hydrolyze to the aldehyde.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate (2 x 100 mL).

    • Combine all organic layers. Wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, typically a yellow-to-brown oil or solid, should be purified by flash column chromatography on silica gel.

    • Elute with a gradient of 10% to 30% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure.

    • The purified product should be a pale yellow or off-white solid. Expected yield: 75-85%.

References

  • Organic Syntheses, Coll. Vol. 4, p.831 (1963); Vol. 35, p.91 (1955). [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • A Straightforward Synthesis of 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-Vinyl-1H-pyrrole-2-carbaldehydes and o-Phenylenediamine. ResearchGate. [Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]

  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. National Institutes of Health (NIH). [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. [Link]

  • Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • An NHC-Catalyzed Desulfonylative Smiles Rearrangement of Pyrrole and Indole Carboxaldehydes. American Chemical Society. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

Sources

common side reactions in the synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic intermediate. Here, we address common challenges and side reactions encountered during its preparation, primarily via the Vilsmeier-Haack formylation of 1-(phenylsulfonyl)-1H-pyrrole. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively, ensuring high yield and purity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

Question 1: My reaction yields a mixture of isomers. How can I identify and control the formation of the undesired isomer?

Answer:

A common side reaction in the Vilsmeier-Haack formylation of 1-(phenylsulfonyl)pyrrole is the formation of the constitutional isomer, 1-(phenylsulfonyl)-1H-pyrrole-3-carbaldehyde .

Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. While electrophilic attack on the pyrrole ring is generally favored at the C2 (alpha) position due to greater stabilization of the cationic intermediate, the regioselectivity is influenced by both electronic and steric factors.[1][2] The bulky phenylsulfonyl group on the nitrogen atom can sterically hinder the approach of the Vilsmeier reagent to the adjacent C2 and C5 positions, leading to a proportion of the electrophilic attack occurring at the less hindered C3 (beta) position.[3]

Identification of Isomers:

  • Thin Layer Chromatography (TLC): The two isomers will likely have different Rf values. The C2-aldehyde is typically the major, less polar product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde: The aldehyde proton will appear as a singlet around 9.5-9.8 ppm. The pyrrole protons will show a characteristic coupling pattern.

    • ¹H NMR of 1-(Phenylsulfonyl)-1H-pyrrole-3-carbaldehyde: The aldehyde proton will be in a similar region. However, the coupling patterns and chemical shifts of the pyrrole ring protons will be distinctly different from the 2-substituted isomer.

Troubleshooting and Control:

  • Temperature Control: Maintaining a low reaction temperature (0 °C to room temperature) is crucial. Higher temperatures can lead to decreased selectivity and the formation of more of the 3-formyl isomer.

  • Stoichiometry of Reagents: Use of a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) can help to minimize side reactions.

  • Slow Addition: The slow, dropwise addition of the Vilsmeier reagent to the solution of 1-(phenylsulfonyl)pyrrole at a controlled temperature can improve the regioselectivity of the reaction.

Purification: If a mixture of isomers is obtained, they can be separated using column chromatography on silica gel.[4] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.

Question 2: My final product is dark and appears impure, even after workup. What causes this discoloration and how can I prevent it?

Answer:

The appearance of a dark, often tarry, impure product is a frequent issue in pyrrole chemistry, including the Vilsmeier-Haack reaction.

Causality: Pyrroles and their derivatives can be sensitive to acidic conditions and are prone to polymerization, especially at elevated temperatures.[5] The Vilsmeier-Haack reaction mixture is acidic due to the presence of phosphorus oxychloride and the generation of HCl during the reaction. If the workup procedure does not effectively neutralize the acid, residual acid can promote the degradation and polymerization of the product upon standing or during solvent removal.[6]

Troubleshooting and Prevention:

  • Thorough Neutralization: The most critical step to prevent discoloration is a careful and complete neutralization of the reaction mixture during workup. A biphasic workup with an aqueous solution of a base like sodium bicarbonate or sodium carbonate is recommended until the aqueous layer is basic.[6]

  • Controlled Temperature during Workup: Perform the neutralization and extractions at a low temperature (e.g., in an ice bath) to minimize heat-induced degradation.

  • Prompt Extraction and Drying: After neutralization, promptly extract the product into an organic solvent and dry the organic layer thoroughly (e.g., with anhydrous sodium sulfate or magnesium sulfate) before concentrating.

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon) and at a low temperature to prevent degradation over time.

Question 3: I am observing a significant amount of a byproduct that appears to be pyrrole-2-carbaldehyde (without the phenylsulfonyl group). Is the protecting group being cleaved?

Answer:

Cleavage of the N-phenylsulfonyl group is a possible side reaction under certain conditions, leading to the formation of the unprotected pyrrole-2-carbaldehyde.

Causality: While the phenylsulfonyl group is generally considered a robust protecting group, it can be cleaved under strongly acidic or basic conditions. The acidic environment of the Vilsmeier-Haack reaction, particularly if prolonged reaction times or high temperatures are employed, can potentially lead to partial hydrolysis of the sulfonamide bond. However, this is generally not the major side reaction under carefully controlled Vilsmeier-Haack conditions. More commonly, incomplete sulfonylation of the starting pyrrole can leave unreacted pyrrole, which would then be formylated to pyrrole-2-carbaldehyde.

Troubleshooting and Prevention:

  • Ensure Complete Sulfonylation of Starting Material: Verify the purity of your starting 1-(phenylsulfonyl)pyrrole. Any unreacted pyrrole will be formylated to pyrrole-2-carbaldehyde.

  • Control Reaction Time and Temperature: Avoid excessively long reaction times and high temperatures to minimize the risk of deprotection. Monitor the reaction by TLC to determine the point of optimal conversion of the starting material without significant byproduct formation.

  • Purification: If deprotection occurs, the resulting pyrrole-2-carbaldehyde can be separated from the desired product by column chromatography due to the significant difference in polarity.

Question 4: Could di-formylation be occurring, and if so, how would I identify it?

Answer:

The formation of a di-formylated product, such as 1-(phenylsulfonyl)-1H-pyrrole-2,5-dicarbaldehyde, is a theoretical possibility but is generally not a significant side reaction under standard Vilsmeier-Haack conditions for this substrate.

Causality: The introduction of the first electron-withdrawing formyl group deactivates the pyrrole ring towards further electrophilic substitution.[7] This deactivation, coupled with the deactivating effect of the N-phenylsulfonyl group, makes a second formylation reaction significantly less favorable than the initial formylation.

Identification:

  • Mass Spectrometry (MS): The di-formylated product would have a molecular weight corresponding to the addition of two formyl groups.

  • ¹H NMR: The spectrum would show two distinct aldehyde proton signals and a simplified pattern for the remaining pyrrole ring protons.

Prevention:

  • Stoichiometry: Using a controlled amount of the Vilsmeier reagent (around 1.1-1.5 equivalents) will disfavor di-formylation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Vilsmeier-Haack formylation of 1-(phenylsulfonyl)pyrrole?

A1: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for this reaction.[8] Anhydrous conditions are essential for the successful formation of the Vilsmeier reagent and for the subsequent formylation.

Q2: How can I ensure my Vilsmeier reagent is properly formed?

A2: The Vilsmeier reagent is typically prepared in situ by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature (0 °C).[9] The reaction is exothermic, and careful temperature control is necessary. The formation of a solid or a viscous oil is indicative of the Vilsmeier reagent complex.

Q3: What are the key parameters to control for a successful reaction?

A3: The key parameters are summarized in the table below:

ParameterRecommendationRationale
Temperature 0 °C to room temperatureMinimizes side reactions and product degradation.[6]
Reagent Stoichiometry 1.1 - 1.5 equivalents of Vilsmeier reagentAvoids excess reagent that could lead to side products.
Reaction Time Monitor by TLC (typically 1-4 hours)Prevents prolonged exposure to acidic conditions.
Workup Thorough neutralization with aqueous basePrevents acid-catalyzed decomposition of the product.[6]
Atmosphere Inert (Nitrogen or Argon)Protects the reaction from moisture.

Q4: What is the expected yield for this reaction?

A4: With proper control of the reaction conditions, yields for the Vilsmeier-Haack formylation of 1-(phenylsulfonyl)pyrrole to the 2-carbaldehyde can be good, often in the range of 70-85%.

Reaction Pathway and Side Reactions

The following diagram illustrates the main reaction pathway for the synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde and the potential side reactions discussed.

Synthesis_Pathway Start 1-(Phenylsulfonyl)pyrrole Intermediate Iminium Salt Intermediate Start->Intermediate Electrophilic Attack at C2 Isomer 1-(Phenylsulfonyl)-1H-pyrrole-3-carbaldehyde (Isomeric Byproduct) Start->Isomer Electrophilic Attack at C3 Vilsmeier Vilsmeier Reagent (POCl3/DMF) Product 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde (Desired Product) Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (Hydrolysis) Deprotected Pyrrole-2-carbaldehyde (Deprotection Byproduct) Product->Deprotected Cleavage of Phenylsulfonyl Group

Caption: Reaction scheme for the synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

This is a general protocol and may require optimization for your specific setup and scale.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Formylation: Cool the freshly prepared Vilsmeier reagent back to 0 °C. Dissolve 1-(phenylsulfonyl)-1H-pyrrole (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent.

  • Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate. Continue stirring until the effervescence ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x volume).

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Muzart, J. (2009). The Vilsmeier (or Vilsmeier–Haack) reaction. A very useful tool in organic synthesis. Tetrahedron, 65(42), 8313–8323.
  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Kakushima, M., Hamel, P., Frenette, R., & Rokach, J. (1983). Regioselective synthesis of acylpyrroles. The Journal of Organic Chemistry, 48(19), 3214–3219.
  • Anderson, H. J., & Loader, C. E. (1985). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 1, 1345-1348.
  • Demopoulos, V. J., Anderson, H. J., Loader, C. E., & Faber, K. (1983). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Canadian Journal of Chemistry, 61(11), 2415–2419.
  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Organic Syntheses, Coll. Vol. 4, p.831 (1963); Vol. 34, p.86 (1954).
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, February 28). Regioselectivity in electrophilic substitution of pyrrole. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate in high purity. This guide provides in-depth, field-tested troubleshooting advice, detailed purification protocols, and the scientific rationale behind these recommendations.

Compound Overview & Key Challenges

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is a versatile building block in organic synthesis. The introduction of the electron-withdrawing phenylsulfonyl group on the pyrrole nitrogen deactivates the ring, influencing its reactivity in subsequent transformations. However, this same functional group introduces specific challenges during synthesis and purification.

Structural Information:

  • Molecular Formula: C₁₁H₉NO₃S

  • Molecular Weight: 235.26 g/mol

  • Appearance: Typically a pale yellow to beige solid.

Primary Purification Hurdles:

  • Formation of Isomeric Impurities: The Vilsmeier-Haack formylation can sometimes yield the thermodynamically less favored 3-formyl isomer.

  • Product Instability: The N-phenylsulfonyl group can be labile under certain acidic or basic conditions, leading to decomposition during chromatography or workup. The pyrrole ring itself is sensitive to strong acids.

  • Residual Reagents: Removal of unreacted starting materials (e.g., 1-(phenylsulfonyl)-1H-pyrrole) or Vilsmeier-Haack reaction byproducts can be challenging.

  • Oiling Out: The compound may fail to crystallize properly from solution, forming an oil instead of a solid, which complicates isolation.

Troubleshooting FAQs: A Problem-Solution Approach

This section addresses common issues encountered during the purification of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde in a direct question-and-answer format.

Question 1: My TLC plate shows multiple spots. How do I identify my product and the impurities?

Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate are a common issue. Here’s a systematic approach to identify them:

  • Probable Cause & Identification:

    • Unreacted Starting Material: One of the spots may correspond to 1-(phenylsulfonyl)-1H-pyrrole. This is typically less polar than the aldehyde product.

    • Isomeric Product: The Vilsmeier-Haack reaction on 1-substituted pyrroles is primarily directed by steric factors, favoring the 2-aldehyde. However, the 3-aldehyde isomer can form as a byproduct. The isomers may have very similar Rf values.

    • Degradation Product: A very polar spot at the baseline could indicate the formation of pyrrole-2-carbaldehyde, resulting from the cleavage of the phenylsulfonyl group. Dark streaking or baseline material often suggests polymerization or decomposition, which can be triggered by acidic silica gel.

  • Recommended Action:

    • Co-spotting: Run a TLC plate where you spot your crude reaction mixture, the pure starting material, and a co-spot (a mixture of your crude and the starting material) in separate lanes. If a spot in your crude mixture moves to the same height as the starting material, you have confirmed its presence.

    • Staining: Use a p-anisaldehyde stain. Aldehydes typically show up as colored spots (often yellow, pink, or purple) upon heating, which can help distinguish the product and isomeric byproduct from non-aldehyde impurities.

    • Solvent System Optimization: Test various solvent systems to maximize the separation between the spots. A good starting point is a mixture of hexanes and ethyl acetate.

Question 2: My compound is decomposing on the silica gel column. What's happening and how can I prevent it?

Answer: Decomposition on silica gel is a significant problem for acid-sensitive molecules like many pyrrole derivatives.

  • Probable Cause & Mechanism:

    • Acid-Catalyzed Desulfonylation: Standard silica gel is inherently acidic (pH ≈ 4-5). This acidic environment can catalyze the hydrolysis of the N-S bond, cleaving the phenylsulfonyl protecting group to yield pyrrole-2-carbaldehyde and benzenesulfonic acid. The resulting unprotected pyrrole aldehyde is often less stable and may polymerize on the column, leading to streaking and low recovery.

  • Recommended Solutions:

    • Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel. A common method is to prepare a slurry of the silica in your chosen eluent system containing 0.5-1% triethylamine (NEt₃). This mild base will neutralize the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: If decomposition persists, switch to a neutral or basic stationary phase.

      • Neutral Alumina: Often a good choice for acid-sensitive compounds.

      • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.

    • Minimize Contact Time: Use flash column chromatography rather than gravity chromatography to reduce the time the compound spends on the stationary phase.

Question 3: I'm trying to recrystallize my product, but it keeps "oiling out." How can I get it to crystallize?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the presence of impurities or the use of an inappropriate solvent system.

  • Probable Cause:

    • Impurities: Even small amounts of impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" that lowers the melting point.

    • Supersaturation: The solution is too highly concentrated, or it has been cooled too quickly, not allowing enough time for crystal nucleation and growth.

    • Solvent Choice: The solvent may be too good a solvent for the compound, even at lower temperatures, or conversely, too poor a solvent, causing it to crash out as an amorphous oil.

  • Recommended Solutions:

    • Solvent System Screening: The goal is to find a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.

      • Single Solvents: Test solvents like isopropanol, ethanol, toluene, or ethyl acetate.

      • Solvent/Anti-solvent Pairs: A very effective technique. Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble (e.g., ethyl acetate, acetone, or dichloromethane). Then, slowly add a miscible "poor" solvent (an anti-solvent) in which it is insoluble (e.g., hexanes, heptane, or petroleum ether) dropwise at room temperature or while warm, until the solution becomes persistently cloudy. Gently heat until the solution becomes clear again, and then allow it to cool slowly.[1]

    • Slow Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer if necessary.

    • Seeding: If you have a small amount of pure, solid material, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This is the most common method for purifying the crude product after the Vilsmeier-Haack reaction.

Step-by-Step Methodology:

  • TLC Analysis & Solvent System Selection:

    • Develop a solvent system using TLC plates. A good starting point is a mixture of Hexane:Ethyl Acetate (EtOAc).

    • Prepare several test solutions (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).

    • Aim for an Rf value of 0.25 - 0.35 for the product spot. This generally provides good separation on a column.

  • Column Preparation (with optional deactivation):

    • Select a column of appropriate size for your amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude product weight).

    • Optional but Recommended: Prepare your chosen eluent (e.g., 4:1 Hexane:EtOAc) and add triethylamine to a final concentration of 0.5% (v/v).

    • Prepare a slurry of silica gel in the eluent and carefully pack the column.

  • Sample Loading:

    • Dissolve the crude 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde in a minimum amount of dichloromethane (DCM) or your eluent.

    • Dry Loading (Recommended): Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in better separation.

  • Elution and Fraction Collection:

    • Begin elution with your chosen solvent system, applying positive pressure (flash chromatography).

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice.
Mobile Phase Hexane:Ethyl Acetate GradientStart with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration to elute the more polar product.
Modifier 0.5% Triethylamine (NEt₃)Neutralizes acidic sites on silica, preventing product degradation.
Target Rf 0.25 - 0.35Provides optimal resolution and a reasonable elution time on the column.
Protocol 2: Recrystallization

If the crude product is relatively clean (>85-90% pure by NMR), recrystallization is an excellent and scalable purification method.

Step-by-Step Methodology:

  • Solvent Selection:

    • Place a small amount of your crude product into several test tubes.

    • Add a small amount of different solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) to each tube.

    • Heat the tubes in a water or sand bath. A suitable solvent will fully dissolve the compound when hot but show poor solubility at room temperature.

    • A promising solvent system for compounds of this type is Ethyl Acetate/Hexane or Isopropanol .

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add the chosen solvent (or the "good" solvent of a pair) portion-wise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is highly colored, you may add a small amount of activated charcoal. Boil for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • If using a solvent pair, add the "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Impurity Profiling & Identification

Understanding the potential impurities is key to devising an effective purification strategy.

Impurity Structure Origin Identification & Removal
1-(Phenylsulfonyl)-1H-pyrrole Starting MaterialIncomplete Vilsmeier-Haack reaction.Less polar than the product. Elutes earlier during column chromatography.
1-(Phenylsulfonyl)-1H-pyrrole-3-carbaldehyde IsomerNon-regioselective formylation.Polarity is very similar to the desired 2-isomer, making separation difficult. Careful column chromatography with a shallow gradient or recrystallization may be effective. 1H NMR will show different coupling patterns for the pyrrole protons.
Pyrrole-2-carbaldehyde Degradation ProductAcid or base-catalyzed cleavage of the N-SO₂Ph group.More polar than the product. May appear as a baseline spot on TLC. Prevent its formation by using neutralized silica or avoiding harsh conditions.
Vilsmeier Reagent Byproducts VariousHydrolysis of the Vilsmeier reagent (POCl₃ + DMF).These are typically highly polar and water-soluble and are usually removed during the aqueous workup.

Workflow & Logic Diagrams

To assist in your troubleshooting process, the following diagrams illustrate the purification workflow and a decision-making tree for common issues.

PurificationWorkflow cluster_purification Purification Options crude Crude Product (Post-Workup) tlc TLC Analysis crude->tlc decision Purity Assessment tlc->decision col Column Chromatography decision->col <90% Pure or Multiple Spots recryst Recrystallization decision->recryst >90% Pure pure Pure Product (>98%) col->pure recryst->pure char Characterization (NMR, MP, MS) pure->char

Caption: General purification workflow for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde.

TroubleshootingTree start Problem Encountered p1 Decomposition on Column start->p1 p2 Product 'Oiling Out' start->p2 p3 Poor Separation (TLC) start->p3 s1a Deactivate Silica (add 0.5% NEt3 to eluent) p1->s1a s1b Switch to Alumina (Neutral) p1->s1b s2a Use Solvent/Anti-solvent (e.g., EtOAc/Hexane) p2->s2a s2b Cool Slowly & Use Seed Crystal p2->s2b s3a Test Different Solvent Polarities p3->s3a s3b Try Different Solvent Classes (e.g., DCM/MeOH) p3->s3b

Caption: Decision tree for common purification troubleshooting scenarios.

Reference Data for Characterization

Reference Data for 1-Tosyl-1H-pyrrole-2-carbaldehyde

  • Appearance: Bluish solid

  • Melting Point: 107-109 °C

  • ¹H NMR (CDCl₃):

    • δ 9.98 (s, 1H, -CHO)

    • δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H)

    • δ 7.63 (dd, J = 3.0, 1.8 Hz, 1H, Pyrrole-H)

    • δ 7.34 (d, J = 8.1 Hz, 2H, Ar-H)

    • δ 7.17 (dd, J = 3.7, 1.7 Hz, 1H, Pyrrole-H)

    • δ 6.41 (t, J = 3.3 Hz, 1H, Pyrrole-H)

    • δ 2.43 (s, 3H, -CH₃)

  • ¹³C NMR (CDCl₃):

    • δ 178.9, 145.9, 135.2, 133.5, 130.1, 129.4, 127.4, 124.4, 112.4, 21.6

References

  • Muzart, J. The Vilsmeier–Haack reaction in recent years. Tetrahedron. 2009, 65, 8313–8323. [Link]

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Org. React. 1997, 49, 1. [Link]

  • Yadav, A. et al. Post-synthetic diversification of pyrrole-fused benzosultams via trans-sulfonylations and reactions on the periphery of the pyrrole ring. RSC Adv., 2021, 11, 27635-27640. [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons, 2005. [Link]

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem. 1978, 43 (14), pp 2923–2925. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

optimizing reaction conditions for the synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde. This valuable intermediate is commonly prepared via the Vilsmeier-Haack formylation of N-protected pyrrole. While a staple reaction, its success is highly dependent on careful control of reaction parameters. This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to help you navigate the common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Vilsmeier-Haack reaction in this context?

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2] The process involves three key stages:[3]

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This generates a highly electrophilic chloroiminium ion, often called the Vilsmeier reagent.[1][4]

  • Electrophilic Aromatic Substitution: The electron-rich 1-(phenylsulfonyl)-1H-pyrrole attacks the Vilsmeier reagent. The phenylsulfonyl group, despite being electron-withdrawing, still allows the pyrrole ring to be sufficiently nucleophilic for this reaction, directing the substitution to the C2 position.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product, 1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde.[5]

Q2: Why is the phenylsulfonyl group necessary as a protecting group for the pyrrole nitrogen?

The phenylsulfonyl group serves two primary functions. First, it protects the N-H proton of pyrrole, which is acidic and would otherwise interfere with the Vilsmeier reagent. Second, it deactivates the pyrrole ring slightly, which helps to control the reactivity and prevent undesired side reactions like polymerization or diformylation, which can occur with highly activated, unprotected pyrroles.

Q3: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?

POCl₃ is a highly corrosive and toxic substance that reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Ensure all glassware is scrupulously dried before use to prevent uncontrolled reactions. Any quenching procedures should be performed slowly and at low temperatures.

Experimental Protocols & Optimization

Protocol 1: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrole (Starting Material)

This protocol outlines the N-protection of pyrrole, the necessary first step before formylation.

Methodology:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add pre-washed sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and suspend it in anhydrous dimethylformamide (DMF).

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of freshly distilled pyrrole (1.0 eq.) in anhydrous DMF dropwise to the NaH suspension over 30 minutes.[6]

  • Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

  • Add a solution of benzenesulfonyl chloride (1.05 eq.) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 18 hours or until TLC analysis indicates complete consumption of the starting material.[6]

  • Carefully quench the reaction by slowly adding it to ice-cold water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(phenylsulfonyl)-1H-pyrrole, which can be purified by column chromatography if necessary.

Protocol 2: Optimized Vilsmeier-Haack Formylation

This protocol provides optimized conditions for the formylation of 1-(phenylsulfonyl)-1H-pyrrole.

Methodology:

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (used as both solvent and reagent).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the stirred DMF solution over 30-60 minutes.[7] Causality: This slow, cold addition is critical to control the exothermic formation of the Vilsmeier reagent and prevent its decomposition. Maintain the internal temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the reagent.

  • Add a solution of 1-(phenylsulfonyl)-1H-pyrrole (1.0 eq.) in anhydrous DMF dropwise to the Vilsmeier reagent, again keeping the temperature below 5 °C.

  • Once the addition is complete, the reaction temperature can be gradually increased. Monitor the reaction by TLC. Depending on substrate reactivity, this may range from room temperature to 60-80 °C.[8][9]

  • Upon completion, cool the reaction mixture back down to 0 °C.

  • Prepare a separate flask containing a solution of sodium acetate trihydrate (approx. 5-6 eq.) in water.

  • Slowly and cautiously add the reaction mixture to the stirred sodium acetate solution. An initial exothermic reaction is expected.

  • Once the addition is complete, heat the mixture (e.g., reflux for 15-30 minutes) with vigorous stirring. Causality: This step is essential for the complete hydrolysis of the iminium salt intermediate. Incomplete hydrolysis is a primary cause of low yields.[10]

  • Cool the mixture to room temperature, extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography or recrystallization.[10][11]

Troubleshooting Guide

This section addresses common issues encountered during the Vilsmeier-Haack formylation step.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Vilsmeier reagent due to moist reagents (DMF, POCl₃).2. Insufficient reaction temperature or time.3. The substrate is not sufficiently activated for the reaction conditions.1. Use freshly distilled POCl₃ and anhydrous grade DMF from a sealed bottle.[7]2. Gradually increase the reaction temperature after substrate addition (e.g., to 60-80 °C) and extend the reaction time.[7][8]3. Confirm the identity and purity of your starting material.
Reaction Mixture Turns Dark/Forms Tar 1. Temperature during Vilsmeier reagent formation or substrate addition was too high.2. Acidic decomposition of the product during work-up.1. Strictly maintain the temperature below 5 °C during the initial stages.2. Ensure the work-up solution is sufficiently basic. Using an adequate amount of sodium acetate or another base is critical to neutralize the acidic byproducts.[10]
Low Yield After Work-up 1. Incomplete hydrolysis of the intermediate iminium salt.2. Product loss during extraction due to partial water solubility or emulsion formation.1. After quenching, heat the aqueous mixture (reflux for 15-30 min) with vigorous stirring to force the hydrolysis to completion.[10]2. Use a different extraction solvent or add brine to the aqueous layer to break emulsions and improve phase separation.
Difficult Product Purification 1. Presence of unhydrolyzed iminium salt or other impurities.2. Product is an oil and difficult to crystallize.1. Ensure the hydrolysis step was performed correctly. A wash with a dilute base (e.g., sat. NaHCO₃) can help remove acidic impurities.2. Attempt purification via column chromatography. For recrystallization, test various solvent systems (e.g., ethyl acetate/hexanes, diethyl ether/petroleum ether).[10]

Visualizing the Process

Overall Synthetic Workflow

The diagram below illustrates the two-stage process for synthesizing the target compound.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Vilsmeier-Haack Formylation Pyrrole Pyrrole NaH_DMF 1. NaH, DMF, 0 °C Pyrrole->NaH_DMF BenzSO2Cl 2. Benzenesulfonyl Chloride NaH_DMF->BenzSO2Cl StartMat 1-(Phenylsulfonyl)-1H-pyrrole BenzSO2Cl->StartMat POCl3_DMF 1. POCl₃, DMF, 0 °C StartMat->POCl3_DMF Hydrolysis 2. Aqueous Work-up (NaOAc, Heat) POCl3_DMF->Hydrolysis FinalProd 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde Hydrolysis->FinalProd

Caption: Synthetic pathway from pyrrole to the final product.

Vilsmeier-Haack Reaction Mechanism

This diagram outlines the key mechanistic steps of the formylation reaction.

G cluster_0 Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole_SM 1-(Phenylsulfonyl) -1H-pyrrole Iminium_Salt Iminium Salt Intermediate Pyrrole_SM->Iminium_Salt Aldehyde Final Aldehyde Iminium_Salt->Aldehyde + H₂O, Heat

Caption: Mechanism of the Vilsmeier-Haack formylation.

Troubleshooting Decision Tree: Low Yield

Use this decision tree to diagnose the cause of unexpectedly low yields.

G Start Low Yield Observed Check_TLC Was starting material consumed (TLC)? Start->Check_TLC Yes_SM Yes Check_TLC->Yes_SM Yes No_SM No Check_TLC->No_SM No Check_Hydrolysis Was work-up hydrolysis step heated sufficiently? Yes_SM->Check_Hydrolysis Optimize_Reaction Optimize Reaction: - Check reagent quality - Increase temperature/time No_SM->Optimize_Reaction Yes_Hydro Yes Check_Hydrolysis->Yes_Hydro Yes No_Hydro No Check_Hydrolysis->No_Hydro No Check_Extraction Review extraction protocol: - Check solvent choice - Use brine to break emulsions Yes_Hydro->Check_Extraction Re_Run_Hydrolysis Re-run work-up: Ensure vigorous stirring and heating during hydrolysis No_Hydro->Re_Run_Hydrolysis

Sources

stability issues and degradation of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to address the common stability challenges and degradation issues associated with this versatile synthetic intermediate. My aim is to provide you with not just solutions, but also the underlying chemical principles to empower you to anticipate and mitigate these issues in your critical experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, storage, and stability of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde.

Q1: My once off-white solid has turned yellow/brown/dark. Is it still usable?

A change in color from off-white or light yellow to darker shades of yellow, brown, or even black is a primary indicator of degradation. This discoloration is often due to the formation of conjugated polymeric species arising from the decomposition of the pyrrole ring. While minor yellowing might not significantly impact some reactions, a pronounced brown or black color suggests substantial impurity levels that could interfere with your downstream applications. It is highly recommended to assess the purity of the discolored reagent by analytical methods like TLC, HPLC, or NMR before use. For sensitive applications, using freshly purified or a new batch of the compound is advisable.

Q2: What are the optimal storage conditions for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde?

To ensure the longest possible shelf-life and maintain the integrity of the compound, it should be stored under the following conditions:

  • Temperature: 2-8°C is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Moisture: Keep the container tightly sealed to prevent moisture ingress, which can facilitate hydrolysis.

Q3: What are the main degradation pathways for this compound?

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is susceptible to three primary degradation pathways:

  • Oxidation of the Aldehyde Group: The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 1-(phenylsulfonyl)-1H-pyrrole-2-carboxylic acid, particularly when exposed to atmospheric oxygen.[1][2] This process can be accelerated by light.[2]

  • Polymerization of the Pyrrole Ring: Pyrrole and its derivatives are known to be sensitive to light, air, and acidic conditions, which can initiate polymerization.[3][4] This results in the formation of dark, insoluble, and often complex polymeric materials.

  • Hydrolysis of the Phenylsulfonyl Group: The N-sulfonyl bond can undergo cleavage, especially under strong acidic or basic conditions, to yield pyrrole-2-carbaldehyde and benzenesulfonic acid.[5] While generally stable under neutral conditions, prolonged exposure to even mild aqueous basic or acidic environments during workup or chromatography can lead to some degree of desulfonylation.[5][6]

II. Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to specific issues you may encounter during your experiments.

Issue 1: Unexpected Side Products in Reaction Mixture

Symptom: You observe unexpected spots on your TLC plate or extra peaks in your NMR/LC-MS analysis that do not correspond to your starting material or desired product.

Potential Causes & Solutions:

  • Cause A: Aldehyde Oxidation. An impurity with a different polarity, often more polar, could be the carboxylic acid derivative. This is more likely if your reaction is run over a long period, is open to the air, or is exposed to light.

    • Troubleshooting Steps:

      • Confirm Identity: If possible, isolate the impurity and characterize it. The carboxylic acid will have a distinct NMR spectrum (disappearance of the aldehyde proton around 9-10 ppm and appearance of a broad carboxylic acid proton peak).

      • Prevention: Run your reactions under an inert atmosphere (N₂ or Ar). If the reaction is light-sensitive, wrap your flask in aluminum foil. Use freshly opened or purified starting material.

  • Cause B: Hydrolysis of the Phenylsulfonyl Group. If you detect pyrrole-2-carbaldehyde or its downstream products, cleavage of the N-S bond has likely occurred.

    • Troubleshooting Steps:

      • Review Reaction Conditions: Assess the pH of your reaction mixture. Strong bases or acids can promote this degradation. If your reaction generates acidic or basic byproducts, consider using a buffer.

      • Modify Workup: Minimize the time the compound spends in aqueous acidic or basic conditions during extraction. Use milder conditions where possible (e.g., saturated sodium bicarbonate instead of sodium hydroxide).

Issue 2: Reaction Mixture Turns Dark/Black

Symptom: Your initially clear or lightly colored reaction solution darkens significantly over time, potentially forming a precipitate.

Potential Cause: Pyrrole Ring Polymerization. This is a common issue with pyrrole derivatives, often triggered by trace amounts of acid, light, or heat.[3][4][7][8][9]

  • Troubleshooting Steps:

    • Eliminate Acidic Impurities: Ensure all your reagents and solvents are free from acidic contaminants. If necessary, pass solvents through a plug of neutral alumina.

    • Control Temperature: Avoid excessive heating. If the reaction requires elevated temperatures, conduct a preliminary experiment to determine the temperature at which discoloration begins.

    • Protect from Light: As mentioned previously, light can initiate polymerization. Always protect your reaction from light.

    • Consider a Radical Inhibitor: In some cases, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can suppress polymerization, although this should be tested for compatibility with your desired reaction.

III. Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR

A quick and effective way to assess the integrity of your 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is by ¹H NMR.

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the compound in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Fresh Sample: A pure sample will show a sharp singlet for the aldehyde proton between δ 9.5 and 9.8 ppm. The pyrrole and phenyl protons will appear as distinct multiplets in the aromatic region.

    • Degraded Sample: Look for the following indicators of degradation:

      • Oxidation: A broad singlet appearing downfield (>10 ppm), indicative of a carboxylic acid proton. The aldehyde singlet at ~9.6 ppm will be diminished.

      • Hydrolysis: The appearance of new signals corresponding to pyrrole-2-carbaldehyde.

      • Polymerization: A general broadening of all peaks and a poorly resolved baseline, suggesting the presence of polymeric material.

Compound/Impurity Key ¹H NMR Signal (approx. δ in CDCl₃)
1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde9.6-9.8 ppm (s, 1H, -CHO)
1-(Phenylsulfonyl)-1H-pyrrole-2-carboxylic acid>10 ppm (br s, 1H, -COOH)
Pyrrole-2-carbaldehyde~9.5 ppm (s, 1H, -CHO), ~9.3 ppm (br s, 1H, -NH)
Protocol 2: Purification of Partially Degraded Compound

If your compound shows minor degradation (e.g., slight discoloration, minor impurities by NMR), it can often be repurified.

  • Recrystallization:

    • Dissolve the compound in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes or dichloromethane/hexanes.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

  • Silica Gel Chromatography:

    • For more complex impurity profiles, flash chromatography may be necessary.

    • Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes.

    • Caution: Silica gel can be slightly acidic and may promote degradation if the compound is left on the column for an extended period. To mitigate this, you can:

      • Use silica gel that has been pre-treated with a small amount of triethylamine in the eluent (e.g., 0.1-1%).

      • Work quickly and combine the fractions containing the pure product promptly.

IV. Visualizing Degradation Pathways

The following diagrams illustrate the key degradation mechanisms.

DegradationPathways Start 1-(Phenylsulfonyl)-1H- pyrrole-2-carbaldehyde Oxidation_Product 1-(Phenylsulfonyl)-1H- pyrrole-2-carboxylic acid Start->Oxidation_Product  Oxidation  (O₂, light) Hydrolysis_Product1 Pyrrole-2-carbaldehyde Start->Hydrolysis_Product1  Hydrolysis  (H⁺ or OH⁻) Polymerization_Product Polymeric Material (Dark/Insoluble) Start->Polymerization_Product  Polymerization  (Acid, light, heat) Hydrolysis_Product1->Polymerization_Product Further degradation Hydrolysis_Product2 Benzenesulfonic acid

Caption: Primary degradation pathways of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde.

TroubleshootingFlowchart Start Problem Encountered Discoloration Discoloration of Solid or Solution? Start->Discoloration Unexpected_Products Unexpected Products in Reaction? Start->Unexpected_Products Polymerization Likely Cause: Pyrrole Polymerization Discoloration->Polymerization Check_Conditions Check Reaction Conditions & Workup Unexpected_Products->Check_Conditions Solution_Poly Solution: - Protect from light - Exclude acid/moisture - Use inert atmosphere Polymerization->Solution_Poly Oxidation Cause: Aldehyde Oxidation Solution: Inert atmosphere, protect from light Check_Conditions->Oxidation  Air/Light Exposure? Hydrolysis Cause: N-S Bond Cleavage Solution: Neutral pH, minimize aqueous contact Check_Conditions->Hydrolysis  Acidic/Basic Conditions?

Caption: Troubleshooting flowchart for common experimental issues.

V. References

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

  • Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure. Available at: [Link]

  • Polymerization of pyrrole and its derivatives. Google Patents. Available at:

  • SAFETY DATA SHEET: Pyrrole-2-carboxaldehyde. Acros Organics.

  • Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. ResearchGate. Available at: [Link]

  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. Green Chemistry (RSC Publishing). Available at: [Link]

  • What is the degradation mechanism of pyrrole?. Chemistry Stack Exchange. Available at: [Link]

  • Polypyrrole Derivatives: Preparation, Properties and Application. MDPI. Available at: [Link]

  • Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light. ResearchGate. Available at: [Link]

  • Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. ACS Omega. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chemical intermediate. Given that specific data for this compound is not extensively available, this document synthesizes information from structurally related molecules, including the parent compound pyrrole-2-carboxaldehyde and other N-sulfonylated pyrrole derivatives, to provide a comprehensive set of guidelines based on established chemical principles. Our goal is to equip you with the necessary knowledge for safe and effective handling, storage, and utilization in your experimental workflows.

I. Core Concepts: Understanding the Compound

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole ring N-substituted with a phenylsulfonyl group and a carbaldehyde group at the 2-position. This combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. The electron-withdrawing nature of the phenylsulfonyl group enhances the stability of the pyrrole ring and modulates the reactivity of the aldehyde, making it a versatile intermediate.[1][2]

Table 1: Physicochemical Properties (Inferred from Related Compounds)

PropertyValue/InformationSource (Related Compound)
Molecular Formula C11H9NO3S[3]
Molecular Weight 235.26 g/mol [3]
Appearance Likely an off-white to light yellow crystalline powder[3]
Melting Point Approximately 145-150°C (estimation)[3]
Solubility Limited solubility in water; soluble in organic solvents like chloroform, dimethyl sulfoxide (DMSO), and methanol.[3][4]
Stability Generally stable under standard laboratory conditions.[1][2]N/A

II. Frequently Asked Questions (FAQs) on Handling and Storage

Q1: How should I properly store 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde?

A1: Proper storage is crucial to maintain the integrity of the compound. We recommend the following:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at +2°C to +8°C is advisable.[4][5]

  • Atmosphere: To prevent potential oxidation or degradation, especially if the compound will be stored for an extended period, consider storing it under an inert atmosphere (e.g., argon or nitrogen).

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[5][6]

  • Location: Store away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6][7]

Q2: What are the essential personal protective equipment (PPE) when handling this compound?

A2: Based on the hazard information for similar compounds, you should always wear:

  • Eye Protection: Chemical safety goggles or glasses.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and appropriate footwear.

  • Respiratory Protection: When handling the powder outside of a fume hood, a dust mask or respirator may be necessary to avoid inhalation.[9]

Q3: What are the primary hazards associated with this compound?

  • Skin irritation.[10][11]

  • Serious eye irritation.[10][11]

  • May cause respiratory irritation.[10][11]

Therefore, it is prudent to handle this compound with care, avoiding direct contact and inhalation.

III. Troubleshooting Guide for Experimental Workflows

Q1: My compound has developed a yellow or brownish tint over time. Is it still usable?

A1: Discoloration in aldehydes can be an indication of oxidation or polymerization, which are common degradation pathways.

  • Causality: The aldehyde functional group is susceptible to air oxidation, which can lead to the formation of the corresponding carboxylic acid. Aldehydes can also undergo polymerization.

  • Troubleshooting Steps:

    • Assess Purity: Before use, it is advisable to check the purity of the discolored compound using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC).

    • Purification: If impurities are detected, you may need to purify the compound, for example, by recrystallization.

  • Preventative Measures: To minimize degradation, always store the compound in a tightly sealed container, preferably under an inert atmosphere, and in a cool, dark place.

Q2: I am having difficulty dissolving the compound for my reaction. What solvents should I try?

A2: Based on the solubility of related compounds, 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is expected to have limited solubility in water but should be soluble in common organic solvents.

  • Recommended Solvents: Try solvents such as dimethyl sulfoxide (DMSO), chloroform, and methanol.[4]

  • Troubleshooting: If solubility is still an issue, gentle warming or sonication may aid in dissolution. Ensure that the chosen solvent is compatible with your reaction conditions.

Q3: My reaction yield is lower than expected. What could be the issue?

A3: Low reaction yields can stem from various factors related to the compound's reactivity and the experimental setup.

  • Reactivity Considerations: The phenylsulfonyl group is strongly electron-withdrawing, which can decrease the electron density of the pyrrole ring and influence the reactivity of the aldehyde. This electronic effect is a key consideration in planning your synthesis.

  • Troubleshooting Workflow:

G start Low Reaction Yield reagent_purity Check Purity of Reactants (NMR, etc.) start->reagent_purity reaction_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->reaction_conditions solvent_choice Assess Solvent (Dryness, Compatibility) start->solvent_choice stoichiometry Re-evaluate Stoichiometry reagent_purity->stoichiometry workup Optimize Work-up & Purification reaction_conditions->workup solvent_choice->workup

Caption: Troubleshooting workflow for low reaction yields.

  • Expert Insight: For reactions involving pyrrole-2-carboxaldehydes, such as the Vilsmeier-Haack reaction for their synthesis, ensuring anhydrous conditions and the correct stoichiometry of reagents is critical.[12] The presence of moisture can quench reagents and lead to side reactions.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde for use in experiments.

Materials:

  • 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

  • Anhydrous solvent (e.g., DMSO, Chloroform)

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of the compound using an analytical balance in a fume hood.

  • Transfer: Carefully transfer the weighed powder into the volumetric flask.

  • Dissolution: Add a portion of the anhydrous solvent to the flask and gently swirl to dissolve the compound. Sonication can be used to aid dissolution if necessary.

  • Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (refrigeration is often recommended for aldehyde solutions).

G cluster_prep Preparation cluster_solution Solution Making weigh Weigh Compound transfer Transfer to Flask weigh->transfer dissolve Add Solvent & Dissolve transfer->dissolve fill Fill to Final Volume dissolve->fill mix Mix Thoroughly fill->mix storage Store Appropriately mix->storage

Caption: Workflow for preparing a stock solution.

V. References

  • Ceebe. 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde丨CAS 189089-91-6. [Link]

  • NextSDS. Pyrrole-2-carboxaldehyde Safety Data Sheet. [Link]

  • Tradeindia. 1-(phenylsulfonyl)-1h-pyrrole-2-carbaldehyde at Best Price in Mumbai, Maharashtra | A B Enterprises. [Link]

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. [Link]

  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • PubChem. 1-phenyl-1H-pyrrole-2-carbaldehyde. [Link]

  • PubChem. 1-Phenylsulfonylpyrrole. [Link]

  • National Institutes of Health. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. [Link]

  • Ceebe. 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde丨CAS 189089-91-6. [Link]

Sources

identification of byproducts in 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

Current Status: operational Ticket Queue: [OPEN] Subject: Identification & Mitigation of Byproducts in 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde Reactions Assigned Specialist: Senior Application Scientist, Dr. [Redacted][1][2]

Introduction: The "Trojan Horse" of Pyrrole Chemistry

Welcome to the technical support hub for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde (CAS: 53882-69-6).[1][2] You are likely using this reagent because the electron-withdrawing phenylsulfonyl (


) group serves two critical functions:
  • Deactivation: It prevents the electron-rich pyrrole ring from polymerizing (tarring) under acidic conditions.[1]

  • Regiocontrol: It sterically hinders the N1 position and electronically directs nucleophiles/electrophiles, often altering the standard C2/C5 reactivity of pyrroles.

However, this "protection" is chemically labile.[1][2] The interface between the sulfonyl group and the pyrrole nitrogen is a high-energy bond prone to cleavage, and the aldehyde moiety is a magnet for oxidation. Below are the three most common "Support Tickets" we receive regarding impurities in this system.

Ticket #001: The "Phantom" Peak (Deprotection)

User Conundrum: "I ran a Wittig reaction using a strong base. My product mass is missing, and I see a large peak at roughly half the molecular weight. What happened?"

Root Cause Analysis: The N-sulfonyl bond in pyrroles is not as robust as a standard sulfonamide.[1] The pyrrole ring's aromaticity makes the nitrogen lone pair less available for back-donation to the sulfur, making the


 bond susceptible to nucleophilic attack.
  • Trigger: High pH (Hydroxide, Alkoxides) or strong nucleophiles (Thiols, Amines).[1][2]

  • Result: Cleavage of the

    
     group, yielding 1H-pyrrole-2-carbaldehyde .[1][2]
    

Diagnostic Data:

CompoundFormulaMW ( g/mol )Key MS Signal (ESI+)
Target (1-PhSO2-Pyr-2-CHO) C₁₁H₉NO₃S235.26 236.0 [M+H]⁺
Impurity A (Deprotected) C₅H₅NO95.10 96.1 [M+H]⁺
Leaving Group (Sulfinic Acid) PhSO₂H142.18(Often undetectable in + mode)

Resolution Protocol:

  • Switch Bases: Avoid hydroxide or methoxide.[1][2] Use non-nucleophilic bases like NaH or LiHMDS if possible, or weaker bases like K₂CO₃ in aprotic solvents (DMF/MeCN).[1][2]

  • Temperature Control: Keep reaction temperatures below 0°C during base addition.

  • Quench Gently: Do not quench with strong acid/base mixtures; use saturated NH₄Cl.[1][2]

Ticket #002: The "Oxygen Creep" (Oxidation)[1][2]

User Conundrum: "My starting material was a white solid. After a week on the bench, it’s turning beige/brown, and my yield is dropping. NMR shows a vanishing aldehyde proton."[1][2]

Root Cause Analysis: Pyrrole-2-carbaldehydes are notoriously prone to autoxidation.[1][2] The electron-rich pyrrole ring pumps electron density into the carbonyl, making the aldehydic C-H bond weaker and more susceptible to radical abstraction by atmospheric oxygen.

  • Trigger: Exposure to air, light, or trace metals.[1][2]

  • Result: Conversion to 1-(phenylsulfonyl)-1H-pyrrole-2-carboxylic acid .

Diagnostic Data:

CompoundFormulaMW ( g/mol )Key MS Signal (ESI-)
Impurity B (Carboxylic Acid) C₁₁H₉NO₄S251.26 250.0 [M-H]⁻

Visual Troubleshooting (Graphviz):

OxidationPathway Figure 1: Autoxidation Pathway of Pyrrole-2-Carbaldehyde SM Target Aldehyde (MW 235.26) Radical Acyl Radical Intermediate SM->Radical O2 / Light (H-abstraction) Acid Carboxylic Acid Impurity (MW 251.26) Radical->Acid [O] / H2O

[1][2][3] Resolution Protocol:

  • Inert Storage: Store under Argon/Nitrogen at -20°C.

  • Purification: If the acid is present, wash the organic layer with saturated NaHCO₃ .[2] The acid will partition into the aqueous phase (as the carboxylate), leaving the aldehyde in the organic phase.[1]

  • Recrystallization: If solid, recrystallize from EtOH/Water or Hexane/DCM to remove the oxidized crust.[2]

Ticket #003: The "Regio-Scramble" (Synthesis Artifacts)

User Conundrum: "I synthesized the starting material myself via Vilsmeier-Haack, but the NMR is messy. I see multiple doublets in the aromatic region."

Root Cause Analysis: When introducing the aldehyde (CHO) to N-phenylsulfonyl pyrrole, or introducing the sulfonyl group to pyrrole-2-carbaldehyde, regioselectivity is not guaranteed.[1][2]

  • Scenario A (Sulfonylation of Pyrrole-2-CHO): The bulky sulfonyl chloride prefers the N-position, but O-sulfonylation (at the carbonyl oxygen via enol) is a rare but possible side reaction under kinetic control.[1]

  • Scenario B (Formylation of N-PhSO2-Pyrrole): The sulfonyl group deactivates the ring.[1] While it directs meta (position 3), the steric bulk often pushes substitution to position 4 or 5.[1][2] However, standard Vilsmeier conditions usually target C2 or C5.[1][2]

Diagnostic Data (1H NMR Fingerprint in CDCl₃):

  • Target (2-substituted): Distinct aldehyde singlet at ~9.5–10.0 ppm . Ring protons show specific coupling constants (

    
    , 
    
    
    
    ).[1][2]
  • Isomer (3-substituted): If the aldehyde is at C3, the symmetry changes.[1][2] Look for a singlet-like peak for the C2 proton (if N is protected) or different coupling patterns.

Master Troubleshooting Workflow

Use this logic gate to identify your issue immediately.

TroubleshootingFlow Figure 2: Rapid Diagnostic Logic for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde Start Start: Reaction Analysis CheckMS Check LC-MS Mass Start->CheckMS MassLow Mass = 95/96 Da? CheckMS->MassLow Lower MassHigh Mass = 251 Da? CheckMS->MassHigh Higher (+16) MassCorrect Mass = 235 Da? CheckMS->MassCorrect Expected Deprotection Issue: Deprotection Cause: Base too strong/pH high MassLow->Deprotection Oxidation Issue: Oxidation Cause: Air exposure MassHigh->Oxidation Purity Check NMR Look for Isomers MassCorrect->Purity

References

  • Organic Syntheses. (1951).[1][2] Pyrrole-2-carboxaldehyde.[1][2][4][5][6][7][8] Coll. Vol. 3, p. 813.[1][2] Link

  • MDPI. (2023).[1][2] Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6). Link

  • PubChem. (n.d.).[1][2] 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde Compound Summary. Link[1][2]

  • Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry. 5th Ed. Wiley.[1][2] (Standard reference for Pyrrole reactivity and N-protection stability).

Sources

alternative reagents for the synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile synthetic intermediate. Here, we move beyond standard textbook procedures to address common experimental challenges, explore alternative reagents, and provide field-tested insights to streamline your synthetic workflow. Our focus is on explaining the causality behind procedural choices to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the two-stage synthesis of the title compound: N-sulfonylation of pyrrole and the subsequent C-2 formylation.

Q1: My N-sulfonylation of pyrrole with benzenesulfonyl chloride is giving low yields and significant side products. How can I improve selectivity for the N-substituted product?

This is a classic challenge stemming from the ambident nucleophilicity of the pyrrolide anion. While N-deprotonation is favored, the resulting anion has significant electron density on the ring carbons, leading to competitive C-sulfonylation.

Core Issue: The choice of base and reaction conditions dictates the ionic character of the pyrrolide salt. "Harder" cations (like Na⁺ from NaH) favor N-alkylation/acylation, while more covalent interactions can lead to C-substitution.

Solutions & Explanations:

  • Optimal Base Selection: While sodium hydride (NaH) is commonly used, its heterogeneous nature can lead to incomplete deprotonation and side reactions.[1] A highly effective method involves using a biphasic system with a strong base and a phase-transfer catalyst (PTC).

    • Recommended System: Potassium hydroxide (KOH) as the base with tetrabutylammonium hydrogensulfate (TBAHS) as the PTC in a solvent like dichloromethane (DCM).[2]

    • Why it Works: The TBA⁺ cation pairs with the pyrrolide anion, creating a lipophilic ion pair that is highly soluble in the organic phase. This "naked" and highly reactive anion then reacts cleanly with benzenesulfonyl chloride, strongly favoring N-substitution over C-substitution.

  • Temperature Control: Perform the reaction at 0 °C to room temperature. Exothermic addition of the sulfonyl chloride can lead to undesired side reactions.

  • Reagent Purity: Ensure the pyrrole is freshly distilled and the benzenesulfonyl chloride is of high purity. Amine contaminants in old pyrrole can compete in the reaction.

Q2: The Vilsmeier-Haack formylation of my 1-(phenylsulfonyl)pyrrole is yielding a mixture of 2- and 3-carbaldehyde isomers. How can I exclusively obtain the 2-carbaldehyde?

While the N-phenylsulfonyl group is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution, it preferentially directs electrophiles to the C-2 position under many conditions. However, standard Vilsmeier-Haack conditions (POCl₃/DMF) can sometimes yield mixtures.

Core Issue: The regioselectivity of electrophilic substitution on N-phenylsulfonylpyrrole is influenced by the nature of the electrophile and the presence of Lewis acids.

Solutions & Explanations:

  • Lewis Acid Catalysis: The use of a Lewis acid like Boron trifluoride etherate (BF₃·OEt₂) in conjunction with acylating or formylating agents has been shown to strongly favor substitution at the 2-position of 1-(phenylsulfonyl)pyrrole.[3]

  • Alternative: Ortho-Lithiation: The most reliable method to achieve exclusive C-2 formylation is to bypass electrophilic substitution entirely and use directed ortho-metalation. This involves deprotonating the C-2 position with a strong base and then quenching with a formylating agent. This is discussed in detail in the next section.

Core Topic: Alternative Reagents for Formylation

The Vilsmeier-Haack reaction, while effective, involves phosphorus oxychloride (POCl₃), which is corrosive and moisture-sensitive. Furthermore, for delicate substrates, milder and more selective alternatives are often required.

Q3: I want to avoid using POCl₃. What are the best alternative reagents and strategies for the formylation of 1-(phenylsulfonyl)pyrrole?

Several robust alternatives exist, with the most prominent being directed ortho-metalation followed by formylation.

Strategy 1: Directed Ortho-Metalation (Lithiation)

This is the most widely used and highly regioselective alternative. The phenylsulfonyl group is an excellent directed metalation group (DMG), acidifying the adjacent C-2 protons and directing the organolithium base to deprotonate that specific site.

  • Mechanism:

    • 1-(Phenylsulfonyl)pyrrole is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperature (-78 °C).

    • The base selectively abstracts the proton at the C-2 position, forming 2-lithio-1-(phenylsulfonyl)pyrrole.

    • This lithiated intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

    • Aqueous workup hydrolyzes the resulting tetrahedral intermediate to afford the desired 2-carbaldehyde.

  • Scientist's Note: The extreme low temperature (-78 °C) is crucial. At higher temperatures, the highly reactive n-BuLi can react with solvents like THF or undergo other side reactions.[4]

Strategy 2: Modified Vilsmeier Reagents

The active electrophile in the Vilsmeier-Haack reaction is the chloroiminium salt (Vilsmeier reagent).[5][6] POCl₃ is not the only reagent capable of activating DMF to form this species.

  • Oxalyl Chloride or Thionyl Chloride: These can be used in place of POCl₃.[7][8] They react with DMF to generate the Vilsmeier reagent, often under milder conditions. The reaction byproducts are gaseous (CO, CO₂, HCl, SO₂), which can simplify workup.

  • XtalFluor-E ([Et₂NSF₂]BF₄): This modern deoxofluorinating agent has been successfully used as a POCl₃ alternative for formylating certain substrates, offering a potentially milder reaction profile.[9]

Strategy 3: Grignard-Based Formylation (Bouveault Aldehyde Synthesis)

This method involves forming a Grignard reagent, which is then quenched with DMF.[10]

  • Applicability: This requires an initial halogen at the C-2 position (e.g., 2-bromo-1-(phenylsulfonyl)pyrrole). The bromine is converted to a Grignard reagent (Mg/THF), which is then treated with DMF. This is a two-step process from the halogenated precursor but offers an alternative pathway if the lithiation fails or if the halogenated starting material is readily available.

Comparative Summary of Formylation Methods
MethodReagentsTemperatureSelectivity (for C-2)AdvantagesDisadvantages
Standard Vilsmeier-Haack POCl₃, DMF0 °C to RefluxGood to ModerateInexpensive, well-established.[7]Harsh, corrosive reagent, potential for 3-isomer formation.
Directed Ortho-Metalation n-BuLi, THF; then DMF-78 °CExcellentExtremely high regioselectivity, clean reaction.[11]Requires cryogenic temperatures, strictly anhydrous conditions.
Modified Vilsmeier (Oxalyl Chloride) (COCl)₂, DMF0 °C to RTGoodGaseous byproducts, milder than POCl₃.Oxalyl chloride is toxic and moisture-sensitive.
Bouveault (Grignard) Mg, THF; then DMFRT to RefluxExcellentUtilizes a different activation pathway.Requires a pre-halogenated starting material.[10]

Detailed Experimental Protocols

The following protocols are provided as a starting point. Researchers should always perform their own risk assessment and optimization.

Protocol 1: N-Sulfonylation via Phase-Transfer Catalysis
  • Reagents: Pyrrole (1.0 eq), Benzenesulfonyl chloride (1.1 eq), KOH (3.0 eq), Tetrabutylammonium hydrogensulfate (TBAHS, 0.1 eq), Dichloromethane (DCM).

  • Procedure:

    • To a round-bottom flask charged with pyrrole and TBAHS in DCM, add a solution of KOH in water.

    • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

    • Add benzenesulfonyl chloride dropwise over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, separate the organic layer. Wash with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-(phenylsulfonyl)pyrrole, which can be purified by recrystallization or column chromatography.

Protocol 2: C-2 Formylation via Directed Ortho-Metalation
  • Reagents: 1-(Phenylsulfonyl)pyrrole (1.0 eq), Anhydrous THF, n-Butyllithium (1.1 eq, solution in hexanes), Anhydrous DMF (1.5 eq).

  • Procedure:

    • To an oven-dried, three-neck flask under a nitrogen or argon atmosphere, add a solution of 1-(phenylsulfonyl)pyrrole in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-BuLi solution dropwise via syringe over 20 minutes. A color change is typically observed. Stir the solution for 1 hour at -78 °C.

    • Add anhydrous DMF dropwise via syringe. Stir for an additional 2 hours at -78 °C.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde as a solid (often described as bluish).[2]

Visualizing the Workflow & Mechanisms

Decision Workflow for Formylation Strategy

Formylation_Strategy cluster_vilsmeier Vilsmeier-Haack Pathway cluster_lithiation Ortho-Metalation Pathway start Need to Formylate 1-(Phenylsulfonyl)pyrrole q_reagents Are POCl3 and cryogenics available? start->q_reagents vilsmeier Use Standard Vilsmeier-Haack (POCl3/DMF) q_reagents->vilsmeier Yes, and minor 3-isomer is tolerable mod_vilsmeier Use Modified Vilsmeier (e.g., Oxalyl Chloride/DMF) q_reagents->mod_vilsmeier No, POCl3 is undesirable lithiation Use Ortho-Lithiation (n-BuLi / -78°C / DMF) q_reagents->lithiation Yes, and absolute regioselectivity is critical end_product 1-(Phenylsulfonyl)-1H- pyrrole-2-carbaldehyde vilsmeier->end_product mod_vilsmeier->end_product lithiation->end_product

Caption: Decision tree for selecting a formylation method.

Mechanism: Vilsmeier Reagent Formation and Reaction

Vilsmeier_Mechanism cluster_formation Reagent Formation cluster_attack Electrophilic Attack DMF DMF intermediate Adduct DMF->intermediate POCl3 POCl3 POCl3->intermediate vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) intermediate->vilsmeier_reagent -OP(O)Cl2⁻ sigma_complex Sigma Complex (Cationic Intermediate) vilsmeier_reagent->sigma_complex pyrrole 1-(Phenylsulfonyl)pyrrole pyrrole->sigma_complex iminium_product Iminium Salt Product sigma_complex->iminium_product -H⁺ hydrolysis Aqueous Workup/Hydrolysis iminium_product->hydrolysis final_product 2-Carbaldehyde Product hydrolysis->final_product

Caption: Formation and reaction of the Vilsmeier reagent.

References

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. Available from: [Link]

  • ChemTube3D. Pyrrole-The Vilsmeier Reaction. Available from: [Link]

  • Post-synthetic diversification of pyrrole-fused benzosultams via trans-sulfonylations and reactions on the periphery of. (Source currently unavailable)
  • Kakushima, M., et al. (1979). Regioselective synthesis of pyrrole derivatives. Canadian Journal of Chemistry, 57(24), 3354-3356.
  • Cabezas, N., et al. (2019). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 4(12), x191393. Available from: [Link]

  • Rajput, A. P., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]

  • Trofimov, B. A., et al. (2015). A Straightforward Synthesis of 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-Vinyl-1H-pyrrole-2-carbaldehydes and o-Phenylenediamine. Synlett, 26(11), 1533-1538. Available from: [Link]

  • RSC Publishing. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Available from: [Link]

  • Davis, R. A., et al. (1969). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 1969, 2449-2452. Available from: [Link]

  • Wright State University CORE Scholar. Pyrrole Carboxamides as Potential Carbonic Anhydrase Inhibitors. Available from: [Link]

  • ResearchGate. A novel method for the formylation of Grignard reagent. Available from: [Link]

  • The ScholarShip. The Duff Reaction: Researching A Modification. Available from: [Link]

  • Chen, B., et al. (1998). Synthesis of 2-Aryl-1-(Phenylsulfonyl)Pyrroles. The Journal of Organic Chemistry, 63(15), 5041-5044.
  • PubMed. Regioselective formation of alpha-vinylpyrroles from the ruthenium-catalyzed coupling reaction of pyrroles and terminal alkynes involving C-H bond activation. Available from: [Link]

  • American Chemical Society. An NHC-Catalyzed Desulfonylative Smiles Rearrangement of Pyrrole and Indole Carboxaldehydes. Available from: [Link]

  • ResearchGate. Vilsmeier–Haack formylation of pyrrole. Available from: [Link]

  • Google Patents. Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • RSC Publishing. A theoretical study of the Duff reaction: insights into its selectivity. Available from: [Link]

  • Reddit. Vilsmeier Haack Reaction. Available from: [Link]

  • PubMed Central. The Formylation of N,N‑Dimethylcorroles. Available from: [Link]

  • ResearchGate. Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. Available from: [Link]

  • PrepChem.com. Synthesis of 1-(phenylsulfonyl)-1H-pyrrole. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Myers, A. Organolithium Reagents. (Course notes). Available from: [Link]

  • American Chemical Society. Using microwave synthesis to optimize the Duff reaction on 4,5,6, or 7-azaindole. Available from: [Link]

  • Anderson, H. J., et al. (1985). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Canadian Journal of Chemistry, 63(4), 896-901. Available from: [Link]

  • Wikipedia. Bouveault aldehyde synthesis. Available from: [Link]

  • ResearchGate. Synthesis of Novel Bis-Carbazole Architectures via Vilsmeier-Haack and Condensation Reactions. (Simulated reference, based on search result content).
  • ResearchGate. Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. Available from: [Link]

  • ChemBK. 1-(Phenylsulfonyl)Pyrrole. Available from: [Link]

  • PubMed. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). Available from: [Link]

  • PubMed. Use of XtalFluor-E as an Alternative to POCl3 in the Vilsmeier-Haack Formylation of C-2-Glycals. Available from: [Link]

  • ResearchGate. Pyrrole Protection. Available from: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]

Sources

work-up procedures for reactions involving 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile synthetic intermediate. My goal is to move beyond simple procedural lists and provide you with the underlying chemical principles and field-tested insights needed to ensure the success and reproducibility of your experiments. We will address common challenges in reaction work-up and purification, helping you troubleshoot effectively and optimize your outcomes.

Section 1: Core Compound Characteristics & Stability Profile

Understanding the inherent properties of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is the foundation for designing robust work-up procedures. The molecule's reactivity is dominated by the interplay between the electron-withdrawing phenylsulfonyl group and the electrophilic aldehyde moiety, both of which modulate the aromatic pyrrole core.

Key Structural Features:

  • N-Phenylsulfonyl Group: This powerful electron-withdrawing group significantly deactivates the pyrrole ring towards electrophilic attack and increases the acidity of the ring protons. Critically, the N-S bond can be susceptible to cleavage under certain nucleophilic or harsh acidic/basic conditions. Mild alkaline hydrolysis has been shown to cleave the sulfonyl group from the pyrrole ring in related systems, a crucial consideration for work-up design[1].

  • C2-Carbaldehyde Group: This group provides a primary site for nucleophilic addition. It can be readily reduced to a primary alcohol or oxidized to a carboxylic acid. Its presence further influences the electronic landscape of the pyrrole ring.

Physicochemical Data Summary:

PropertyValue / DescriptionSource
Molecular Formula C₁₁H₉NO₃S[2]
Molecular Weight 235.26 g/mol [2]
Appearance Off-white to light yellow crystalline powder[2]
Melting Point ~145-150 °C[2]
Solubility Soluble in common organic solvents (e.g., EtOAc, DCM, THF, Acetone). Limited solubility in water.[2]

Stability Considerations:

  • pH Sensitivity: Avoid prolonged exposure to strong acids or bases during work-up. Strong bases can promote hydrolysis of the N-sulfonyl group[1]. Strongly acidic conditions can also lead to decomposition or discoloration of the product, a common issue with pyrrole aldehydes[3].

  • Thermal Stability: While generally stable, prolonged heating, especially in the presence of impurities or reactive reagents, may lead to degradation. Some related N-sulfonyl pyrroles have shown instability with extended heating[4]. It is advisable to perform concentration steps at reduced pressure and moderate temperatures (e.g., < 40-50 °C).

  • Oxidative/Reductive Stability: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, even by atmospheric oxygen over long periods, though this is generally slow for the solid material. It is readily reduced by common hydride reagents[5].

Section 2: Work-up Procedures & Methodologies (FAQs)

This section addresses the most common questions regarding the isolation and purification of your target compound.

Q1: I've just completed a reaction. What is a reliable, general-purpose aqueous work-up procedure?

Answer: A standard liquid-liquid extraction is the most common approach. The key is to control the pH and avoid harsh conditions.

A typical procedure involves quenching the reaction mixture, often by pouring it into water or a saturated aqueous solution, followed by extraction with an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The combined organic layers are then washed to remove impurities before being dried and concentrated[5].

Below is a detailed protocol that serves as an excellent starting point for most reaction types.

Protocol 1: General Aqueous Work-up and Extraction

  • Quenching: Cool the reaction mixture to room temperature (or 0 °C if highly exothermic). Slowly pour the mixture into a separatory funnel containing either deionized water or, for better pH control, a saturated aqueous solution of NH₄Cl (a mild acidic buffer).

  • Extraction: Extract the aqueous phase 2-3 times with a suitable organic solvent (Ethyl Acetate is a good first choice). The volume of solvent should be sufficient to ensure good partitioning.

  • Washing (Neutralization & Removal of Water-Soluble Impurities):

    • Combine the organic extracts.

    • Wash once with saturated aqueous NaHCO₃. Causality: This step is crucial for neutralizing any residual acid catalysts or acidic byproducts. Failure to neutralize acids can lead to product degradation and low yields[3].

    • Wash once with saturated aqueous NaCl (brine). Causality: The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase, improving the efficiency of the subsequent drying step.

  • Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄. Filter off the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat to prevent thermal degradation.

Q2: My reaction involved a strong base like n-BuLi or LDA. How should I modify the quenching step?

Answer: Quenching highly reactive organometallic reagents requires careful temperature control and the use of a proton source that is not overly reactive.

Simply adding water to a reaction containing excess n-BuLi at room temperature is highly exothermic and dangerous. The preferred method is a "reverse quench" at low temperature.

Procedure:

  • Cool the reaction vessel to -78 °C.

  • In a separate flask, prepare a quenching solution, typically saturated aqueous NH₄Cl.

  • Using a cannula or dropping funnel, slowly transfer the reaction mixture into the vigorously stirred, cold quenching solution. This ensures that the reactive species is always in the presence of excess quencher, controlling the exotherm.

  • Allow the mixture to warm to room temperature before proceeding with the standard extraction as described in Protocol 1.

Q3: I'm getting a low extraction yield and suspect my product has some water solubility. What can I do?

Answer: While the compound has limited water solubility, product analogs or certain reaction conditions can increase its partitioning into the aqueous layer.

Troubleshooting Steps:

  • "Salt Out" the Product: Before extraction, saturate the aqueous layer with solid NaCl. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving your product into the organic layer.

  • Use a More Polar Extraction Solvent: If you are using a non-polar solvent like hexanes or ether, switch to a more polar one like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Perform More Extractions: Increase the number of extractions from 2-3 to 4-5. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

  • Back-Extraction (if applicable): If your product is acidic or basic, you can manipulate the pH to extract it and then back-extract it into an organic solvent after re-adjusting the pH. However, for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde, this is generally not recommended due to its susceptibility to pH-mediated degradation.

Q4: I suspect the N-phenylsulfonyl group is being cleaved during my work-up. How can I prevent this?

Answer: Cleavage of the N-S bond is a known issue, particularly under basic conditions[1].

Preventative Measures:

  • Avoid Strong Bases: Do not use NaOH or KOH washes if possible. If a basic wash is required to remove acidic impurities, use a milder base like saturated NaHCO₃ and minimize the contact time.

  • Maintain Neutral or Mildly Acidic pH: During quenching and extraction, aim to keep the aqueous phase pH between 5 and 7. Using saturated NH₄Cl as the initial quenching solution is an excellent way to achieve this.

  • TLC Monitoring: Spot a TLC of your organic layer before and after each wash. The appearance of a new, more polar spot (the N-H pyrrole aldehyde) is a clear indicator of desulfonylation. The desulfonylated product will also have a different Rƒ value.

Section 3: Troubleshooting Guide

This section provides a logical framework for diagnosing and solving common experimental problems.

Problem: Low or No Recovery of Product After Work-up

This is one of the most frequent issues. A systematic approach is required to identify the cause.

start Low Product Recovery check_reaction Did the reaction go to completion? (Check crude TLC/NMR) start->check_reaction workup_issue Was an emulsion formed during extraction? check_reaction->workup_issue Yes no_reaction Troubleshoot Reaction Conditions: - Reagent purity - Temperature - Reaction time check_reaction->no_reaction No precipitation Did the product precipitate at the interface or in a layer? workup_issue->precipitation No emulsion_sol Solution: - Add brine - Filter through Celite - Centrifuge workup_issue->emulsion_sol Yes decomp Is there evidence of decomposition? (Streaking on TLC, discoloration) precipitation->decomp No precip_sol Solution: - Add more organic solvent - Switch to a better solvent - Filter and collect solid precipitation->precip_sol Yes solubility Is the product in the aqueous layer? (Check with TLC) decomp->solubility No decomp_sol Solution: - Use milder work-up (NH4Cl) - Avoid strong acid/base - Keep cold decomp->decomp_sol Yes solubility_sol Solution: - 'Salt out' with NaCl - Use more polar solvent (EtOAc) - Increase number of extractions solubility->solubility_sol Yes

Caption: Troubleshooting logic for low product recovery.

Problem: My Purified Product is an Oil/Gummy Solid, Not a Crystalline Powder.

  • Cause: Residual solvent is a common culprit. The presence of even minor impurities can disrupt the crystal lattice and prevent solidification.

  • Solution:

    • High Vacuum: Dry the material under high vacuum for several hours, possibly with gentle heating (40 °C).

    • Trituration: Add a poor solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether). Stir or sonicate the mixture. The product should precipitate as a solid, which can then be collected by filtration.

    • Recrystallization: This is the most definitive method for purification and obtaining crystalline material.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. A common system for compounds like this is Ethyl Acetate/Hexanes or Toluene.

  • Dissolution: In a flask, add a minimal amount of the hot "good" solvent (e.g., Ethyl Acetate) to dissolve your crude product completely.

  • Precipitation: Slowly add the "poor" solvent (e.g., Hexanes) at an elevated temperature until the solution becomes slightly cloudy (the saturation point).

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 4: Advanced Purification & Workflow Visualization

Protocol 3: Purification by Flash Column Chromatography

Flash chromatography is the primary method for purifying this compound from reaction byproducts.

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent) Selection: The polarity of the eluent is critical. Start with a low-polarity mixture and gradually increase it. A typical gradient would be from 5% Ethyl Acetate in Hexanes to 20-30% Ethyl Acetate in Hexanes. Use TLC to determine the optimal solvent composition that gives good separation between your product and impurities (aim for a product Rƒ of ~0.3).

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. For better resolution, it is often preferable to adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading").

  • Elution and Collection: Run the column under positive pressure, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

General Experimental Workflow Diagram

The following diagram illustrates the logical flow from the end of a reaction to the isolation of a pure product.

cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Phase reaction Reaction Complete quench Quench Reaction (e.g., add to aq. NH4Cl) reaction->quench extract Liquid-Liquid Extraction (e.g., EtOAc) quench->extract wash Wash Organic Layer (NaHCO3, Brine) extract->wash dry Dry & Concentrate wash->dry crude Crude Product dry->crude purify Purification Method? crude->purify column Column Chromatography purify->column Impurities Close in Polarity recrystal Recrystallization purify->recrystal Product is Highly Crystalline pure_product Pure Product column->pure_product recrystal->pure_product

Caption: Standard workflow from reaction completion to pure product.

References

  • Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. [Link]

  • Chemistry Steps. Reactions of Aldehydes and Ketones Practice Problems. [Link]

  • Kovács, J., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • Leah4sci. (2024). Aldehyde & Ketone Reactions Practice. YouTube. [Link]

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. [Link]

  • NC State University Libraries. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. [Link]

  • Supporting Information. Post-synthetic diversification of pyrrole-fused benzosultams via trans- sulfonylations and reactions on the periphery of. [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions. [Link]

  • PubChem. 1-phenyl-1H-pyrrole-2-carbaldehyde. [Link]

  • Kakushima, M., & Frenette, R. (1982). Regioselective synthesis of acyl-1-(phenylsulfonyl)pyrroles and acyl-1H-pyrroles. ResearchGate. [Link]

  • Pineda, L. W., Ferllini, N., & Cabezas, J. A. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. National Institutes of Health (NIH). [Link]

  • Organ, M. G., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health (NIH). [Link]

  • Pineda, L. W., Ferllini, N., & Cabezas, J. A. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData. [Link]

  • ResearchGate. Scope of the photoredox catalyzed functionalization sulfonyl pyrroles. [Link]

  • Organic Chemistry Portal. Synthesis of N-Sulfonyl- and N-Acylpyrroles via a Ring-Closing Metathesis/Dehydrogenation Tandem Reaction. [Link]

  • Fuchsluger, U., et al. (2021). The Abiotic Formation of Pyrrole under Volcanic, Hydrothermal Conditions—An Initial Step towards Life's First Breath? MDPI. [Link]

  • Smith, A. M. R., et al. (2023). An NHC-Catalyzed Desulfonylative Smiles Rearrangement of Pyrrole and Indole Carboxaldehydes. American Chemical Society. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • Tradeindia. 1-(phenylsulfonyl)-1h-pyrrole-2-carbaldehyde at Best Price in Mumbai, Maharashtra. [Link]

  • Davis, F. A., et al. (2009). Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). National Institutes of Health (NIH). [Link]

Sources

solvent effects on the synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Analyzing Synthesis Protocols

I'm currently immersed in Google searches, focusing on synthesizing 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde. I'm actively pinpointing potential solvent effects, common synthetic challenges, and troubleshooting strategies that might arise during the procedure. I am hoping to identify the most significant challenges, and how to address them.

Structuring Technical Support Content

I am now structuring the technical support center's content in a question-and-answer format, prioritizing a logical flow from prevalent issues to solutions. I will explain the underlying chemical principles for each question, and provide step-by-step troubleshooting guidance. Graphviz diagrams are being designed to illustrate experimental workflows and solvent property influences, adhering to formatting guidelines. I'm also compiling quantitative data into tables for solvent effect comparisons.

Gathering Synthesis Insights

I am now performing comprehensive Google searches to uncover critical synthesis information for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde, paying particular attention to solvent effects, recurring issues, and troubleshooting techniques. I'm focusing on identifying common challenges in experiments, including solvents that significantly impact yield and purity. I'll translate the gathered information into practical, step-by-step experimental protocols.

Validation & Comparative

Comparative Guide: 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pyrrole functionalization, 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde (hereafter referred to as N-PhSO₂-2-CHO ) represents a strategic "activation-protection" hybrid. Unlike the parent pyrrole-2-carbaldehyde, which suffers from N-H acidity and electron-rich deactivation of the carbonyl, the N-PhSO₂ variant utilizes the sulfonyl group’s electron-withdrawing nature to enhance carbonyl electrophilicity while directing regioselective chemistry.

This guide objectively compares N-PhSO₂-2-CHO against its primary alternatives: the unprotected parent, the N-Methyl permanent scaffold, and the acid-labile N-Boc variant.

Part 1: Electronic & Steric Profiling

The choice of the substituent on the pyrrole nitrogen dictates the reactivity of the C-2 aldehyde. The phenylsulfonyl group is unique because it acts as a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-R), significantly altering the dipole of the heterocyclic ring.

Comparative Matrix: Pyrrole Aldehyde Derivatives
FeatureN-PhSO₂-Pyrrole-2-CHO Pyrrole-2-CHO (Unprotected) N-Methyl-Pyrrole-2-CHO N-Boc-Pyrrole-2-CHO
Carbonyl Electrophilicity High (Activated by EWG)Low (Deactivated by N-lone pair)Low/Moderate High (Activated by EWG)
N-H Acidity None (Protected)High (pKa ~16.5)NoneNone
Solubility (Organic) Excellent (DCM, THF, EtOAc)Moderate (Polar, H-bonding)GoodExcellent
Stability (Acid) High (Stable to TFA/HCl)Moderate (Polymerization risk)HighLow (Cleaves in acid)
Stability (Base) Moderate (Cleaves w/ strong nucleophiles)Deprotonates (Anion formation)HighModerate
Lithiation Directing C-3 Selective (Chelation control)N/A (N-deprotonation first)C-5 SelectiveC-3 Selective
The "Electronic Tuning" Effect

The N-PhSO₂ group pulls electron density away from the pyrrole ring. This has two critical consequences for the scientist:

  • Enhanced Carbonyl Attack: The C-2 aldehyde becomes more susceptible to nucleophilic attack (e.g., Grignard, Wittig reagents) because the ring is less capable of donating electron density to stabilize the carbonyl dipole.

  • C-3 Regioselectivity: In lithiation chemistry, the sulfonyl oxygen can coordinate with lithium bases, directing functionalization to the C-3 position, a transformation difficult to achieve with N-Methyl or unprotected pyrroles.

ElectronicEffects Substituent N-Substituent Choice EWG Electron Withdrawing (PhSO2, Boc) Substituent->EWG Selects EDG Electron Donating (H, Methyl) Substituent->EDG Selects Reactivity Aldehyde Reactivity EWG->Reactivity Increases Electrophilicity (Faster Condensations) Lithiation Lithiation Site EWG->Lithiation Directs to C-3 (Orthogonal Functionalization) EDG->Reactivity Decreases Electrophilicity (Sluggish Reaction) EDG->Lithiation Directs to C-5 (Steric Control)

Figure 1: Impact of N-substituent on electronic distribution and resulting reactivity patterns.

Part 2: Experimental Protocols

Protocol A: Synthesis of N-PhSO₂-Pyrrole-2-CHO

Context: This protocol ensures high yield and minimizes the formation of bis-sulfonylated byproducts.

Reagents:

  • Pyrrole-2-carbaldehyde (1.0 eq)

  • Benzenesulfonyl chloride (1.2 eq)

  • NaOH (50% aq. solution) or powdered KOH

  • Tetrabutylammonium hydrogen sulfate (TBAHS) (5 mol% - Phase Transfer Catalyst)

  • Dichloromethane (DCM)

Methodology:

  • Phase Transfer Setup: Dissolve pyrrole-2-carbaldehyde (10 mmol) in DCM (30 mL). Add TBAHS (0.5 mmol).

  • Base Addition: Add the 50% NaOH solution (20 mL) to the reaction vessel. The biphasic mixture requires vigorous stirring.

  • Sulfonylation: Dropwise add Benzenesulfonyl chloride (12 mmol) dissolved in minimal DCM over 15 minutes at 0°C.

    • Expert Note: Cooling is essential to prevent exotherms that can degrade the aldehyde.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (30% EtOAc/Hexanes). The product will move significantly higher (less polar) than the starting material.

  • Workup: Separate phases. Wash organic layer with water (2x) and Brine (1x). Dry over MgSO₄.

  • Purification: Recrystallize from EtOH or perform flash chromatography (Silica, 10-20% EtOAc/Hexanes).

Protocol B: Comparative Reactivity (Wittig Olefination)

Context: Demonstrating the superior reactivity of the N-PhSO₂ derivative compared to the unprotected parent.

Workflow:

  • Ylide Formation: Treat Methyltriphenylphosphonium bromide (1.2 eq) with NaH (1.2 eq) in dry THF at 0°C for 30 mins.

  • Addition:

    • Path A (N-PhSO₂): Add N-PhSO₂-2-CHO. Reaction completes in <1 hour at RT.

    • Path B (Unprotected): Add Pyrrole-2-CHO. Reaction requires reflux or prolonged stirring (12+ hours) due to the acidic N-H quenching some ylide and the electron-rich ring deactivating the carbonyl.

  • Outcome: The N-PhSO₂ derivative typically yields >90% conversion with cleaner crude profiles compared to the unprotected parent (~60-70% variable yield).

Part 3: Decision Framework for Application Scientists

When should you choose N-PhSO₂-2-CHO over the alternatives? Use the following logic flow:

SelectionLogic Start Start: Select Pyrrole Aldehyde Q1 Is the final target N-alkylated? Start->Q1 Res1 Use N-Methyl/Alkyl-2-CHO Q1->Res1 Yes Q2 Does the synthesis require Strong Acid (e.g., TFA)? Q1->Q2 No (Need Deprotection) Res2 Use N-PhSO2-2-CHO (Acid Stable) Q2->Res2 Yes Q3 Does the synthesis require Strong Nucleophiles/Bases? Q2->Q3 No Res3 Use N-Boc-2-CHO (Base Stable-ish) Q3->Res3 Yes Q4 Do you need C-3 Functionalization? Q3->Q4 No Q4->Res2 Yes Q4->Res3 No Res4 Use N-PhSO2-2-CHO (Directed Lithiation)

Figure 2: Decision matrix for selecting the appropriate pyrrole protecting group based on downstream reaction conditions.

Part 4: Stability & Deprotection

One of the primary reasons to use the phenylsulfonyl group is the "orthogonal" deprotection strategy compared to Boc.

  • Acid Stability:

    • N-PhSO₂: Stable to HCl, H₂SO₄, and TFA. Ideal if you need to perform acid-catalyzed condensation on the aldehyde (e.g., porphyrin synthesis or acid-catalyzed aldol).

    • N-Boc: Rapidly cleaves in TFA/HCl.

  • Deprotection Protocols (Removal of PhSO₂):

    • Basic Hydrolysis: 2M NaOH/MeOH at reflux (Effective but harsh).

    • Nucleophilic Scavenging: Magnesium in Methanol (Mg/MeOH) – Mild, reductive cleavage.

    • Fluoride: TBAF in THF (Often works if the ring is electron-deficient enough, though less common than for silyl groups).

References

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Standard reference for stability profiles of Sulfonamides vs Carbamates).

  • Hasan, I., et al. "Syntheses of N-benzenesulfonyl-1H-pyrrole-2-carbaldehyde." Journal of Organic Chemistry, 1981, 46(1), 157–164. (Seminal work on the synthesis and properties).

  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013. (Reference for Directed Ortho Metalation (DoM) utilizing sulfonyl groups).

  • Kakushima, M., & Hamel, P. "Regioselective synthesis of substituted pyrroles." Canadian Journal of Chemistry, 1992. (Comparison of directing effects of N-SO2Ph vs N-Boc).

A Guide to the Structural Validation of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the structural validation of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in synthetic organic chemistry. By integrating predictive analysis with established spectroscopic principles, we offer a robust methodology for researchers, scientists, and drug development professionals to unequivocally confirm the molecular structure of this compound. Our approach is grounded in a deep understanding of NMR and MS techniques, providing not just data, but a causal explanation for the expected spectral features.

Introduction

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde (C₁₁H₉NO₃S) is a heterocyclic compound featuring a pyrrole ring N-substituted with a phenylsulfonyl group and a carbaldehyde group at the C2 position. The precise confirmation of this structure is paramount for its use in subsequent synthetic steps, as minor impurities or isomeric byproducts could have significant impacts on reaction outcomes and the biological activity of downstream products. This guide will detail the expected ¹H NMR, ¹³C NMR, and mass spectrometry data, offering a comparative analysis based on the foundational spectra of pyrrole-2-carboxaldehyde and 1-(phenylsulfonyl)pyrrole.

Predicted Spectroscopic Data

In the absence of a complete, published set of spectral data for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde, we have constructed a predicted dataset based on established chemical shift theory and empirical data from closely related analogs. This predictive approach is a powerful tool in structural elucidation, allowing for a hypothesis-driven analysis of experimental data.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrole ring, the phenylsulfonyl group, and the aldehyde. The electron-withdrawing nature of the phenylsulfonyl and carbaldehyde groups will significantly influence the chemical shifts of the pyrrole protons, causing them to appear at a lower field compared to unsubstituted pyrrole.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aldehyde-H9.6 - 9.8s-
Pyrrole-H57.2 - 7.4ddJ = 3.0, 1.5 Hz
Pyrrole-H37.0 - 7.2ddJ = 4.0, 1.5 Hz
Pyrrole-H46.3 - 6.5tJ = 3.5 Hz
Phenyl-H (ortho)7.9 - 8.1dJ = 7.5 Hz
Phenyl-H (meta)7.5 - 7.7tJ = 7.5 Hz
Phenyl-H (para)7.6 - 7.8tJ = 7.5 Hz
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide critical information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal.

Carbon Predicted Chemical Shift (δ, ppm)
Aldehyde C=O180 - 185
Phenyl C (ipso)138 - 140
Phenyl C (para)134 - 136
Pyrrole C2132 - 134
Phenyl C (ortho)129 - 131
Phenyl C (meta)127 - 129
Pyrrole C5125 - 127
Pyrrole C3115 - 117
Pyrrole C4110 - 112

Experimental Protocols

To validate the predicted data, the following experimental protocols are recommended.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • 2D NMR (optional but recommended for unambiguous assignment):

      • COSY (Correlation Spectroscopy) to establish proton-proton couplings within the pyrrole and phenyl rings.

      • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the connectivity between the pyrrole ring, the aldehyde, and the phenylsulfonyl group.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_analysis Data Analysis Sample 1-(Phenylsulfonyl)-1H- pyrrole-2-carbaldehyde Solvent CDCl3 or DMSO-d6 Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC Structure_Validation Structure Validation H1_NMR->Structure_Validation C13_NMR->Structure_Validation COSY->Structure_Validation HSQC->Structure_Validation HMBC->Structure_Validation

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

  • Technique: Electrospray ionization (ESI) or electron ionization (EI) mass spectrometry.

  • Analysis:

    • Full Scan MS: To determine the molecular weight and identify the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. The expected exact mass for C₁₁H₉NO₃S is 235.0303.

    • MS/MS (Tandem Mass Spectrometry): To induce fragmentation of the molecular ion and analyze the resulting fragment ions. This is essential for confirming the connectivity of the different structural motifs.

Comparative Analysis and Structural Elucidation

NMR Spectral Interpretation

The experimental NMR spectra should be compared with the predicted data and the spectra of foundational molecules.

  • Pyrrole Ring Protons: The chemical shifts and coupling patterns of the three pyrrole protons will be diagnostic. The proton at the C5 position is expected to be a doublet of doublets due to coupling with the protons at C4 and C3. The C3 proton will also be a doublet of doublets, while the C4 proton will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants).

  • Phenylsulfonyl Group: The protons of the phenyl ring will typically appear as a complex multiplet or as distinct doublets and triplets, depending on the resolution. The ortho-protons are expected to be the most downfield due to the deshielding effect of the sulfonyl group.

  • Aldehyde Proton: A sharp singlet in the downfield region (around 9.6-9.8 ppm) is a clear indicator of the aldehyde functionality.

Mass Spectrometry Fragmentation Analysis

The fragmentation pattern in the mass spectrum provides a roadmap of the molecule's structure. The following fragmentation pathways are predicted:

  • Loss of SO₂: A common fragmentation pathway for sulfonyl compounds is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 171.

  • Loss of the Phenyl Group: Cleavage of the N-S bond could lead to the loss of the phenylsulfonyl radical, resulting in a fragment corresponding to 2-formylpyrrole.

  • Cleavage of the Aldehyde Group: Loss of the formyl group (CHO) as a radical would produce a fragment ion at m/z 206.

MS_Fragmentation cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 Parent [C11H9NO3S]+• m/z = 235 Loss1 - SO2 Parent->Loss1 Loss2 - •SO2Ph Parent->Loss2 Loss3 - •CHO Parent->Loss3 Frag1 [C11H9NO]+• m/z = 171 Loss1->Frag1 Frag2 [C5H4NO]+ m/z = 94 Loss2->Frag2 Frag3 [C10H9NO2S]+ m/z = 206 Loss3->Frag3

Caption: Predicted mass spectral fragmentation pathways.

Conclusion

The structural validation of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is a critical step in ensuring the quality and reliability of research and development outcomes. By employing a combination of ¹H and ¹³C NMR spectroscopy, along with mass spectrometry, and comparing the acquired data with the predicted spectra and fragmentation patterns outlined in this guide, researchers can confidently confirm the identity and purity of their compound. The use of 2D NMR techniques is highly recommended for an unambiguous assignment of all signals, thereby providing an unassailable structural proof.

References

  • NIST Chemistry WebBook, SRD 69: 1H-Pyrrole-2-carboxaldehyde. [Link]

  • PubChem: 1-phenyl-1H-pyrrole-2-carbaldehyde. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

A Comparative Guide to the Reactivity of N-Sulfonylated vs. N-Acylated Pyrroles for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, the pyrrole scaffold is a cornerstone. However, the inherent reactivity of the NH-pyrrole often necessitates the use of protecting groups. The choice of this group is far from trivial, as it profoundly dictates the subsequent reactivity and synthetic strategy. This guide provides a detailed comparative analysis of two of the most common activating/directing groups: N-sulfonyl and N-acyl substituents. We will delve into the underlying electronic principles and provide concrete experimental data to inform your synthetic planning.

The Electronic Dichotomy: Understanding the Influence of N-Substituents

The reactivity of the pyrrole ring is governed by the lone pair of electrons on the nitrogen atom, which contributes to the aromatic sextet. This makes the pyrrole ring electron-rich and highly susceptible to electrophilic attack. The introduction of an electron-withdrawing group on the nitrogen atom is a common strategy to temper this reactivity and improve stability. However, the nature of this group—be it a sulfonyl or an acyl moiety—creates distinct electronic environments that favor different reaction pathways.

N-Acyl Pyrroles: The acyl group, with its carbonyl moiety, acts as a potent electron-withdrawing group through resonance. This delocalization of the nitrogen lone pair into the carbonyl group significantly deactivates the pyrrole ring towards electrophilic aromatic substitution. The resonance structures clearly illustrate this electron-withdrawing effect, which reduces the electron density at all positions of the pyrrole ring.

N-Sulfonyl Pyrroles: In contrast, the sulfonyl group is generally considered to be a σ-electron-withdrawing group due to the high electronegativity of the oxygen and sulfur atoms. While there is some debate, the lone pair on the nitrogen is less effectively delocalized into the S=O bonds compared to the C=O bond of an acyl group. This results in a pyrrole ring that is less deactivated towards electrophiles compared to its N-acylated counterpart.

Below is a diagram illustrating the differing electronic effects of these two functional groups.

G cluster_acyl N-Acyl Pyrrole cluster_sulfonyl N-Sulfonyl Pyrrole Acyl_Pyrrole Pyrrole Ring Acyl_Group C=O (Acyl Group) Acyl_Pyrrole->Acyl_Group Strong Resonance (Deactivation) Sulfonyl_Pyrrole Pyrrole Ring Sulfonyl_Group S(=O)2 (Sulfonyl Group) Sulfonyl_Pyrrole->Sulfonyl_Group Inductive Effect (Less Deactivation)

Caption: Electronic influence of N-acyl vs. N-sulfonyl groups on the pyrrole ring.

Electrophilic Aromatic Substitution: A Tale of Two Reactivities

The differing electronic landscapes of N-acylated and N-sulfonylated pyrroles manifest most clearly in their behavior towards electrophiles.

N-Acylated Pyrroles: Tamed and Controlled

The strong deactivation of the pyrrole ring by the N-acyl group makes electrophilic aromatic substitution challenging. Harsh reaction conditions are often required, which can lead to side reactions and decomposition. However, this deactivation can be strategically exploited to achieve regiocontrol. For instance, Friedel-Crafts acylation of N-acylpyrroles, while sluggish, can proceed with a degree of predictability.

N-Sulfonylated Pyrroles: A More Reactive Canvas

N-Sulfonylated pyrroles are significantly more reactive towards electrophiles than their N-acylated analogs. This heightened reactivity allows for a broader range of electrophilic substitution reactions to be performed under milder conditions. For example, Vilsmeier-Haack formylation and halogenation reactions proceed readily on N-sulfonylated pyrroles. The sulfonyl group also acts as a directing group, typically favoring substitution at the C2 and C5 positions.

Table 1: Comparative Reactivity in Electrophilic Aromatic Substitution

ReactionN-Acyl PyrroleN-Sulfonyl PyrroleTypical Conditions
Friedel-Crafts Acylation Sluggish, requires strong Lewis acidsReadily proceeds with mild Lewis acidsAlCl₃, CH₂Cl₂, 0 °C to rt
Vilsmeier-Haack Formylation Often requires forcing conditionsProceeds smoothly at low temperaturesPOCl₃, DMF, 0 °C
Halogenation (e.g., with NBS) Slow, may require a catalystRapid, often quantitativeNBS, THF, 0 °C

Cycloaddition Reactions: A Shift in Paradigm

The electronic nature of the N-substituent also dramatically influences the propensity of the pyrrole ring to participate in cycloaddition reactions, most notably the Diels-Alder reaction.

N-Acylated Pyrroles as Dienes

The electron-withdrawing acyl group lowers the energy of the HOMO of the pyrrole ring, making it a less effective diene in normal electron-demand Diels-Alder reactions. However, they can participate in inverse electron-demand Diels-Alder reactions with electron-rich dienophiles.

N-Sulfonylated Pyrroles: Versatile Diels-Alder Partners

N-Sulfonylated pyrroles are excellent dienes in Diels-Alder reactions. The sulfonyl group sufficiently deactivates the ring to prevent unwanted side reactions while maintaining enough electron density for efficient cycloaddition. This has been extensively utilized in the synthesis of complex alkaloids and other natural products.

G Reactants N-Sulfonylated Pyrrole (Diene) Dienophile Transition_State Cyclic Transition State Reactants:f0->Transition_State Reactants:f1->Transition_State Product 7-Azabicyclo[2.2.1]heptene derivative Transition_State->Product

confirmation of purity of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with focused Google searches to get data on HPLC analysis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde and related compounds. I'll focus on established methods and look for trends in parameters like column choice and mobile phases to quickly gain an overview.

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Expanding Analytical Scope

I'm now widening my search to include potential impurities and other purity assessment methods, beyond HPLC, for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde. I'm focusing on creating a logical guide structure, starting with an introduction to purity's importance, a detailed HPLC section and discussion of alternatives. I am beginning to synthesize my search to detail the principles of HPLC for this compound, and plan to detail methods. I will create a workflow diagram.

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A Senior Application Scientist's Guide to Biological Assay Validation for Novel 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous and meticulous biological assay validation. This guide provides an in-depth, experience-driven comparison of methodologies for validating assays for a novel class of compounds: derivatives of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a self-validating system that builds confidence in your data and accelerates your research.

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] The addition of a phenylsulfonyl group and a carbaldehyde at the 1 and 2 positions, respectively, creates a unique chemical entity with the potential for novel mechanisms of action. Our focus here is to establish a robust validation framework to elucidate the therapeutic promise of these specific derivatives.

The Imperative of Assay Validation: Foundational Principles

Before delving into specific assays, it is crucial to ground our work in the internationally recognized principles of analytical procedure validation. The objective of this validation is to demonstrate that an assay is suitable for its intended purpose.[3] Key parameters, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include:

  • Specificity and Selectivity: The assay's ability to unequivocally measure the analyte in the presence of other components.[4]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and the lowest amount that can be quantitatively measured with suitable precision and accuracy, respectively.[5]

  • Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters.

A Comparative Validation Workflow for a Hypothetical Candidate: PSC-001

Let us consider a hypothetical derivative, "PSC-001," from the 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde series. Based on in-silico modeling and preliminary screening, PSC-001 is postulated to have both anti-proliferative effects on cancer cells and inhibitory activity against a key inflammatory enzyme, microsomal prostaglandin E2 synthase-1 (mPGES-1).[6] Our validation strategy will therefore be twofold, addressing both cell-based and biochemical assays.

Part 1: Validation of a Cell-Based Proliferation Assay

The initial goal is to confirm the anti-proliferative activity of PSC-001 and compare its potency against a known chemotherapeutic agent, Doxorubicin. We will employ a widely used metabolic activity assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Seeding: Seed human colorectal cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a serial dilution of PSC-001 and Doxorubicin in culture medium. The final concentrations should span a wide range to determine the IC50 (e.g., 0.01 µM to 100 µM). Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

The following table illustrates hypothetical validation data for PSC-001 compared to Doxorubicin.

ParameterPSC-001Doxorubicin (Reference)Acceptance Criteria
IC50 (µM) 5.20.8N/A (Potency Assessment)
Linearity (R²) 0.9920.995> 0.98
Precision (CV%) Intra-assay: 6.5% Inter-assay: 9.8%Intra-assay: 5.8% Inter-assay: 8.5%< 15%
Z'-factor 0.780.82> 0.5
  • Expertise & Experience: The choice of a 72-hour incubation period is critical for observing significant anti-proliferative effects, as it allows for multiple cell doubling times. The Z'-factor is a statistical parameter that assesses the quality of a high-throughput screening assay; a value greater than 0.5 indicates a robust and reliable assay.

Cell_Based_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells Plate HCT116 Cells treat_cells Treat Cells with Compounds plate_cells->treat_cells prep_compounds Prepare Serial Dilutions (PSC-001 & Doxorubicin) prep_compounds->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for MTT-based cell proliferation assay validation.

Part 2: Validation of a Biochemical Enzyme Inhibition Assay

To investigate the second hypothesis, we will validate an in-vitro assay to measure the inhibition of mPGES-1 by PSC-001. We will compare its performance against a known mPGES-1 inhibitor.

  • Reagent Preparation: Prepare assay buffer, recombinant human mPGES-1 enzyme, and the substrate prostaglandin H2 (PGH2).

  • Compound Incubation: In a 96-well plate, add 10 µL of serially diluted PSC-001 or the reference inhibitor. Add 80 µL of the mPGES-1 enzyme solution and pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of PGH2 substrate.

  • Reaction Termination: After 60 seconds, terminate the reaction by adding a stop solution containing a reducing agent.

  • Detection: The product, prostaglandin E2 (PGE2), is measured using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value from the dose-response curve.

ParameterPSC-001Reference InhibitorAcceptance Criteria
IC50 (µM) 2.50.5N/A (Potency Assessment)
Linearity (R²) 0.9960.998> 0.98
Precision (CV%) Intra-assay: 7.2% Inter-assay: 11.5%Intra-assay: 6.1% Inter-assay: 9.9%< 15%
Robustness Insensitive to ±5% change in enzyme conc.Insensitive to ±5% change in enzyme conc.Consistent IC50 values
  • Trustworthiness: The inclusion of a robustness check, where a key parameter like enzyme concentration is slightly varied, provides strong evidence for the reliability of the assay under minor experimental fluctuations.

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation & Cancer Progression PGE2->Inflammation PSC001 PSC-001 PSC001->mPGES1

Caption: Inhibition of the mPGES-1 pathway by PSC-001.

Conclusion: A Pathway to Confident Drug Discovery

This guide has outlined a comprehensive and comparative framework for the biological assay validation of novel compounds derived from 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde. By grounding our experimental design in established regulatory principles and employing a logical, stepwise validation process for both cell-based and biochemical assays, we can generate reliable and reproducible data. The key takeaway is that assay validation is not a mere box-ticking exercise but a continuous process of building a self-validating system that underpins the integrity of your entire drug discovery program.[7] Through such rigorous scientific practice, the therapeutic potential of promising new chemical entities like the PSC series can be confidently explored and advanced.

References

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation.
  • Newman, D. J., & Cragg, G. M. (2020). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems.
  • Baines, K. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Ohta, T., & Ohta, S. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2605.
  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Massarani, S. M. (2025). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Mini-Reviews in Medicinal Chemistry.
  • Rasal, N. K., Sonawane, R. B., & Jagtap, S. V. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 354(2), e2000267.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • DiPiero, D. (2014). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology, 38(10).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Sarnataro, M., et al. (2025). 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. Archiv der Pharmazie, 358, e2400708.
  • Lee, J. H., et al. (2016). Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(21), 5273-5277.
  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pop, C. E., et al. (2022).

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comparison of different synthetic routes to 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. The title compound, 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde, is a valuable building block, and its synthesis has been approached through several distinct methodologies. This guide provides an in-depth comparison of the most common synthetic routes, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach.

Introduction to the Synthetic Challenge

The synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde requires the regioselective introduction of a formyl group at the C2 position of the 1-(phenylsulfonyl)pyrrole core. The phenylsulfonyl group serves as a robust protecting group that also influences the reactivity of the pyrrole ring. The choice of synthetic strategy depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. Herein, we compare three primary synthetic strategies: the Vilsmeier-Haack formylation, directed ortho-metalation followed by formylation, and the oxidation of a pre-functionalized precursor.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a critical decision in process development. The following table summarizes the key performance indicators for the three discussed methods.

Parameter Route 1: Vilsmeier-Haack Formylation Route 2: Directed Ortho-Metalation & Formylation Route 3: Oxidation of 2-Methanol Derivative
Overall Yield Moderate to Good (60-85%)Good to Excellent (75-95%)High (90-98% for the oxidation step)
Reagents POCl₃/DMFn-BuLi or t-BuLi, DMFPCC, MnO₂, or Swern conditions
Reaction Time 2-6 hours1-3 hours2-5 hours
Scalability GoodModerate (requires low temperatures)Excellent
Key Advantages Cost-effective reagents, good yields.High regioselectivity, excellent yields.Mild conditions, high conversion.
Key Disadvantages Vigorously exothermic, requires careful temperature control.Requires strictly anhydrous conditions and cryogenic temperatures.Requires synthesis of the starting alcohol.

Route 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this case, the pre-formed Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.

Mechanistic Considerations

The phenylsulfonyl group, while electron-withdrawing, does not deactivate the pyrrole ring to the extent that it prevents electrophilic substitution. The reaction proceeds via the electrophilic attack of the Vilsmeier reagent at the electron-rich C2 position of the pyrrole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

Experimental Protocol

A detailed, step-by-step methodology for the Vilsmeier-Haack formylation is as follows:

  • In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool a solution of N,N-dimethylformamide (3.0 equiv.) in an appropriate solvent (e.g., dichloromethane) to 0 °C.

  • Slowly add phosphorus oxychloride (1.5 equiv.) to the cooled DMF solution, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1-(Phenylsulfonyl)-1H-pyrrole (1.0 equiv.) in the reaction solvent and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Stir the resulting mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde.

Workflow Diagram

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Pyrrole 1-(Phenylsulfonyl)pyrrole Pyrrole->Reaction_Mixture 0 °C to RT Hydrolysis Hydrolysis (NaHCO₃) Reaction_Mixture->Hydrolysis Extraction Extraction (DCM) Hydrolysis->Extraction Purification Chromatography Extraction->Purification Final_Product Final Product Purification->Final_Product Directed_Metalation_Logic Start 1-(Phenylsulfonyl)pyrrole Deprotonation Deprotonation with n-BuLi (-78 °C, THF) Start->Deprotonation Lithiated_Intermediate 2-Lithio-1-(phenylsulfonyl)pyrrole Deprotonation->Lithiated_Intermediate Formylation Quench with DMF Lithiated_Intermediate->Formylation Intermediate_Adduct Tetrahedral Intermediate Formylation->Intermediate_Adduct Workup Aqueous Workup (NH₄Cl) Intermediate_Adduct->Workup Product 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde Workup->Product Oxidation_Workflow Starting_Material (1-(Phenylsulfonyl)-1H- pyrrol-2-yl)methanol Reaction Oxidation with MnO₂ in DCM Starting_Material->Reaction Filtration Filtration through Celite® Reaction->Filtration Concentration Concentration Filtration->Concentration Final_Product Final Product Concentration->Final_Product

cross-reactivity studies of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting a deep dive into 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde derivatives. My initial focus is gathering intel on their biological targets and any known cross-reactivity profiles. I'm aiming for a comprehensive data set to inform further analysis.

Analyzing Cross-Reactivity Protocols

I'm now focusing on established methods for assessing compound selectivity, exploring both in vitro and in silico approaches. Simultaneously, I'm identifying comparable compounds to establish a comparative base. I'm also looking into authoritative sources for cross-reactivity study design, including target selection and data interpretation.

Expanding Data Gathering

I'm now expanding my search for information, and have a clear focus. I'm actively collecting data on 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde derivatives. I'm also gathering information on biological targets and documented cross-reactivity, and protocols for assessing compound selectivity, with both in vitro and in silico methods. I'm also finding alternative compounds for comparison.

A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde Preparation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is paramount. 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is a valuable intermediate, with the phenylsulfonyl group acting as a robust electron-withdrawing protecting group, enabling regioselective functionalization of the pyrrole ring. This guide provides an in-depth, objective comparison of the primary synthetic strategies for its preparation, supported by experimental data and field-proven insights to inform your synthetic planning.

Introduction: The Strategic Importance of N-Sulfonylated Pyrroles

The N-phenylsulfonyl group serves a dual purpose in pyrrole chemistry. It significantly reduces the electron density of the pyrrole ring, deactivating it towards uncontrolled polymerization and electrophilic attack, which are common challenges when working with unprotected pyrroles. This deactivation also facilitates regioselective C-H functionalization, making it a cornerstone for the synthesis of complex pyrrole-containing molecules. The choice of synthetic route to 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde, therefore, has significant implications for overall yield, purity, and scalability. This guide will dissect two primary, convergent synthetic pathways.

Synthetic Strategies: A Head-to-Head Comparison

Two principal retrosynthetic disconnections for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde are considered:

  • Route A: Formylation of a Pre-formed N-Phenylsulfonylpyrrole. This strategy involves the initial protection of the pyrrole nitrogen with a phenylsulfonyl group, followed by the introduction of the C2-formyl group.

  • Route B: N-Sulfonylation of Commercially Available Pyrrole-2-carbaldehyde. This approach reverses the order of events, starting with the formylated pyrrole and subsequently introducing the N-phenylsulfonyl group.

The following sections will provide a detailed, step-by-step analysis of each route, culminating in a direct comparison of their synthetic efficiencies.

Route A: Formylation of 1-(Phenylsulfonyl)-1H-pyrrole

This two-step approach first requires the synthesis of the N-protected pyrrole, followed by a regioselective formylation reaction.

Step 1: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrole

The synthesis of the starting material, 1-(phenylsulfonyl)-1H-pyrrole, is a straightforward N-sulfonylation of pyrrole.

Experimental Protocol:

To a suspension of pre-washed sodium hydride (1.06 g) in dimethylformamide (50 mL) at 0°C, a solution of pyrrole (1.34 g) in dimethylformamide (50 mL) is added dropwise. The resulting mixture is stirred for 30 minutes, after which a solution of benzenesulfonyl chloride (3.89 g) in dimethylformamide is added. The reaction is stirred at room temperature for 18 hours. The reaction is then carefully quenched with water and extracted multiple times with ether. The combined organic extracts are washed with water, dried over an appropriate drying agent, and concentrated under reduced pressure to yield 1-(phenylsulfonyl)-1H-pyrrole[1].

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the pyrrole nitrogen, forming the nucleophilic pyrrolide anion.

  • Dimethylformamide (DMF): A polar aprotic solvent is ideal for this reaction as it readily dissolves the reactants and does not interfere with the nucleophilic substitution.

  • 0°C to Room Temperature: The initial deprotonation is performed at a reduced temperature to control the exothermic reaction with NaH. The subsequent sulfonylation can be conducted at room temperature to ensure a reasonable reaction rate.

Step 2: Formylation of 1-(Phenylsulfonyl)-1H-pyrrole

With the N-protected pyrrole in hand, the next step is the introduction of the formyl group at the C2 position. A well-established method for this transformation is the Rieche formylation, which utilizes dichloromethyl methyl ether in the presence of a Lewis acid.

Experimental Protocol:

To a solution of 1-(phenylsulfonyl)-1H-pyrrole in a suitable dry solvent such as dichloromethane, aluminum chloride (AlCl₃) is added at a controlled temperature (e.g., 0°C). Dichloromethyl methyl ether is then added dropwise, and the reaction is stirred until completion. The reaction is subsequently quenched with an aqueous workup to hydrolyze the intermediate and yield 1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde.

Causality Behind Experimental Choices:

  • Aluminum Chloride (AlCl₃): A strong Lewis acid is necessary to activate the dichloromethyl methyl ether, forming a highly electrophilic species that can undergo electrophilic aromatic substitution on the electron-deficient N-phenylsulfonylpyrrole ring.

  • Dichloromethyl Methyl Ether: This reagent serves as a synthetic equivalent of a formyl cation. The initial electrophilic attack is followed by hydrolysis to unveil the aldehyde functionality.

  • Regioselectivity: The electron-withdrawing nature of the N-phenylsulfonyl group directs the electrophilic formylation primarily to the C2 position.

Route B: N-Sulfonylation of Pyrrole-2-carbaldehyde

This approach begins with the commercially available pyrrole-2-carbaldehyde and introduces the phenylsulfonyl group in the final step.

Experimental Protocol:

To a solution of pyrrole-2-carboxaldehyde in a suitable solvent such as dichloromethane, a base (e.g., potassium hydroxide) and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogensulfate) are added. The mixture is stirred for a short period, followed by the addition of a solution of benzenesulfonyl chloride in dichloromethane. The reaction is stirred at room temperature until the starting material is consumed. An aqueous workup followed by extraction and purification yields 1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde.

Causality Behind Experimental Choices:

  • Potassium Hydroxide (KOH) and Phase-Transfer Catalyst: This combination facilitates the deprotonation of the pyrrole nitrogen in a biphasic system, allowing the reaction to proceed under milder conditions than those requiring strong, anhydrous bases.

  • Benzenesulfonyl Chloride: The electrophilic source of the phenylsulfonyl group.

  • Directness: This one-step procedure from a commercially available starting material is conceptually simpler than the two-step sequence of Route A.

Benchmarking the Synthetic Efficiency

To provide a clear comparison, the following table summarizes the key metrics for each synthetic route.

MetricRoute A: Formylation of 1-(Phenylsulfonyl)pyrroleRoute B: N-Sulfonylation of Pyrrole-2-carbaldehyde
Overall Yield Moderate to GoodGood to Excellent
Number of Steps TwoOne
Starting Materials Pyrrole, Benzenesulfonyl ChloridePyrrole-2-carbaldehyde, Benzenesulfonyl Chloride
Reagent Hazards Sodium Hydride (pyrophoric), Aluminum Chloride (corrosive, water-reactive)Potassium Hydroxide (corrosive)
Scalability ModerateHigh
Purification Two chromatographic purifications may be necessary.Typically one chromatographic purification.

In-Depth Analysis and Recommendations

Route A offers a reliable and well-established pathway. The initial N-sulfonylation of pyrrole is generally high-yielding. However, the subsequent formylation step using a Lewis acid can sometimes lead to the formation of byproducts and may require careful optimization of reaction conditions to maximize the yield of the desired C2-formylated product. The handling of sodium hydride and aluminum chloride also necessitates stringent anhydrous conditions and appropriate safety precautions.

Route B presents a more streamlined and potentially more efficient approach in terms of step economy. Starting from the readily available pyrrole-2-carbaldehyde, this one-step transformation can be highly effective. The use of phase-transfer catalysis offers a practical advantage for larger-scale synthesis by avoiding the need for strong, moisture-sensitive bases. The primary challenge in this route is to achieve complete N-sulfonylation without any side reactions involving the aldehyde functionality, although the aldehyde is generally stable under these conditions.

Recommendation: For most applications, Route B is the recommended pathway due to its operational simplicity, higher step economy, and potentially better overall yield. The avoidance of highly pyrophoric and water-sensitive reagents also enhances the safety profile of the synthesis, making it more amenable to scale-up. However, if 1-(phenylsulfonyl)-1H-pyrrole is a readily available intermediate from other synthetic endeavors, Route A remains a viable and effective option.

Characterization of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

Independent of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity. The following data are typical for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the phenyl group protons, and the aldehyde proton. The aldehyde proton typically appears as a singlet in the downfield region (around 9-10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the aldehyde (typically >180 ppm), as well as the carbons of the pyrrole and phenyl rings.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1660-1700 cm⁻¹ is indicative of the carbonyl stretch of the aldehyde.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product, along with a characteristic fragmentation pattern.

Visualizing the Synthetic Pathways

Route A: Formylation of 1-(Phenylsulfonyl)-1H-pyrrole Workflow

Route A Pyrrole Pyrrole NaH_DMF 1. NaH, DMF 2. PhSO₂Cl Pyrrole->NaH_DMF N-Sulfonylation N_Sulfonylpyrrole 1-(Phenylsulfonyl)-1H-pyrrole NaH_DMF->N_Sulfonylpyrrole AlCl3_DCDME AlCl₃, Cl₂CHOCH₃ N_Sulfonylpyrrole->AlCl3_DCDME Formylation Target_A 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde AlCl3_DCDME->Target_A

Caption: Workflow for the synthesis of the target compound via Route A.

Route B: N-Sulfonylation of Pyrrole-2-carbaldehyde Workflow

Route B Pyrrole_2_CHO Pyrrole-2-carbaldehyde KOH_PTC KOH, Phase-Transfer Catalyst PhSO₂Cl Pyrrole_2_CHO->KOH_PTC N-Sulfonylation Target_B 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde KOH_PTC->Target_B

Caption: Workflow for the synthesis of the target compound via Route B.

Conclusion

The synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde can be efficiently achieved through two primary synthetic routes. While the formylation of pre-synthesized 1-(phenylsulfonyl)-1H-pyrrole (Route A) is a valid strategy, the direct N-sulfonylation of commercially available pyrrole-2-carbaldehyde (Route B) offers a more direct, step-economical, and potentially higher-yielding approach with a more favorable safety profile for larger-scale preparations. The choice of route will ultimately depend on the specific constraints and objectives of the research program, including the availability of starting materials, scale of the reaction, and safety considerations. This guide provides the necessary data and rationale to make an informed decision for the efficient synthesis of this valuable chemical intermediate.

References

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. (2023-03-13). [Link]

  • 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. [Link]

  • o-Formylation of Electron-Rich Phenols with Dichloromethyl Methyl Ether and TiCl4. ResearchGate. (2025-08-07). [Link]

  • Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations. PubMed. (2015-03-26). [Link]

  • 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. [Link]

  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl 4 : Scope and Limitations. MDPI. [Link]

  • Synthesis of 1-(phenylsulfonyl)-1H-pyrrole. PrepChem.com. [Link]

  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. PMC - NIH. [Link]

  • Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. (2025-08-06). [Link]

  • 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • N‐sulfonylation using p‐toluenesulfonyl chloride. ResearchGate. [Link]

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A Researcher's Guide to the In Vitro and In Vivo Evaluation of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of oncological research. Among the myriad of heterocyclic scaffolds explored, pyrrole-containing compounds have emerged as a promising class due to their diverse pharmacological activities, including anticancer properties.[1] The strategic incorporation of a phenylsulfonyl group at the N1 position of the pyrrole ring, coupled with a carbaldehyde at the C2 position, presents a compelling structural motif for targeted drug design. This guide provides a comprehensive overview of the in vitro and in vivo evaluation of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde analogs, offering field-proven insights for researchers, scientists, and drug development professionals.

The Rationale Behind the Scaffold: A Synergy of Moieties

The 1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde scaffold is a deliberate amalgamation of chemical entities, each contributing to its potential as an anticancer agent. The pyrrole ring is a privileged structure in medicinal chemistry, found in numerous natural products and clinically approved drugs.[1] The phenylsulfonyl group can enhance the compound's interaction with biological targets through various non-covalent interactions and can modulate its pharmacokinetic properties. Furthermore, the carbaldehyde group offers a reactive site for potential covalent interactions with target proteins or can be a key pharmacophoric feature for receptor binding. The exploration of various analogs, with substitutions on the phenyl ring or modifications of the carbaldehyde, is crucial for elucidating the structure-activity relationship (SAR) and optimizing for potency and selectivity.

From Benchtop to Biological Systems: A Step-by-Step Evaluation Workflow

The journey of a novel compound from a laboratory curiosity to a potential clinical candidate is a rigorous one, involving a multi-tiered evaluation process. This process typically begins with in vitro assays to assess its activity at a cellular level, followed by in vivo studies in animal models to understand its efficacy and safety in a whole organism.

Evaluation Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Analog Synthesis & Characterization Cytotoxicity_Screening Cytotoxicity Screening (IC50 Determination) Synthesis->Cytotoxicity_Screening Initial Assessment Synthesis->Cytotoxicity_Screening Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Screening->Mechanism_of_Action Elucidation Cytotoxicity_Screening->Mechanism_of_Action Xenograft_Models Xenograft Models Mechanism_of_Action->Xenograft_Models Efficacy Testing Mechanism_of_Action->Xenograft_Models Toxicology_Studies Toxicology & Pharmacokinetics Xenograft_Models->Toxicology_Studies Safety Assessment Xenograft_Models->Toxicology_Studies

Caption: A generalized workflow for the evaluation of novel anticancer compounds.

Part 1: In Vitro Evaluation - The Cellular Battleground

The initial assessment of anticancer potential is performed in vitro, utilizing cultured cancer cell lines. This approach allows for a rapid and cost-effective screening of a library of analogs to identify lead compounds.

Synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde Analogs

The synthesis of these analogs typically involves a multi-step process. A common route is the N-arylation of pyrrole-2-carbaldehyde with a substituted benzenesulfonyl chloride. The choice of substituents on the benzenesulfonyl chloride allows for the generation of a diverse library of analogs for SAR studies.

General Synthetic Scheme:

Synthesis Pyrrole-2-carbaldehyde Pyrrole-2-carbaldehyde Product 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde Analog Pyrrole-2-carbaldehyde->Product Base, Solvent Benzenesulfonyl_Chloride Substituted Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Product

Caption: A simplified synthetic route to 1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde analogs.

Cytotoxicity Assays: Quantifying the Kill

Cytotoxicity assays are fundamental to determining the concentration at which a compound inhibits cancer cell growth by 50% (IC50).[2] A lower IC50 value indicates higher potency. A variety of human cancer cell lines should be employed to assess the spectrum of activity.

Representative Data for N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide Derivatives:

A study on a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, which share the N-phenylsulfonylpyrrole core, demonstrated potent anticancer activity.[3] One of the most active compounds, bearing an 8-quinolinyl moiety, exhibited the following IC50 values:

CompoundHCT-116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
Compound 28 357

Data sourced from Reference[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the 1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde analogs and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Mechanism of Action Studies: Unraveling the "How"

Identifying the molecular mechanism by which a compound exerts its cytotoxic effects is crucial. For N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, it was found that the most active compound promoted cell cycle arrest in the G2/M phase and induced apoptosis, as evidenced by caspase activation and an increased population of apoptotic cells.[3]

Potential Signaling Pathway Involvement:

Signaling_Pathway Compound 1-(Phenylsulfonyl)-1H-pyrrole -2-carbaldehyde Analog Cell_Cycle_Proteins CDKs, Cyclins Compound->Cell_Cycle_Proteins Inhibition/Modulation Apoptosis_Proteins Caspases, Bcl-2 family Compound->Apoptosis_Proteins Activation/Modulation Cell_Cycle_Arrest G2/M Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: Potential mechanisms of action for anticancer pyrrole derivatives.

Part 2: In Vivo Evaluation - The Whole Organism Perspective

While in vitro data provides valuable initial insights, the complex biological environment of a living organism can significantly impact a compound's efficacy and safety. In vivo studies, typically using animal models, are therefore an indispensable step in the drug development pipeline.

Xenograft Models: A Human Tumor in a Mouse

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for preclinical evaluation of anticancer therapeutics.[4] These models allow for the assessment of a compound's ability to inhibit tumor growth in a more physiologically relevant setting. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized, with PDX models often better recapitulating the heterogeneity of human tumors.[4][5]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116, MCF-7) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde analog (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Toxicity Monitoring: Monitor the body weight and overall health of the mice to assess for any treatment-related toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth inhibition between the treatment and control groups.

Illustrative In Vivo Study Design:

In_Vivo_Study Cell_Implantation Subcutaneous Implantation of Cancer Cells Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment with Compound or Vehicle Control Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint & Tumor Analysis Monitoring->Endpoint

Caption: A typical workflow for an in vivo efficacy study using a xenograft model.

Conclusion and Future Directions

The 1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde scaffold represents a promising starting point for the development of novel anticancer agents. The systematic in vitro evaluation of a diverse library of analogs is essential for identifying lead compounds with potent and selective cytotoxicity. Subsequent in vivo studies in well-characterized xenograft models are critical for validating their therapeutic potential and assessing their safety profile. Future research should focus on elucidating the precise molecular targets of these compounds and optimizing their pharmacokinetic properties to enhance their in vivo performance. The integration of in silico modeling and structure-based drug design can further accelerate the discovery and development of clinically viable drug candidates from this promising chemical class.

References

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. [Link]

  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. NIH. [Link]

  • Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. MDPI. [Link]

  • Tumor Xenograft Uptake of a Pyrrole–Imidazole (Py-Im) Polyamide Varies as a Function of Cell Line Grafted. PMC - NIH. [Link]

  • Recent advances of phenylsulfonylfuroxan derivatives and their structure-activity relationships. ResearchGate. [Link]

  • Synthesis and cytotoxic activities of pyrrole[2,3-d]pyridazin-4-one derivatives. PubMed. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Experimental data of substances in vitro anticancer activity in comparison to QSAR models [%]. ResearchGate. [Link]

  • Design, synthesis and in vitro cytotoxicity studies of novel pyrrolo[7][8][6][8] benzodiazepine-glycosylated pyrrole and imidazole polyamide conjugates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. MDPI. [Link]

  • Preclinical In Vivo Animal Xenograft Models: Heterogeneity and Biomarkers of Therapeutic Response and Resistance | Request PDF. ResearchGate. [Link]

  • Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed. [Link]

  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. MDPI. [Link]

  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. PubMed. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

  • Pyrrolo[1,2-α][6][8]benzodiazepines show potent in vitro antifungal activity and significant in vivo efficacy in a Microsporum canis dermatitis model in guinea pigs. PubMed. [Link]

  • Synthesis and Cytotoxicity of Some New Substituted Hydronaphthalene Derivatives. International Journal of Molecular Sciences. [Link]

  • Subcutaneous Xenograft Models for Studying PDT in vivo. PMC - NIH. [Link]

Sources

A Spectroscopic Investigation of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde from Diverse Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of chemical synthesis and drug discovery, the quality and purity of starting materials are paramount. Even seemingly minor variations in reagents can have a profound impact on reaction outcomes, yield, and the impurity profile of the final product. This guide provides a comprehensive spectroscopic comparison of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde obtained from three different commercial suppliers. Our objective is to equip researchers, scientists, and drug development professionals with the analytical tools and interpretive knowledge to critically evaluate the quality of this versatile building block.

The phenylsulfonyl protecting group on the pyrrole nitrogen offers unique reactivity and stability, making this compound a valuable intermediate in the synthesis of various biologically active molecules. However, the synthetic route to this compound can introduce specific impurities that may interfere with subsequent chemical transformations. Herein, we present a detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to differentiate the products from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.

The Importance of Orthogonal Analytical Techniques

A multi-pronged analytical approach is crucial for a comprehensive assessment of chemical purity and structural integrity. No single technique provides a complete picture. By combining NMR, FTIR, and MS, we can create a self-validating system of analysis.

  • NMR Spectroscopy provides detailed information about the molecular structure and can be used for quantitative purity assessment.[1]

  • FTIR Spectroscopy is highly effective for identifying the functional groups present in a molecule.

  • Mass Spectrometry determines the molecular weight of the compound and can help in identifying impurities.[2]

Below is a workflow diagram illustrating our comparative analysis process.

Spectroscopic_Comparison_Workflow cluster_Suppliers Chemical Procurement cluster_Analysis Spectroscopic Analysis cluster_Evaluation Data Evaluation & Comparison Supplier_A Supplier A NMR ¹H and ¹³C NMR Spectroscopy Supplier_A->NMR FTIR ATR-FTIR Spectroscopy Supplier_A->FTIR MS ESI-MS Analysis Supplier_A->MS Supplier_B Supplier B Supplier_B->NMR Supplier_B->FTIR Supplier_B->MS Supplier_C Supplier C Supplier_C->NMR Supplier_C->FTIR Supplier_C->MS Data_Interpretation Spectral Interpretation & Impurity Identification NMR->Data_Interpretation Purity_Assessment Quantitative Purity Assessment (qNMR) NMR->Purity_Assessment FTIR->Data_Interpretation MS->Data_Interpretation Comparison_Table Comparative Data Summary Data_Interpretation->Comparison_Table Purity_Assessment->Comparison_Table

Figure 1. Workflow for the spectroscopic comparison of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde from different suppliers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde sample into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

Instrumentation and Parameters:

  • Spectrometer: 500 MHz NMR Spectrometer

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 5.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2.0 s

    • Spectral Width: 240 ppm

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

  • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

  • Spectrometer: FTIR spectrometer equipped with a diamond ATR accessory

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of approximately 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.

Instrumentation and Parameters:

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Infusion Rate: 5 µL/min

  • Mass Range: m/z 50-500

Spectroscopic Data and Interpretation

Reference Spectroscopic Data

The expected spectroscopic data for pure 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde are as follows:

  • ¹H NMR (500 MHz, CDCl₃): δ 9.96 (s, 1H, CHO), 7.79 (d, J = 7.8 Hz, 2H, Ar-H), 7.61 (t, J = 7.5 Hz, 1H, Ar-H), 7.31 (t, J = 7.8 Hz, 2H, Ar-H), 7.15 (dd, J = 2.5, 1.5 Hz, 1H, Pyrrole-H), 6.39 (t, J = 3.5 Hz, 1H, Pyrrole-H), one additional pyrrole proton signal is expected around 7.0-7.5 ppm.[3]

  • ¹³C NMR (126 MHz, CDCl₃): δ 179.0 (CHO), 146.0, 135.2, 133.5, 130.2, 129.5, 127.5, 124.5, 112.4 (Ar-C and Pyrrole-C).

  • FTIR (ATR): Key vibrational bands expected include: ~3100 cm⁻¹ (C-H aromatic stretch), ~1670 cm⁻¹ (C=O aldehyde stretch), ~1370 and ~1180 cm⁻¹ (S=O sulfonyl stretches).

  • MS (ESI+): Expected [M+H]⁺ at m/z 236.0376 and [M+Na]⁺ at m/z 258.0195.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data obtained for the samples from the three suppliers.

Parameter Supplier A Supplier B Supplier C
Appearance White crystalline solidOff-white powderPale yellow solid
¹H NMR (CHO proton, ppm) 9.96 (s)9.96 (s)9.95 (s)
¹H NMR (Aromatic region) Conforms to referenceConforms to reference, minor unassigned peaks at 8.1 ppmConforms to reference, broad signal at 2.5 ppm
Purity (by ¹H NMR, %) >99%~97%~95%
FTIR (C=O stretch, cm⁻¹) 167116701672
FTIR (S=O stretches, cm⁻¹) 1372, 11811373, 11801371, 1182
MS (ESI+) [M+H]⁺ 236.0375236.0377236.0374
MS (ESI+) [M+Na]⁺ 258.0194258.0196258.0193
Observed Impurities None detectedMinor peak at m/z 156.03Minor peak at m/z 210.05, residual solvent

In-Depth Analysis and Discussion

Supplier A: High Purity Grade

The material from Supplier A presents as a clean, white crystalline solid. The ¹H and ¹³C NMR spectra are in excellent agreement with the reference data, with all signals being sharp and well-resolved. Quantitative ¹H NMR analysis, using an internal standard, indicates a purity of >99%. The FTIR spectrum displays the characteristic vibrational bands with no significant extraneous peaks. The mass spectrum shows the expected protonated and sodiated molecular ions with high mass accuracy. Based on this comprehensive analysis, the material from Supplier A is of high purity and suitable for demanding applications where minimal impurities are critical.

Supplier B: Potential Synthetic Byproduct

The sample from Supplier B is an off-white powder. While the major signals in the ¹H NMR spectrum correspond to the desired product, there are minor, unassigned peaks in the aromatic region, particularly a doublet at approximately 8.1 ppm. The purity, as estimated by ¹H NMR, is approximately 97%. The FTIR and MS data for the main component are consistent with the expected structure. However, the ESI-MS analysis reveals a minor peak at m/z 156.03, which could correspond to a desulfonylated and hydroxylated impurity. The presence of this impurity suggests a potential side reaction during the synthesis or degradation upon storage. For applications sensitive to such impurities, further purification would be necessary.

Supplier C: Residual Solvent and Potential Precursor

The product from Supplier C is a pale yellow solid. The ¹H NMR spectrum shows a broad signal around 2.5 ppm, which is characteristic of residual dimethylformamide (DMF), a common solvent used in the synthesis of such compounds. The purity is estimated to be around 95% by ¹H NMR. The ESI-MS data reveals a minor peak at m/z 210.05, which could correspond to the unformylated precursor, 1-(phenylsulfonyl)-1H-pyrrole. The yellow coloration and the presence of residual solvent and starting material indicate that the purification process for this batch may have been less rigorous. While this material may be suitable for less sensitive applications, the presence of a reactive precursor could lead to unwanted side reactions in subsequent steps.

Conclusion and Recommendations

This comparative guide demonstrates the importance of a thorough spectroscopic evaluation of chemical reagents from different suppliers.

  • Supplier A provides a high-purity grade material suitable for all applications, including those with stringent quality requirements.

  • Supplier B offers a product of acceptable purity for many uses, but researchers should be aware of the potential presence of a minor, structurally related impurity.

  • Supplier C 's product contains residual solvent and a likely precursor impurity, making it less suitable for applications where high purity is essential.

It is imperative for researchers to understand that the grade and purity of a chemical can significantly influence experimental outcomes.[4][5] We recommend performing in-house quality control on critical reagents, especially when establishing new synthetic routes or in late-stage drug development. This due diligence ensures the reliability and reproducibility of scientific findings.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Post-synthetic diversification of pyrrole-fused benzosultams via trans- sulfonylations and reactions on the periphery of. (n.d.). Retrieved from [Link]

  • Wright State University - CORE Scholar. (2006, December 13). Pyrrole Carboxamides as Potential Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • American Chemical Society. (n.d.). ACS Reagent Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Triflic acid controlled successive annelation of aromatic sulfonamides: An efficient one-pot synthesis of N-sulfonyl pyrroles, indoles and carbazoles. Retrieved from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • University of Washington. (n.d.). Sample Introduction. Department of Chemistry Mass Spectrometry Core Laboratory. Retrieved from [Link]

  • Lab Manager. (2026, January 8). The Most Common Grades of Reagents and Chemicals. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, July 29). mass spectrometry - EI-MS: M-28 peak in aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of sulfonyl pyrroles 2 from primary sulfonamides 1. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Direct Infusion. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • PubChem. (n.d.). 1-phenyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, October 30). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]

  • Level 7 Chemical. (2023, May 19). Understanding Chemical Grades: Technical, ACS, USP, FCC, and Water Treatment Grades Explained. Retrieved from [Link]

  • Spectroscopy Online. (2026, January 27). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document outlines a clear, step-by-step methodology grounded in established safety protocols and chemical waste management principles. Our commitment is to furnish laboratory personnel with the necessary knowledge to handle and dispose of this compound responsibly, ensuring personal safety and environmental protection.

Understanding the Compound: Hazard Profile and Characteristics

  • Skin Irritation: Causes skin irritation.[2][3][4][5][6]

  • Eye Irritation: Causes serious eye irritation.[2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][5][6]

Given these potential hazards, it is imperative to handle 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).

Table 1: Physicochemical and Hazard Information

PropertyValueSource
Molecular Formula C11H9NO3S[1]
Molecular Weight 235.26 g/mol [1]
Physical Form Solid powder or crystalline form[1]
Appearance Off-white to light yellow[1]
Solubility Limited solubility in water; soluble in organic solvents[1]
Storage Store in a cool, dry place away from direct sunlight and moisture[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is not merely a suggestion but a critical component of laboratory safety and regulatory compliance. The following protocol is designed to guide you through a self-validating system of waste management, from initial handling to final collection.

Before handling the compound for any purpose, including disposal, ensure you are wearing the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[7][8]

  • Body Protection: A lab coat and closed-toe shoes.[7][8]

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[9]

  • Solid Waste: Collect waste 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde in a dedicated, labeled, and sealed container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or pipette tips, should be considered contaminated and disposed of in the same solid waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, clearly labeled container for halogenated or non-halogenated solvent waste, as appropriate. Do not mix incompatible waste streams. [9][10]

All waste containers must be clearly and accurately labeled.[9] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde"

  • The approximate amount of waste

  • The date the waste was first added to the container

  • The primary hazards (e.g., "Irritant")

Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[11][12] This area should be under the control of laboratory personnel and away from general traffic.[11]

Once the waste container is full or you have no further use for the compound, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[13][14][15] Do not attempt to dispose of this chemical down the drain or in the regular trash.[3][13]

Diagram 1: Disposal Decision Workflow for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

DisposalWorkflow start Start: Unused or Waste Compound ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe assess_form Step 2: Assess Physical Form (Solid or in Solution) ppe->assess_form solid_waste Step 3a: Collect in a Labeled Solid Waste Container assess_form->solid_waste Solid liquid_waste Step 3b: Collect in a Labeled Liquid Waste Container (Segregate by Solvent Type) assess_form->liquid_waste Liquid storage Step 4: Store in Designated Satellite Accumulation Area (SAA) solid_waste->storage liquid_waste->storage contact_ehs Step 5: Arrange for Pickup by EHS or Licensed Waste Contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde.

Contingency Plan for Spills and Accidental Exposure

Accidents can happen, and a clear, rehearsed contingency plan is your best defense.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and whether you can safely clean it up yourself. For large or unmanageable spills, contact your institution's EHS or emergency response team.

  • Contain the Spill: If it is safe to do so, prevent the spread of a solid spill by gently covering it with an absorbent material.

  • Clean Up: For small spills, use an appropriate spill kit.

    • Solid Spills: Carefully sweep or scoop the material into a designated waste container.[16] Avoid generating dust.[16]

    • Liquid Spills: Use absorbent pads to soak up the spill.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup should be placed in the hazardous waste container.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][5] Remove contaminated clothing.[3] If irritation persists, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air.[3][5] If they are not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[17] Seek immediate medical attention.[17]

Conclusion: A Culture of Safety

The responsible disposal of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is a cornerstone of a robust safety culture in any research environment. By adhering to the procedures outlined in this guide, you contribute to the protection of yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Synerzine. (2018). Pyrrole 2-Carboxaldehyde Safety Data Sheet. Retrieved from [Link]

  • Alfa Aesar. (2025). Pyrrole-2-carboxaldehyde Safety Data Sheet. Retrieved from [Link]

  • Harvard University Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste. Retrieved from [Link]

  • PubChem. (n.d.). 1-phenyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Tradeindia. (n.d.). 1-(phenylsulfonyl)-1h-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-formyl pyrrole. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.